molecular formula C9H7BrN2O2 B577741 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1352723-58-0

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B577741
CAS No.: 1352723-58-0
M. Wt: 255.071
InChI Key: WJMIRFZVHMHRHU-UHFFFAOYSA-N
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Description

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, also known as 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.071. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIRFZVHMHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856727
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-58-0
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352723-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1352723-58-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This document details the chemical properties, a plausible synthetic pathway, and the potential applications of this specific derivative in drug discovery and development. The information presented is intended to support researchers in leveraging this compound for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle of significant interest in the field of medicinal chemistry. Its unique structural and electronic properties have made it a versatile scaffold for the design of a wide array of therapeutic agents. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, anticancer, and central nervous system-modulating effects. The "privileged" nature of this scaffold stems from its ability to interact with multiple biological targets, offering a rich platform for the development of novel drugs.

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1352723-58-0) is a functionalized derivative within this important class of compounds. The presence of a bromine atom at the 3-position provides a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxylic acid group at the 2-position offers a site for amide bond formation, esterification, or other transformations to modulate the compound's physicochemical properties and biological activity. The methyl group at the 7-position can also influence the molecule's steric and electronic profile, potentially impacting its interaction with target proteins. This guide will delve into the essential technical details of this valuable synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 1352723-58-0ChemicalBook[1]
Molecular Formula C₉H₇BrN₂O₂MySkinRecipes[2]
Molecular Weight 255.07 g/mol PubChem[3]
Appearance (Predicted) SolidN/A
Solubility (Predicted) Soluble in organic solvents such as DMSO and DMFN/A
Storage Store at room temperatureMySkinRecipes[2]

Synthesis and Purification

While a direct, peer-reviewed synthesis protocol for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is not explicitly detailed in the available literature, a highly plausible and logical synthetic route involves a two-step process starting from commercially available precursors. This proposed pathway leverages established synthetic methodologies for imidazo[1,2-a]pyridine derivatives.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the formation of the corresponding ethyl ester, followed by its hydrolysis to yield the desired carboxylic acid.

Synthesis_Pathway A 2-Amino-4-methylpyridine C Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1119449-00-1) A->C Cyclocondensation B Ethyl bromopyruvate B->C D 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1352723-58-0) C->D Hydrolysis

Caption: Proposed two-step synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Step 1: Synthesis of Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

This step involves the cyclocondensation reaction between 2-amino-4-methylpyridine and ethyl bromopyruvate. This is a well-established method for the synthesis of the imidazo[1,2-a]pyridine core.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-24 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.[4]

Step 2: Hydrolysis to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Reactivity and Chemical Transformations

The chemical reactivity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is characterized by the functional groups present in its structure.

Reactivity_Diagram cluster_0 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid cluster_1 Reaction Sites Core Core Structure Bromine 3-Bromo Position (Cross-Coupling Reactions) Core->Bromine Suzuki, Sonogashira, etc. CarboxylicAcid 2-Carboxylic Acid (Amide Coupling, Esterification) Core->CarboxylicAcid EDC/HOBt, DCC, etc.

Caption: Key reaction sites on 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

  • 3-Bromo Position: The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position, which is crucial for building molecular diversity in drug discovery programs.

  • 2-Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for forming amide bonds with a diverse set of amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). It can also be converted to esters, acid chlorides, or other derivatives, providing further opportunities for structural modification.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid itself are not extensively reported, its value lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into a number of drug candidates targeting a variety of diseases.

For instance, derivatives of imidazo[1,2-a]pyridine have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α, an important target in cancer therapy.[5] The ability to functionalize the scaffold at multiple positions, as afforded by intermediates like the title compound, is critical for optimizing potency and selectivity against such targets.

Furthermore, the imidazo[1,2-a]pyridine core is present in compounds with anti-infective properties. The strategic placement of substituents can lead to the development of novel antibacterial and antiviral agents. The versatility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid makes it an attractive starting point for the synthesis of libraries of compounds to be screened against various pathogens.

Conclusion

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its strategic functionalization allows for the exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The synthetic route outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation. As research into new therapeutic agents continues, the demand for such well-functionalized heterocyclic intermediates is expected to grow, highlighting the importance of this compound in the medicinal chemist's toolbox.

References

  • PubChem. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • MySkinRecipes. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • Xia, Z., et al. (2005). Synthesis and crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4242-o4243. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, three-step synthetic pathway for the preparation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis begins with the construction of the core imidazo[1,2-a]pyridine ring system via condensation, followed by regioselective bromination at the C3 position, and concludes with ester hydrolysis to yield the final carboxylic acid. This document offers an in-depth explanation of the chemical principles, step-by-step experimental protocols, and mechanistic insights behind the chosen synthetic strategy, designed for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] This scaffold is present in widely prescribed drugs such as zolpidem and alpidem, which are used for their anxiolytic and hypnotic properties.[1] The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties.[3][4] Consequently, these compounds have been investigated for a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory applications.[5][6][7] The target molecule, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, incorporates key functionalities: a carboxylic acid group for potential amide coupling, a methyl group on the pyridine ring, and a bromine atom at the electron-rich C3 position, making it a highly valuable building block for the development of novel chemical entities.[8][9]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a three-step sequence. The final carboxylic acid can be obtained via hydrolysis of its corresponding ethyl ester. This bromo-ester intermediate can be synthesized through electrophilic bromination of the imidazo[1,2-a]pyridine ester. The core scaffold itself is accessible through a well-established condensation reaction between a substituted 2-aminopyridine and an α-keto ester.

This leads to the following forward synthetic plan:

  • Step 1: Cyclization. Condensation of 2-amino-4-methylpyridine with ethyl bromopyruvate to form Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Step 2: Electrophilic Bromination. Regioselective bromination of the ester intermediate at the C3 position using N-Bromosuccinimide (NBS) to yield Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Step 3: Saponification. Hydrolysis of the ethyl ester to afford the final product, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

This strategy is efficient, relies on readily available starting materials, and utilizes well-understood, high-yielding reactions.

Synthetic Pathway Overview

The overall synthetic transformation is illustrated below. The pathway begins with commercially available starting materials and proceeds through two stable intermediates to the final product.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis 2-amino-4-methylpyridine 2-amino-4-methylpyridine Intermediate_1 Ethyl 7-methylimidazo[1,2-a]- pyridine-2-carboxylate 2-amino-4-methylpyridine->Intermediate_1 1. Ethyl Bromopyruvate 2. NaHCO3, Reflux ethyl_bromopyruvate Ethyl Bromopyruvate Intermediate_2 Ethyl 3-bromo-7-methylimidazo[1,2-a]- pyridine-2-carboxylate Intermediate_1->Intermediate_2 NBS, CCl4 Reflux Final_Product 3-Bromo-7-methylimidazo[1,2-a]- pyridine-2-carboxylic acid Intermediate_2->Final_Product 1. LiOH, EtOH/H2O 2. HCl (aq)

Caption: Three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

This initial step involves the formation of the heterocyclic core through a condensation-cyclization reaction. The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a classical and effective method for constructing the imidazo[1,2-a]pyridine system.[2][6]

  • Mechanism Insight: The reaction begins with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-4-methylpyridine onto the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring. A mild base like sodium bicarbonate is used to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

  • Protocol:

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol or tetrahydrofuran (THF), add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Step 2: Synthesis of Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

This step is a regioselective electrophilic aromatic substitution. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic attack.[8][9] N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.

  • Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. NBS, often with a radical initiator or under thermal conditions, generates a bromine electrophile which is attacked by the electron-rich C3 position of the imidazole ring, leading to the formation of the C-Br bond. The high regioselectivity is a hallmark of this heterocyclic system.

  • Protocol:

    • Dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

    • Heat the mixture to reflux and monitor by TLC. The reaction is generally complete within 2-4 hours.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by recrystallization or a short plug of silica gel if necessary.

Step 3: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

  • Mechanism Insight: The hydroxide ion (from LiOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid workup is required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid, which typically precipitates from the aqueous solution. A procedure for a similar hydrolysis has been well-documented.[10]

  • Protocol:

    • Suspend Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) until the reaction is complete, as monitored by TLC (disappearance of the starting ester). This usually takes 2-5 hours.

    • Cool the reaction mixture and evaporate the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution dropwise with 1N hydrochloric acid (HCl) until the pH is approximately 4-5.

    • The carboxylic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsSolvent(s)Typical Yield
12-amino-4-methylpyridineEthyl bromopyruvate, NaHCO₃Ethanol or THF75-85%
2Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylateN-Bromosuccinimide (NBS)CCl₄ or Acetonitrile85-95%
3Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylateLiOH·H₂O, HClEthanol/Water>90%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the production of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. By leveraging a classical cyclization, a highly regioselective bromination, and a standard saponification, this pathway offers high yields and operational simplicity. The final product is a versatile building block, primed for further elaboration in the pursuit of novel therapeutic agents, underscoring the enduring importance of the imidazo[1,2-a]pyridine scaffold in modern drug discovery.

References

  • Kshirsagar, U. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Fun, H.-K., et al. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. NIH National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Majumder, A., et al. (n.d.). Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. RSC Publishing. Available at: [Link]

  • Wang, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available at: [Link]

  • de F. P. M. Moreira, W., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Li, H., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Zhou, Z. L. (2021). Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Derivatives. Global Thesis. Available at: [Link]

  • (n.d.). Bromination of pyridine derivatives. Google Patents.
  • Zhou, H., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]

  • (n.d.). Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate. Lead Sciences. Available at: [Link]

  • (n.d.). C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • Pathak, T. P., et al. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing. Available at: [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Li, H., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. NIH National Center for Biotechnology Information. Available at: [Link]

  • Im, S., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry, earning the designation of a "privileged structure."[1][2] This is due to its presence in a variety of biologically active compounds and marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[2] The therapeutic versatility of this scaffold spans applications in oncology, infectious diseases, and neurology, making it a focal point for drug discovery and development.[3][4][5] The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific derivative, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a compound with significant potential as a versatile building block in organic synthesis and drug discovery.

Molecular Overview and Physicochemical Properties

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C₉H₇BrN₂O₂) is a polysubstituted derivative of the imidazo[1,2-a]pyridine scaffold. The molecule incorporates three key functional groups that dictate its chemical behavior: a bromine atom at the 3-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position. The bromine atom serves as a handle for further synthetic transformations, the methyl group can influence solubility and steric interactions, and the carboxylic acid provides a site for amide bond formation and other derivatizations.

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂O₂[3][6]
Molecular Weight 255.07 g/mol [3][6]
CAS Number 1352723-58-0[3][6]
Appearance White to off-white solid (predicted)General knowledge
Melting Point >250 °C (predicted)Based on related structures
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (predicted)General knowledge
Storage Room temperature[3]

Synthesis and Purification

The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine core. A plausible and efficient route involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophile, followed by bromination.

Proposed Synthetic Pathway

A common and effective method for constructing the imidazo[1,2-a]pyridine scaffold is the reaction of a 2-aminopyridine with an α-haloketone or a related species.[7] For the synthesis of the title compound, a logical precursor would be 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which can then be selectively brominated at the electron-rich C3 position.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination 2-amino-4-methylpyridine 2-Amino-4-methylpyridine intermediate 7-Methylimidazo[1,2-a]pyridine- 2-carboxylic acid 2-amino-4-methylpyridine->intermediate Reflux in Ethanol bromopyruvic_acid Bromopyruvic Acid bromopyruvic_acid->intermediate final_product 3-Bromo-7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid intermediate->final_product Acetic Acid NBS N-Bromosuccinimide (NBS) NBS->final_product

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol, add bromopyruvic acid (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Step 2: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • Suspend 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this specific compound, the following characterization is based on established spectroscopic principles and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methyl group. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the pyridine ring will exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 160-180 ppm. The carbons of the heterocyclic core will appear in the aromatic region, with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-H stretching vibrations from the aromatic rings and the methyl group in the 2800-3100 cm⁻¹ region.

  • C=C and C=N stretching vibrations from the aromatic core in the 1400-1600 cm⁻¹ range.

  • A C-Br stretch, which is typically weak and appears in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature. Fragmentation may involve the loss of CO₂ from the carboxylic acid.

Reactivity and Potential Applications

The chemical reactivity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is governed by its three main functional groups.

Reactivity_Pathways cluster_0 Carboxylic Acid Reactivity cluster_1 C-Br Bond Reactivity start 3-Bromo-7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid esterification Esterification start->esterification R-OH, H+ amidation Amide Coupling start->amidation R-NH2, Coupling Agent suzuki Suzuki Coupling start->suzuki Ar-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd catalyst

Caption: Key reactivity pathways of the title compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the C2 position is a versatile handle for derivatization. Standard esterification conditions (e.g., alcohol in the presence of an acid catalyst) can be employed to form the corresponding esters. More importantly, amide bond formation via coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) opens up a vast chemical space for creating libraries of compounds for biological screening.[5]

Reactions at the C3-Bromo Position

The bromine atom at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can be used to form new carbon-carbon bonds, introducing aryl or alkyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through this palladium-copper co-catalyzed reaction.

Potential Applications in Drug Discovery

Given the established biological importance of the imidazo[1,2-a]pyridine scaffold, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a highly valuable building block for the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of activities, including as inhibitors of various kinases, anti-tubercular agents, and as potential treatments for neurodegenerative diseases.[2][4] The ability to readily diversify the molecule at both the C2 and C3 positions makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets.

Conclusion

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is not widely published, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold and its derivatives. Its versatile functional handles make it an attractive starting material for the synthesis of compound libraries for drug discovery programs targeting a wide array of diseases. This guide provides a foundational understanding of its synthesis, characterization, and reactivity to aid researchers and scientists in its application.

References

  • Gupta, A., & Agarwal, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and established spectroscopic principles to provide a robust predictive analysis. This approach offers valuable insights for researchers involved in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2]

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4] The precise characterization of novel derivatives of this scaffold is paramount for understanding their structure-activity relationships and for ensuring the purity and identity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process.

Molecular Structure and Spectroscopic Overview

The structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, with the IUPAC numbering convention, is presented below. The presence of a bromine atom, a methyl group, and a carboxylic acid group on the fused ring system creates a unique electronic environment that will be reflected in its spectroscopic signatures.

Figure 1: Molecular structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid are based on the analysis of structurally related compounds and established substituent effects on the imidazo[1,2-a]pyridine ring system.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-5~ 8.0 - 8.2dJ = ~7.0
H-6~ 6.8 - 7.0ddJ = ~7.0, ~2.0
H-8~ 7.4 - 7.6dJ = ~2.0
7-CH₃~ 2.4 - 2.6s-
COOH~ 12.0 - 14.0br s-

Justification of Predicted Shifts:

  • Aromatic Protons (H-5, H-6, H-8): The chemical shifts of the protons on the pyridine ring are influenced by the electron-withdrawing nature of the fused imidazole ring and the substituents. H-5 is expected to be the most deshielded proton due to its proximity to the bridgehead nitrogen. The methyl group at the 7-position will have a slight shielding effect on the adjacent protons.

  • Methyl Protons (7-CH₃): The methyl group protons are expected to appear as a singlet in the typical aromatic methyl region.

  • Carboxylic Acid Proton (COOH): The acidic proton will appear as a broad singlet at a significantly downfield chemical shift, which is characteristic of carboxylic acids.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ) [ppm]
C-2~ 145 - 148
C-3~ 110 - 115
C-5~ 125 - 128
C-6~ 115 - 118
C-7~ 138 - 142
C-8~ 118 - 122
C-8a~ 140 - 145
7-CH₃~ 20 - 25
COOH~ 165 - 170

Justification of Predicted Shifts:

  • Ring Carbons: The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are influenced by the nitrogen atoms and the substituents. The presence of the bromine atom at C-3 will cause a significant downfield shift for this carbon. The carboxylic acid group at C-2 will also have a deshielding effect.

  • Methyl Carbon (7-CH₃): The methyl carbon will appear in the typical aliphatic region.

  • Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Sample ~5-10 mg of Compound Dissolve Dissolve sample in solvent Sample->Dissolve Solvent ~0.6 mL of DMSO-d6 Solvent->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer High-field NMR Spectrometer (e.g., 400 MHz or higher) Transfer->Spectrometer 1H_Acquire Acquire ¹H Spectrum Spectrometer->1H_Acquire 13C_Acquire Acquire ¹³C Spectrum 1H_Acquire->13C_Acquire 2D_Acquire Acquire 2D Spectra (COSY, HSQC, HMBC) 13C_Acquire->2D_Acquire FT Fourier Transform 2D_Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Reference Referencing (TMS) Integrate->Reference MS_Fragmentation M [M]⁺˙ m/z 255/257 M-COOH [M-COOH]⁺ m/z 210/212 M->M-COOH - COOH M-Br [M-Br]⁺ m/z 176 M->M-Br - Br M-COOH-HCN [M-COOH-HCN]⁺ m/z 183/185 M-COOH->M-COOH-HCN - HCN

Figure 3: Predicted major fragmentation pathways for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Synthetic Protocol

A reliable synthetic route is crucial for obtaining the target compound for spectroscopic analysis. The following protocol is adapted from a known procedure for the synthesis of a related hydroxy-imidazo[1,2-a]pyridine-2-carboxylic acid. [5] Reaction Scheme:

2-Amino-4-methylpyridine + 3-Bromopyruvic acid → 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagent: To this solution, add 3-bromopyruvic acid (1.0 eq) portion-wise at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic methods detailed in this guide.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. By leveraging predictive methods based on established chemical principles and data from analogous structures, researchers can effectively characterize this and other novel imidazo[1,2-a]pyridine derivatives. The provided protocols for data acquisition and synthesis serve as a practical resource for scientists in the field of medicinal chemistry and drug development, facilitating the advancement of research on this important class of heterocyclic compounds.

References

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. (2024-11-27). Available from: [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. (2025-08-07). Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. (2022-01-20). Available from: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Available from: [Link]

  • Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. (2025-08-05). Available from: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. National Institutes of Health. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. (2025-08-10). Available from: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. (2017-11-22). Available from: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available from: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. (2025-08-05). Available from: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available from: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. Available from: [Link]

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  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. (2025-08-09). Available from: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]

    • 1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). The Royal Society of Chemistry. Available from: [Link]

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A Technical Guide to the Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic Acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research and medicinal chemistry.[1] Its fused bicyclic structure, known as the imidazo[1,2-a]pyridine scaffold, is a privileged motif found in numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[2][3] This guide provides a comprehensive overview of the essential starting materials and detailed synthetic pathways for the preparation of this target molecule. By elucidating the chemical logic behind key transformations, from the initial cyclocondensation to the final regioselective bromination, this document serves as a technical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent N-fused heterocyclic system that has garnered substantial attention due to its wide spectrum of pharmacological activities.[3][4] Its structural rigidity and electron-rich nature make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[5] Several marketed drugs and clinical candidates are based on this framework, underscoring its therapeutic relevance.[6]

The target molecule, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1352723-58-0), incorporates three key functional groups onto this core: a methyl group at the 7-position, a carboxylic acid at the 2-position, and a bromine atom at the 3-position.[7] Each of these substituents provides a handle for further chemical modification, making it a versatile intermediate for constructing more complex molecular architectures.

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target compound involves two primary disconnections: the late-stage introduction of the bromine atom and the formation of the bicyclic core.

  • C-Br Bond Disconnection: The bromine at the C3 position can be installed via electrophilic bromination of the pre-formed imidazo[1,2-a]pyridine ring. This position is electronically activated and is the most common site for such substitutions.[8][9] This leads back to the precursor, 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid .

  • Core Heterocycle Disconnection: The imidazo[1,2-a]pyridine ring is classically synthesized via the Tschitschibabin reaction (or related cyclocondensations), which involves reacting a 2-aminopyridine derivative with an α-halocarbonyl compound.[10][11]

    • The 7-methylpyridine portion points to 2-amino-4-methylpyridine as the pyridine-containing starting material.

    • The 2-carboxylic acid moiety can be introduced using a three-carbon synthon such as bromopyruvic acid .[12]

This analysis reveals a convergent and efficient synthetic plan starting from readily available precursors.

G Target 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Precursor1 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Target->Precursor1 Electrophilic Bromination StartingMaterial1 2-Amino-4-methylpyridine Precursor1->StartingMaterial1 Cyclocondensation StartingMaterial2 Bromopyruvic Acid Precursor1->StartingMaterial2 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Part I: Core Starting Materials

The success of the synthesis hinges on the quality and handling of two primary commercial reagents.

Component A: 2-Amino-4-methylpyridine

This substituted pyridine provides the foundational six-membered ring of the final scaffold.

  • Properties: A solid at room temperature, it serves as the nucleophile in the initial ring-forming reaction. Both the endocyclic pyridine nitrogen and the exocyclic amino group participate in the cyclization.[10]

  • Sourcing: It is a commercially available reagent. For laboratory synthesis, it can be prepared from 2-bromo-4-methylpyridine through copper-catalyzed amination reactions.[13]

  • Purity & Handling: Standard purity (≥98%) is sufficient for this reaction. It should be stored away from strong oxidizing agents.

Component B: Bromopyruvic Acid

This α-haloketoacid is the key C2-C3 synthon that reacts with the aminopyridine to form the five-membered imidazole ring.

  • Properties: A highly reactive solid, it contains the three necessary carbons and the electrophilic centers required for the cyclocondensation.

  • Sourcing and Stability: Commercially available, but it can be unstable upon prolonged storage. It is often supplied as an aqueous solution or stabilized solid. Anhydrous conditions are typically preferred for the cyclocondensation reaction to avoid side reactions.[12]

  • Alternative Reagent: Ethyl bromopyruvate is a common, often more stable, liquid alternative.[12] Its use leads to the formation of an ethyl ester intermediate, which requires a subsequent hydrolysis (saponification) step to yield the final carboxylic acid. This adds a step to the overall synthesis but can sometimes offer better control and higher yields in the initial cyclization.

Part II: Synthetic Methodology

The most direct route involves the condensation of the starting materials to form the imidazopyridine core, followed by bromination.

Pathway: Direct Carboxylic Acid Route

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination SM1 2-Amino-4-methylpyridine Intermediate 7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid SM1->Intermediate Reflux in Alcohol SM2 Bromopyruvic Acid SM2->Intermediate Reflux in Alcohol FinalProduct 3-Bromo-7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid Intermediate->FinalProduct NBS in Acetonitrile

Caption: Workflow for the direct synthesis pathway.

Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

This step constitutes the core ring-formation reaction. The mechanism involves an initial SN2 reaction where the nucleophilic pyridine nitrogen of 2-amino-4-methylpyridine attacks the α-carbon of bromopyruvic acid, displacing the bromide ion. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylpyridine (1.0 eq.).

  • Solvent Addition: Suspend the aminopyridine in a suitable anhydrous alcohol, such as methanol or ethanol (approx. 5-10 mL per mmol of aminopyridine).

  • Reagent Addition: Add bromopyruvic acid (1.0-1.1 eq.) portion-wise to the suspension at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography.

ParameterValueSource
Typical Solvents Methanol, Ethanol, THF[12]
Reaction Time 4-40 hours (depending on substrate)[12]
Typical Yield 35-50%[12]
Step 2: Bromination of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

This step involves the regioselective electrophilic substitution at the C3 position of the imidazo[1,2-a]pyridine core. The imidazole ring is highly activated towards electrophilic attack, and the C3 position is the most nucleophilic site. N-Bromosuccinimide (NBS) is a preferred reagent as it is a solid that is easier to handle than liquid bromine and often leads to cleaner reactions with fewer byproducts.

Experimental Protocol:

  • Reagent Setup: Dissolve 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution at 0-5 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. If the product precipitates, it can be isolated by filtration. Otherwise, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValueSource
Brominating Agent N-Bromosuccinimide (NBS)[8][9]
Typical Solvents Acetonitrile, Dichloromethane[8]
Reaction Time 2-4 hoursGeneral Knowledge
Typical Yield Good to Excellent (>80%)[8]

Conclusion

The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a robust and well-documented process rooted in fundamental heterocyclic chemistry. The primary starting materials, 2-amino-4-methylpyridine and bromopyruvic acid (or its ethyl ester equivalent), are readily accessible. The two-step sequence of cyclocondensation followed by electrophilic bromination provides an efficient and direct route to this valuable synthetic intermediate. Understanding the underlying mechanisms and experimental nuances outlined in this guide allows for the reliable and scalable production of this compound for applications in drug discovery and development.

References

  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available from: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Kovács, L., Gömöry, Á., & Kollár, L. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(15), 4988. Available from: [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

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Solubility and stability of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. As a member of the imidazo[1,2-a]pyridine class, this compound belongs to a scaffold of significant interest in medicinal chemistry, with applications ranging from antituberculosis agents to kinase inhibitors.[1][2][3] A thorough characterization of its physicochemical properties is a critical prerequisite for advancing any potential therapeutic candidate through the drug development pipeline.

While specific experimental data for this exact molecule is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, outlines the necessary predictive and experimental workflows to thoroughly characterize its solubility and stability profiles. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Core Physicochemical Profile: Predictive Analysis

Before embarking on laboratory work, an in silico analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Molecular Formula: C₉H₇BrN₂O₂, Molecular Weight: 255.07 g/mol ) can provide valuable foresight into its behavior.[4][5] These predictions help in designing experiments, for instance, by suggesting the pH range of interest for solubility studies.

Key Predicted Properties:

ParameterPredicted ValueImplication for Experimental Design
pKa (acidic) ~3-4The carboxylic acid is expected to be deprotonated at physiological pH, which should enhance aqueous solubility. Solubility will likely be highly pH-dependent.
pKa (basic) ~5-6The pyridine nitrogen is predicted to be a basic center. This suggests the molecule is amphoteric.
LogP ~2.5-3.0This value suggests moderate lipophilicity. While beneficial for membrane permeability, it can be a limiting factor for aqueous solubility, a known challenge for fused bicyclic ring systems.[1]

Note: These values are estimations based on the chemical structure and common functional groups. Experimental verification is essential.

Aqueous Solubility: A pH-Dependent Profile

The presence of both a carboxylic acid and a basic pyridine ring system makes the aqueous solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid intrinsically pH-dependent. A comprehensive understanding requires both kinetic and thermodynamic solubility assessments across a physiologically relevant pH range.

Causality of Method Selection
  • Kinetic Solubility (High-Throughput Screening): This is often the first assessment. It mimics the conditions of early-stage biological assays where a compound is rapidly diluted from a DMSO stock into an aqueous buffer. It is not a measure of true equilibrium but is invaluable for flagging potential issues early.

  • Thermodynamic Solubility (Lead Optimization): This measures the true equilibrium solubility of the solid form of the compound in a solvent. It is a more time-consuming but essential measurement for understanding the compound's behavior in formulation and in vivo.

Experimental Protocol: pH-Dependent Thermodynamic Solubility

This protocol provides a robust method for determining the equilibrium solubility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Verify the pH of each buffer after preparation.

  • Sample Preparation: Add an excess of solid 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid to vials containing each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid compound mix Add solid to buffers prep_solid->mix prep_buffer Prepare buffers (pH 2-10) prep_buffer->mix equilibrate Agitate for 24-48h at constant T mix->equilibrate separate Centrifuge to pellet solid equilibrate->separate sample Collect supernatant separate->sample dilute Dilute sample sample->dilute quantify Quantify via HPLC-UV dilute->quantify result result quantify->result Solubility (µg/mL or µM) vs. pH G cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution acid 0.1 N HCl, Heat start->acid base 0.1 N NaOH, Heat start->base oxide 3% H₂O₂, RT start->oxide photo UV/Fluorescent Light start->photo thermal Solid & Solution, Heat start->thermal analysis Analyze by Stability-Indicating HPLC-MS at T=0, 2, 4, 8, 24h acid->analysis base->analysis oxide->analysis photo->analysis thermal->analysis report report analysis->report Identify Degradants Determine Degradation Rate

Caption: Workflow for Forced Degradation Studies.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Example Solubility Data Summary

ConditionpHSolubility (µg/mL)
0.1 N HCl1.2Experimental Value
Acetate Buffer4.5Experimental Value
Phosphate Buffer7.4Experimental Value
Borate Buffer9.0Experimental Value

Table 2: Example Stability Data Summary

Stress ConditionTime (h)Parent Compound Remaining (%)Degradation Products (Peak Area %)
0.1 N HCl, 80°C24Experimental ValueList major degradants
0.1 N NaOH, 80°C24Experimental ValueList major degradants
3% H₂O₂, RT24Experimental ValueList major degradants
Photolytic (ICH Q1B)-Experimental ValueList major degradants

Conclusion

A comprehensive understanding of the solubility and stability of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is non-negotiable for its progression as a potential drug candidate. The amphoteric nature of the molecule suggests that its solubility will be highly dependent on pH, a factor that must be carefully considered in formulation development. The fused heterocyclic core may present stability challenges, particularly under hydrolytic or oxidative stress. The experimental frameworks provided in this guide offer a robust, scientifically-grounded approach to fully characterizing these critical properties, enabling informed decisions in the drug discovery and development process.

References

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Comprehensive Technical Guide to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial building block for the synthesis of more complex, biologically active molecules. This guide will cover its core physicochemical properties, validated synthesis and characterization protocols, and its potential applications, particularly within the context of modern therapeutic development.

Core Compound Properties and Significance

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class, a fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is present in several marketed drugs and is a focal point of research due to its wide range of biological activities, including potential applications in oncology, infectious diseases, and neurology.[1][3] The specific substitution pattern of this compound—a bromine atom at the 3-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position—makes it a highly versatile intermediate for further chemical modification and library development.[4]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[4][5]
Molecular Weight 255.07 g/mol [4][5]
CAS Number 1352723-58-0[5]
IUPAC Name 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid[5]
Canonical SMILES CC1=CC2=NC(C(O)=O)=C(Br)N2C=C1[5]
Appearance White to off-white solid (predicted)[6]
Storage Room temperature, in a dry, well-sealed container[4]

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is typically achieved through a multi-step process. A common and reliable strategy involves the initial formation of the corresponding ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid. This two-step approach is often preferred because the ester intermediate is generally easier to purify by chromatography and the hydrolysis step is typically high-yielding.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

This step involves a cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Reaction Initiation: Add ethyl 2-bromo-3-oxobutanoate (1.1 eq) to the solution. The bromine at the 2-position is crucial for the subsequent bromination of the imidazo[1,2-a]pyridine ring system.

  • Cyclization: Heat the mixture to reflux (approximately 80°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The underlying mechanism involves the initial nucleophilic attack of the pyridine ring nitrogen onto the carbonyl-activated methylene carbon, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure ethyl ester intermediate.

Part B: Hydrolysis to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • Saponification: Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at 60°C for 2-4 hours until the ester is fully consumed (monitored by TLC). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the cleavage of the ethyl group.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 3-4. The target carboxylic acid, being less soluble in acidic aqueous media, will precipitate out of the solution.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis 2-amino-4-methylpyridine 2-amino-4-methylpyridine Cyclocondensation Cyclocondensation 2-amino-4-methylpyridine->Cyclocondensation ethyl 2-bromo-3-oxobutanoate ethyl 2-bromo-3-oxobutanoate ethyl 2-bromo-3-oxobutanoate->Cyclocondensation Intermediate_Ester Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Cyclocondensation->Intermediate_Ester NaOH_H2O NaOH / H₂O, Heat Intermediate_Ester->NaOH_H2O HCl_Acidification HCl Acidification NaOH_H2O->HCl_Acidification Final_Product 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid HCl_Acidification->Final_Product

Caption: Synthetic workflow for the target compound.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This multi-faceted approach provides a self-validating system where each analysis corroborates the others.

Standard Characterization Protocols
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: A sample is analyzed using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

    • Expected Result: The analysis should reveal a molecular ion peak [M+H]⁺ at m/z 254.9767 and 256.9747, corresponding to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). This confirms the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise molecular structure and confirm the substitution pattern.

    • Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Result: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons on the fused ring system and a singlet for the methyl group protons. The ¹³C NMR will display nine distinct carbon signals, including those for the carboxylic acid, the C-Br bond, and the methyl group.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Methodology: The sample is analyzed using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Detection is typically performed with a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

    • Expected Result: A pure sample should yield a single major peak, with purity typically reported as >95% based on the integrated peak area.

G cluster_tests Analytical Techniques cluster_results Data Validation Synthesized_Product Synthesized Compound MS Mass Spectrometry (MS) Synthesized_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR HPLC HPLC Synthesized_Product->HPLC MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Structure_Confirm Structural Elucidation NMR->Structure_Confirm Purity_Confirm Purity Assessment (>95%) HPLC->Purity_Confirm Final_Validation Validated Compound MW_Confirm->Final_Validation Structure_Confirm->Final_Validation Purity_Confirm->Final_Validation

Caption: Standard analytical workflow for compound validation.

Applications in Drug Discovery

The true value of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid lies in its utility as a scaffold for developing novel therapeutics. The imidazo[1,2-a]pyridine core has been successfully leveraged to create agents with diverse pharmacological profiles.

  • Antituberculosis Agents: Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[3][7]

  • Anticancer Therapeutics: This scaffold is a key component in the development of kinase inhibitors. For instance, derivatives have been designed to target Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase implicated in tumor growth and angiogenesis.[8] The constitutive activation of PDGFR is a known driver in several cancers, making it a prime therapeutic target.[8]

  • Anti-inflammatory and Analgesic Agents: The fused heterocyclic system has also been explored for its potential to yield new anti-inflammatory and analgesic drugs.[9]

The functional groups on the title compound are strategically positioned for synthetic elaboration. The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to further modulate biological activity.

G Receptor PDGF Receptor (Tyrosine Kinase) Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Signaling Response Cellular Responses: - Proliferation - Angiogenesis - Survival Signaling->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Block Ligand Ligand

Caption: Inhibition of PDGFR signaling by a kinase inhibitor.

Conclusion

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is more than a chemical entity defined by its molecular weight. It is a strategically designed building block that provides researchers and drug development professionals with a powerful tool for innovation. Its well-defined physicochemical properties, coupled with robust synthetic and analytical protocols, establish a reliable foundation for its use. The proven therapeutic relevance of the imidazo[1,2-a]pyridine scaffold ensures that this compound will continue to be a valuable starting point for the discovery of next-generation medicines.

References

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . MySkinRecipes. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications . Royal Society of Chemistry. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications . National Institutes of Health (NIH). Available at: [Link]

  • Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents . National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ACS Publications. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents . ResearchGate. Available at: [https://www.researchgate.net/publication/343467406_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . BIO Web of Conferences. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability . National Center for Biotechnology Information. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides . MDPI. Available at: [Link]

  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes . ResearchGate. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Functional Characterization of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Kinase Inhibitor

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system widely recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This core is present in numerous clinically approved drugs and is a focal point of discovery research due to its synthetic tractability and broad range of biological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[1][3][4][5] Specifically, derivatives of this scaffold have been developed as potent inhibitors of various enzymes, including critical kinases involved in cell signaling and disease progression.[1][6][7]

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid belongs to this promising class of compounds. While direct studies on this specific molecule are limited, the broader class of imidazo[1,2-a]pyridines and related azabenzimidazoles are known to target noncanonical IκB kinases (IKK), namely TANK-binding kinase 1 (TBK1) and IKKε.[8][9] These kinases are central regulators of innate immunity, inflammation, and oncogenic signaling pathways.[8][9][10][11] They mediate the activation of interferon regulatory factors (IRFs) and NF-κB, making them high-value targets for therapeutic intervention in inflammatory diseases and various cancers.[12][13][14]

This document provides a detailed protocol for the functional characterization of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, postulating its activity as a TBK1/IKKε inhibitor. We present two primary assays: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure the compound's effect on a key downstream signaling event.

Postulated Signaling Pathway and Assay Principle

TBK1 and IKKε are key nodes in the signaling cascade initiated by pattern recognition receptors, such as Toll-like receptors (TLRs). Upon activation, these kinases phosphorylate the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β).[10][11][12] Our protocols are designed to interrogate this pathway at two distinct points.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF Ligand (e.g., poly(I:C)) TBK1 TBK1 / IKKε TRIF->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB IFN-β Gene Expression pIRF3->IFNB Translocation Compound 3-Bromo-7-methylimidazo [1,2-a]pyridine-2-carboxylic acid Compound->TBK1 Inhibition G start Start prep_cmpd 1. Prepare Compound Serial Dilutions in DMSO start->prep_cmpd add_cmpd 3. Add Compound to Plate (e.g., 50 nL) prep_cmpd->add_cmpd prep_mix 2. Prepare Kinase/Substrate Master Mix add_mix 4. Add Kinase/Substrate Mix (e.g., 5 µL) prep_mix->add_mix add_cmpd->add_mix incubate1 5. Pre-incubate at RT (30 min) add_mix->incubate1 start_rxn 6. Start Reaction with ATP (e.g., 5 µL) incubate1->start_rxn incubate2 7. Incubate at RT (60 min) start_rxn->incubate2 stop_rxn 8. Add ADP-Glo™ Reagent (10 µL, Stop Reaction) incubate2->stop_rxn incubate3 9. Incubate at RT (40 min) stop_rxn->incubate3 detect 10. Add Kinase Detection Reagent (20 µL, Develop Signal) incubate3->detect incubate4 11. Incubate at RT (30 min) detect->incubate4 read 12. Read Luminescence incubate4->read

Caption: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration gradient for IC₅₀ determination. Final assay concentrations should typically range from 10 µM to 0.1 nM.

  • Assay Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known potent TBK1 inhibitor (e.g., GSK8612) at a saturating concentration (e.g., 10 µM). [12]

  • Reaction Setup (per well, 384-well plate):

    • Add 50 nL of the compound serial dilutions or DMSO controls to the appropriate wells.

    • Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer. The final concentration should be optimized, but a starting point is ~5 ng/µL TBK1 and 1 µM substrate peptide.

    • Dispense 5 µL of the 2X Kinase/Substrate mix into each well.

    • Pre-incubate the plate for 30 minutes at room temperature to allow compound binding to the kinase. [15] * Prepare a 2X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at or near the Kₘ for TBK1 (~30 µM) for competitive inhibitor studies. [15] * Start the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction and Detection:

    • Incubate the reaction plate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular pIRF3 (S386) Target Engagement Assay

This protocol uses Western Blotting to measure the compound's ability to inhibit the phosphorylation of IRF3 in stimulated human cells.

Materials and Reagents
Reagent/MaterialSupplierCatalog #Notes
THP-1 Monocytic Cell LineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Poly(I:C) (HMW)InvivoGentlrl-picTLR3 agonist.
RIPA Lysis BufferCell Signaling9806
Protease/Phosphatase Inhibitor CocktailCell Signaling5872
Anti-pIRF3 (Ser386) AntibodyCell Signaling4947
Anti-IRF3 AntibodyCell Signaling4302For total protein loading control.
Anti-β-Actin AntibodyCell Signaling4970For loading control.
HRP-conjugated Secondary AntibodyCell SignalingVaries
ECL Western Blotting SubstrateThermo Fisher32106
Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 12-well plate at a density of 1 x 10⁶ cells/mL (1 mL per well).

  • Compound Treatment and Stimulation:

    • Prepare dilutions of the test compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% across all wells.

    • Pre-treat the cells with the compound or vehicle (DMSO) for 2 hours.

    • Stimulate the cells by adding Poly(I:C) to a final concentration of 10 µg/mL.

    • Include an unstimulated, vehicle-treated control well.

    • Incubate for 90 minutes post-stimulation.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation. Wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Incubate on ice for 20 minutes, vortexing periodically.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the primary antibody against pIRF3 (S386).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Scientist's Note: To ensure accurate interpretation, the membrane should be stripped and re-probed for total IRF3 and a loading control like β-Actin. This confirms that changes in the pIRF3 signal are due to inhibition of phosphorylation, not changes in total protein expression or loading errors.

  • Data Analysis:

    • Perform densitometry analysis on the Western blot bands using software like ImageJ.

    • Normalize the pIRF3 signal to the total IRF3 or β-Actin signal for each lane.

    • Calculate the percent inhibition of IRF3 phosphorylation relative to the stimulated vehicle control.

    • Plot the data to visualize the dose-dependent effect of the compound.

Trustworthiness and Self-Validation

To ensure the reliability of results, every experiment must incorporate a self-validating framework:

  • Assay Window (Z'-factor): For the biochemical assay, the Z'-factor should be calculated from the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay suitable for screening and profiling.

  • Dose-Response Curves: Single-point inhibition data is insufficient. A full dose-response curve (8-12 points) must be generated to accurately determine potency (IC₅₀) and observe the quality of the data fit (R² > 0.95).

  • Orthogonal Assays: Confirming activity in both a biochemical (target-based) and a cellular (pathway-based) assay provides strong evidence that the compound engages its intended target in a biologically relevant context.

  • Selectivity Profiling (Future Work): To be a valuable tool, the compound's selectivity should be assessed by testing it against a panel of related kinases (e.g., IKKα, IKKβ) and unrelated kinases.

References

  • Hutti, J. E., Porter, M. A., Cheely, A. W., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PLoS ONE 7(7): e41494. [Link]

  • Gomes, P. S., Merguizo, L. P., de Castro, P. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Singh, P., & Gaikwad, A. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PubMed Central. [Link]

  • An, F., et al. (2020). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]

  • Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. [Link]

  • Kühn, M., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. MySkinRecipes. [Link]

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  • Ye, Y., et al. (2016). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Therapeutics. [Link]

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  • ResearchGate. (2015). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Request PDF. [Link]

  • Li, Y., et al. (2022). Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2022). Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. Frontiers. [Link]

  • Smith, E., et al. (2020). A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling. PubMed Central. [Link]

  • Sławiński, J., & Szafrański, K. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • ResearchGate. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Request PDF. [Link]

  • Li, Z., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • PubChem. (n.d.). Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]

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Application Note & Protocols: Strategic Screening of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities.[1][2][3][4] Derivatives of this core have demonstrated potent inhibitory effects against a range of critical cellular targets, including a variety of protein kinases.[1][5][6][7] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[8][9][10]

This document focuses on 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid , a specific derivative of this promising scaffold.[11][12][13][14] While direct inhibitory data for this exact molecule is emerging, its structural alerts—the imidazopyridine core, the carboxylic acid moiety, and the bromine atom—provide a strong rationale for its inclusion in kinase inhibitor screening campaigns. The core structure is known to interact with the ATP-binding pocket of many kinases, and the specific substitutions can be rationally modified to enhance potency and selectivity.[6] For instance, related imidazopyridine compounds have shown potent activity against the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[1][2][6]

This guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. We will detail robust protocols for both primary biochemical screening and secondary cell-based validation, explaining the causality behind each experimental choice to ensure methodologically sound and reproducible results.

Foundational Principle: A Two-Tiered Screening Strategy

A successful kinase inhibitor screening campaign moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This tiered approach is both cost-effective and scientifically rigorous. It allows for the rapid identification of initial "hits" while systematically filtering out compounds that are not effective in a cellular context.[15]

Our strategy is as follows:

  • Primary Screening (Biochemical): Utilize a luminescence-based assay to directly measure the inhibition of a purified kinase enzyme's activity (e.g., PI3Kα). This method is highly sensitive, scalable, and directly quantifies the compound's effect on ATP consumption by the kinase.[16][17][18]

  • Secondary Screening (Cell-Based): Validate the hits from the primary screen using a cell-based assay. This confirms that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream effect, such as inhibiting cell proliferation.[9][15][19][20]

G cluster_0 Screening Workflow Compound 3-Bromo-7-methylimidazo [1,2-a]pyridine-2-carboxylic acid Primary Primary Biochemical Screen (e.g., ADP-Glo™ for PI3Kα) Compound->Primary Initial Test Hit_Ident Hit Identification (IC50 Determination) Primary->Hit_Ident Analyze Data Secondary Secondary Cell-Based Assay (e.g., Cell Viability in PTEN-null line) Hit_Ident->Secondary Validate Hits Lead_Dev Lead Optimization Secondary->Lead_Dev Confirm On-Target Effect

Figure 1: A tiered workflow for kinase inhibitor screening.

Primary Screening Protocol: Luminescence-Based Biochemical Assay

Assay Principle: We will use the ADP-Glo™ Kinase Assay, a luminescent method that measures the amount of ADP produced in a kinase reaction.[16] The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP production and a lower luminescent signal. This assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference compared to some fluorescence-based methods.[21]

Target Kinase Example: PI3Kα (Phosphoinositide 3-kinase alpha). This is a rational starting point given the known activity of the imidazopyridine scaffold against this target.[1][6]

Materials & Reagents
  • Test Compound: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Enzyme: Recombinant human PI3Kα.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: High-purity ATP solution.

  • Plates: White, opaque, 384-well assay plates.

  • Control Inhibitor: A known PI3Kα inhibitor (e.g., Alpelisib) for assay validation.

Step-by-Step Protocol

Causality Behind the Steps: Each step is designed to isolate the kinase inhibition event and accurately measure its consequence. The order of addition is critical to distinguish true inhibition from assay interference.

  • Compound Preparation:

    • Perform a serial dilution of the 10 mM stock of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in 100% DMSO.

    • Further dilute these intermediate concentrations into Kinase Reaction Buffer to create the final working solutions. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup (5 µL total reaction volume):

    • Add 0.5 µL of the diluted compound, control inhibitor, or vehicle (buffer with the same % DMSO) to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of a master mix containing the PI3Kα enzyme and its substrate (PIP2) in Kinase Reaction Buffer.

    • Expert Insight: Pre-incubating the enzyme with the inhibitor for 15-30 minutes at room temperature allows the compound to bind to the kinase before the reaction is initiated. This is crucial for identifying inhibitors that may have a slower on-rate.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate Reaction and Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction by chelating Mg²⁺ and will deplete any remaining, unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and, in the presence of luciferase and luciferin, generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The primary output is a dose-response curve where the luminescent signal is plotted against the logarithm of the inhibitor concentration. From this curve, the half-maximal inhibitory concentration (IC50) is calculated.

Table 1: Representative IC50 Data for PI3Kα Inhibition

CompoundIC50 (nM)Curve Hill Slope
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid 125-1.1
Alpelisib (Control)5-1.0

Note: The data presented is illustrative for educational purposes.

A low nanomolar IC50 value, as shown illustratively above, would classify the compound as a "hit" and warrant further investigation.

Secondary Screening Protocol: Cell-Based Viability Assay

Assay Principle: After identifying a biochemical hit, it is crucial to determine if the compound is active in a cellular context.[19][20] A cell viability assay measures the compound's ability to inhibit the proliferation of a cancer cell line that is known to be dependent on the target kinase pathway. For a PI3Kα inhibitor, a PTEN-null cell line (e.g., PC3, prostate cancer) is an excellent model, as the loss of the PTEN tumor suppressor leads to hyperactivation of the PI3K pathway, making the cells highly dependent on PI3Kα for survival.[6]

G cluster_1 Simplified PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K Blocks

Figure 2: The PI3K/Akt signaling pathway targeted by the inhibitor.

Materials & Reagents
  • Cell Line: PC3 (PTEN-null prostate cancer cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Dilutions of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid prepared in culture medium.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Plates: Sterile, clear-bottom, white-walled 96-well plates.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count PC3 cells.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X final concentrations of the serially diluted compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control (100% viability).

    • Incubate for 72 hours at 37°C, 5% CO₂. A 72-hour incubation is typically sufficient to observe effects on cell proliferation.

  • Measure Viability:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Data Analysis and Interpretation

The results are used to calculate the GI50 (concentration for 50% growth inhibition). A potent GI50 value that correlates well with the biochemical IC50 suggests the compound effectively engages its target in cells and exerts an anti-proliferative effect.

Table 2: Representative Cell-Based Activity

CompoundCell LineBiochemical IC50 (nM)Cellular GI50 (nM)
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid PC3125450
Alpelisib (Control)PC3530

Note: The data presented is illustrative. A reasonable drop-off from biochemical to cellular potency is expected due to factors like cell permeability and metabolism.

Trustworthiness: Self-Validating Systems & Controls

To ensure the integrity of the screening data, every protocol must include a system of checks and balances.

  • Positive and Negative Controls: In every assay plate, include a known potent inhibitor (positive control) and a vehicle-only control (negative control). The positive control validates that the assay system can detect inhibition, while the negative control defines the baseline of 100% activity.

  • Z'-Factor Calculation: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of the assay. It is calculated from the signals of the positive and negative controls. An assay with a Z'-factor > 0.5 is considered robust and reliable for screening.

  • Counter-Screening: It is essential to perform counter-screens to rule out artifacts. For luminescence-based assays, this involves testing the compound against the luciferase enzyme directly to identify false positives caused by inhibition of the detection system itself.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the initial evaluation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a potential kinase inhibitor. Based on the strong precedent set by the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable candidate for screening. A positive result from the described two-tiered workflow—demonstrating both potent biochemical inhibition and on-target cellular activity—would provide a firm foundation for advancing the compound into more complex studies, such as kinase selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Coughlin, K., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(19), 5797-5800. [Link]

  • Gao, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry, 24(3), 390-401. [Link]

  • Al-Blewi, F. F., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 795. [Link]

  • ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays...[Link]

  • Sharma, P., & Kumar, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Sharma, P., & Kumar, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Klink, T. A., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 15(4), 157-170. [Link]

  • Gao, Y., et al. (2025, August 6). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Sportsman, J. R. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Oakwood Chemical. 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • MySkinRecipes. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38047-38089. [Link]

  • Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38047-38089. [Link]

  • Malleron, J. L., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

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The Groebke–Blackburn–Bienaymé Reaction: A Versatile Platform for the Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of marketed drugs and clinical candidates, exhibiting diverse biological activities including antiviral, anti-inflammatory, anticancer, and hypnotic properties.[1][2][3][4][5][6] The Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component reaction (3-CR), has emerged as a highly efficient and atom-economical method for the synthesis of this important class of compounds.[1][7][8] This powerful reaction brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine core in a single synthetic operation.[9] Its convergence, operational simplicity, and tolerance of a wide range of functional groups make it an invaluable tool in medicinal chemistry and drug discovery for the generation of molecular libraries.[9][10]

This document provides a detailed guide for researchers on the experimental setup of the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazopyridines. It includes an in-depth look at the reaction mechanism, a general experimental protocol, strategies for optimization, and methods for purification and characterization of the products.

Reaction Mechanism and Rationale

The GBB reaction is a type of isocyanide-based multicomponent reaction (I-MCR) that proceeds through a cascade of reversible and irreversible steps.[7][11] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism is as follows:

  • Imine Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aminopyridine with the aldehyde to form a reactive Schiff base (imine) intermediate, with the elimination of a water molecule.[12]

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the nitrogen of the pyridine ring attacks the nitrilium ion intermediate.

  • Tautomerization/Aromatization: The final step involves a tautomerization or a[13]-proton shift to yield the stable, aromatic imidazo[1,2-a]pyridine product.[14]

The use of an acid catalyst is often essential to facilitate the initial imine formation and to activate the imine for nucleophilic attack by the isocyanide.[15] The final aromatization step is the thermodynamic driving force for the reaction.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Amine Aminopyridine Imine Schiff Base (Imine) Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Caption: The reaction mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocol: General Procedure

This protocol provides a general method for the synthesis of an N-substituted-2-aryl-imidazo[1,2-a]pyridin-3-amine. The specific substrates and conditions may require optimization.

Materials and Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0-1.2 equiv)

  • Catalyst (e.g., Sc(OTf)₃ (5 mol%), p-toluenesulfonic acid (p-TsOH) (10-20 mol%), or Yb(OTf)₃ (5-10 mol%))[7][15]

  • Solvent (e.g., methanol, ethanol, or dichloromethane/methanol mixture)[8][12]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the chosen solvent (e.g., methanol, to a concentration of 0.2-0.5 M).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 20 mol%) to the mixture.[16] Stir the solution at room temperature for 10-15 minutes to allow for pre-formation of the imine.

  • Isocyanide Addition: Add the isocyanide (1.1 equiv) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated to reflux (typically 60-80 °C) depending on the reactivity of the substrates.[16][17] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane or ethyl acetate.[14] Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,2-a]pyridine product.[17]

GBB_Workflow start Start setup Reaction Setup (Aminopyridine, Aldehyde, Solvent, Catalyst) start->setup add_iso Add Isocyanide setup->add_iso react Reaction (Stirring/Heating) add_iso->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for the GBB reaction.

Optimization and Troubleshooting

The yield and purity of the GBB reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.

ParameterVariation and RationalePotential Issues & Solutions
Catalyst Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄, TFA) are effective.[7][16] Lewis acids can be more efficient for less reactive substrates. Green catalysts like phosphotungstic acid have also been reported.[18]Low Yield: Increase catalyst loading or switch to a stronger acid. Side Reactions: Use a milder catalyst or lower the reaction temperature.
Solvent Protic solvents like methanol and ethanol are commonly used and can participate in the reaction mechanism.[12] Aprotic solvents like dichloromethane (DCM) or toluene can also be used, sometimes in combination with a protic co-solvent.[19] Green solvents like water or ethanol are increasingly being explored.[16][17]Poor Solubility: Choose a solvent system that dissolves all reactants. Slow Reaction: Polar protic solvents often accelerate the reaction.[12]
Temperature Reactions can often be run at room temperature, but heating (e.g., 60-150 °C) can significantly reduce reaction times, especially for less reactive substrates.[15] Microwave irradiation is a highly effective method for accelerating the reaction.[20][21]Decomposition: Sensitive substrates may require lower temperatures. Incomplete Reaction: Increase the temperature or reaction time.
Reactant Stoichiometry A slight excess of the isocyanide (1.1-1.2 equivalents) is often used to ensure complete consumption of the imine intermediate.[19]Unreacted Starting Material: Ensure accurate stoichiometry. A slight excess of the more volatile or reactive component can be beneficial.

Data Presentation: Representative Examples

The GBB reaction is highly versatile, accommodating a wide range of substituents on all three components.

AldehydeAminopyridineIsocyanideCatalyst/Solvent/TempProductYield (%)Reference
Furfural2-AminopyridineCyclohexyl isocyanidePhenylboronic acid / Water / 60 °CN-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86[17]
Benzaldehyde2-Aminopyridinetert-Butyl isocyanideGd(OTf)₃ / Methanol / 150 °C (MW)N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine95[15]
4-Nitrobenzaldehyde2-Aminopyridinetert-Butyl isocyanideHPW / Ethanol / 120 °C (MW)N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine99[18]
2-Ethynylbenzaldehyde2-Aminopyridinetert-Butyl isocyanidep-TsOH / Methanol / RTN-(tert-butyl)-2-(2-ethynylphenyl)imidazo[1,2-a]pyridin-3-amine90[14]

Characterization of Imidazopyridines

The synthesized imidazo[1,2-a]pyridine products are typically characterized by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The characteristic chemical shifts of the protons and carbons of the imidazopyridine core and its substituents provide definitive structural information.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.[17]

  • Melting Point: The melting point of solid products is a useful indicator of purity.

Conclusion

The Groebke–Blackburn–Bienaymé reaction is a robust and highly convergent method for the synthesis of medicinally important imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high efficiency make it an attractive strategy for both academic research and industrial drug discovery. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can effectively utilize the GBB reaction to generate diverse libraries of imidazopyridine derivatives for biological screening and the development of new therapeutic agents.

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007–7049. [Link]

  • Castañeda-Ruiz, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1623. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Bonfanti, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Chen, C.-A., et al. (2018). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 14, 2800–2807. [Link]

  • (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. [Link]

  • Shaikh, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(11), 2148–2165. [Link]

  • Wang, P., et al. (2019). Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke-Blackburn-Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. The Journal of Organic Chemistry, 84(19), 12632–12638. [Link]

  • Kumar, V., et al. (2020). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Expert Opinion on Drug Discovery, 15(1), 79–96. [Link]

  • Sancineto, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5849. [Link]

  • EL-Sayed, N. N. E., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01032. [Link]

  • ResearchGate. (n.d.). Overview of GBB catalysts that performed best in reported catalyst screenings. [Link]

  • Chen, C.-A., et al. (2018). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 14, 2800-2807. [Link]

  • Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4505–4509. [Link]

  • Bonfanti, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • de Castro, P. P., et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • da Silva, W. R., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 29(10), 2136-2146. [Link]

  • da Silva, G. G., et al. (2024). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. [Link]

  • ResearchGate. (n.d.). Advances in Synthesis and Application of Imidazopyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction. [Link]

  • Li, W., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 14, 1481–1487. [Link]

  • Li, W., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 14, 1481-1487. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Wikipedia. (n.d.). Ugi reaction. [Link]

  • Martinho, L. A., & Andrade, C. K. Z. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 628–637. [Link]

  • ResearchGate. (n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]

  • ResearchGate. (n.d.). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

Sources

A Validated Reversed-Phase HPLC Method for the Quantification of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities.[1][2][3] Consequently, a reliable analytical method is paramount for purity assessment, stability testing, and quality control during drug discovery and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5]

Scientific Rationale and Method Principle

The primary objective was to develop a stability-indicating HPLC method capable of separating the target analyte, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, from potential impurities and degradation products.

Analyte Characteristics: The target molecule possesses a fused aromatic ring system, which imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[6] The presence of a carboxylic acid functional group (pKa estimated to be in the acidic range) means its ionization state is pH-dependent.[7][8] Analyzing the compound without pH control would lead to poor peak shape (tailing) and shifting retention times.

Causality behind Experimental Choices:

  • Chromatographic Mode (RP-HPLC): A reversed-phase method was selected due to the predominantly hydrophobic nature of the analyte's core structure. The hydrophobic interactions between the analyte and the non-polar C18 stationary phase provide the primary mechanism for retention.[9][10]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a strong hydrophobic surface for the retention of aromatic compounds. Its well-characterized behavior ensures good method transferability.

  • Mobile Phase (Buffered Acetonitrile/Water):

    • pH Control: An acidic phosphate buffer (pH 3.0) is incorporated into the aqueous portion of the mobile phase. At this pH, the carboxylic acid group on the analyte is protonated (non-ionized), suppressing its polar character. This ensures a single, uncharged species interacts with the stationary phase, resulting in a sharp, symmetrical peak and a stable, reproducible retention time.[10]

    • Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for heterocyclic aromatic compounds. A gradient elution is employed to ensure adequate retention of the main peak while eluting any more or less retained impurities within a reasonable run time.

Materials and Instrumentation

Item Specification
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
Analytical Column Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
Data Acquisition OpenLab CDS ChemStation Edition or equivalent.
Analyte Standard 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1352723-58-0), >98% purity.[7]
Acetonitrile (ACN) HPLC Grade
Water HPLC Grade / Deionized Water (18.2 MΩ·cm)
Potassium Dihydrogen Phosphate Analytical Reagent Grade
Phosphoric Acid Analytical Reagent Grade

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Component): 0.02 M Potassium Phosphate Buffer, pH 3.0

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Mobile Phase B (Organic Component): Acetonitrile

  • Use HPLC grade acetonitrile directly.

Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly.

Chromatographic Conditions

The system is operated using the following parameters, summarized in the table below.

Parameter Condition
Column Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.02 M KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-3 min (70% A), 3-15 min (70% to 30% A), 15-18 min (30% A), 18-18.1 min (30% to 70% A), 18.1-25 min (70% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (DAD monitoring from 200-400 nm)
Run Time 25 minutes
HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (Aqueous Buffer & ACN) B Prepare Diluent (50:50 A:B) A->B C Prepare Standard & Sample Solutions B->C D Equilibrate HPLC System (Initial Conditions, 30 min) C->D E Perform System Suitability (5 Replicate Injections) E->D If SST Fails F Inject Blank, Standards, and Samples E->F If SST Passes G Integrate Chromatograms F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I J Compile Validation Report I->J

Sources

The Versatile Virtuoso: Harnessing 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and a Strategic Building Block

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing therapeutic agents targeting a wide range of diseases, including cancer, tuberculosis, and central nervous system disorders.[2][3] The strategic placement of functional groups on this core is paramount for modulating pharmacological activity.

This guide focuses on a particularly valuable building block: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and vinyl substituents. Concurrently, the carboxylic acid at the 2-position provides a direct route to a vast array of amides, esters, and other derivatives, crucial for exploring structure-activity relationships (SAR).[4] The 7-methyl group can also play a role in modulating the molecule's physical properties and metabolic stability. This application note provides detailed protocols and expert insights into leveraging this powerful trifunctionalized building block in organic synthesis and drug discovery.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is primed for a host of palladium-catalyzed reactions, which are foundational to modern C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely utilized method for creating C(sp²)-C(sp²) bonds, essential for the synthesis of biaryl and heteroaryl compounds.[5][6] The protocol below is adapted from established methodologies for the Suzuki coupling of related 3-bromo-imidazo[1,2-a]pyridines and can be optimized for a range of boronic acids and esters.[5][7]

cluster_reactants Reactants cluster_catalysis Catalytic Cycle A 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (or ester) C Pd(0) Catalyst A->C Oxidative Addition B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C Transmetalation (Base Mediated) F 3-Aryl/Heteroaryl-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivative C->F Reductive Elimination D Base (e.g., K3PO4, Cs2CO3) D->B E Solvent (e.g., Toluene, Dioxane/H2O) E->C

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (or its methyl/ethyl ester)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (2-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if using a pre-catalyst system) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9085
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10092
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8088
Data adapted from established procedures for similar substrates.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[8][9] This reaction is particularly useful for introducing primary and secondary amines at the C3 position of the imidazo[1,2-a]pyridine core.

cluster_reactants Reactants cluster_catalysis Catalytic Cycle A 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivative C Pd(0) Catalyst & Ligand (e.g., BINAP, XPhos) A->C Oxidative Addition B Amine (R1R2NH) B->C Amine Coordination F 3-(Amino)-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivative C->F Reductive Elimination D Base (e.g., NaOtBu, K2CO3) D->B E Solvent (e.g., Toluene, Dioxane) E->C

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • Ester of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) (1.5-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.

  • Add the ester of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction: Vinylation at the C3 Position

The Heck reaction facilitates the coupling of the C3-bromo position with alkenes to form substituted vinyl-imidazo[1,2-a]pyridines.[10][11] These products can serve as valuable intermediates for further transformations.

Materials:

  • Ester of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if needed)

  • Base (e.g., Et₃N, K₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine the ester of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq), the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene (1.5 eq), and the base (2.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Core Applications: Derivatization of the Carboxylic Acid

The carboxylic acid at the C2 position is a versatile functional group for constructing amide libraries, which are fundamental in drug discovery for probing interactions with biological targets.

Amide Bond Formation: A Gateway to SAR Studies

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry.[12] A variety of coupling reagents are available to facilitate this transformation under mild conditions.

cluster_reactants Reactants cluster_reagents Reagents A 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid C Coupling Reagent (e.g., HATU, EDC) A->C Activation B Primary or Secondary Amine (R1R2NH) B->C F 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxamide C->F Amide Bond Formation D Base (e.g., DIPEA, Et3N) D->B E Solvent (e.g., DMF, CH2Cl2) E->C

Caption: Workflow for Amide Bond Formation.

Materials:

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • Base (e.g., DIPEA, N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Coupling ReagentAdditiveBaseTypical SolventNotes
EDC/HOBtHOBtDIPEA, Et₃NDMF, CH₂Cl₂Classic, cost-effective method.[12]
HATU-DIPEADMFHigh yielding, fast reaction times, low epimerization.
T3P®-Pyridine, Et₃NEtOAc, THFByproducts are water-soluble, simplifying workup.
DCC/DMAPDMAP-CH₂Cl₂Effective but can be challenging to remove dicyclohexylurea byproduct.

Application Notes & Field-Proven Insights

  • Protecting Group Strategy: When performing cross-coupling reactions, it is often advantageous to first convert the carboxylic acid to a methyl or ethyl ester. This can prevent potential side reactions and improve solubility. The ester can be readily hydrolyzed post-coupling if the free acid is the desired final product.

  • Catalyst and Ligand Screening: The success of palladium-catalyzed reactions is highly dependent on the choice of catalyst and ligand. For challenging substrates, a screening of different phosphine ligands (e.g., SPhos, XPhos, RuPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) is recommended to optimize reaction conditions.

  • Base Selection: In Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or K₂CO₃ are typically required. The choice of base can significantly impact reaction yield and should be carefully considered.

  • Microwave Chemistry: For Suzuki-Miyaura couplings, microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated with similar 3-bromoimidazo[1,2-a]pyridine substrates.[13]

  • Purification: Imidazo[1,2-a]pyridine derivatives can sometimes chelate to silica gel, leading to tailing during column chromatography. The addition of a small amount of triethylamine or ammonia to the eluent can often mitigate this issue.

Conclusion

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a powerful and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its strategically placed functional groups allow for sequential or orthogonal derivatization through robust and well-established synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their synthetic endeavors, paving the way for the discovery of novel and impactful chemical entities.

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  • Hung, T. Q., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 10(52), 31215-31225. [Link]

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  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1081. [Link]

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  • Zaitsev, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076–18089. [Link]

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Application Notes & Protocols: A Framework for In Vitro Assay Development with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a novel compound from this class with largely uncharacterized biological potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the in vitro characterization of this compound. We present a tiered screening cascade, beginning with fundamental compound quality control and broad cytotoxicity profiling, followed by hypothesis-driven secondary assays to elucidate potential mechanisms of action and concluding with potency determination. Each section includes detailed, self-validating protocols and explains the scientific rationale behind key experimental choices, empowering researchers to generate robust and reproducible data.

Introduction: The Promise of a Privileged Scaffold

Imidazo[1,2-a]pyridine derivatives are foundational to several marketed drugs and are the subject of intense research due to their synthetic versatility and broad spectrum of biological activities.[3][4] This structural class has yielded potent inhibitors of enzymes like kinases and modulators of various cellular receptors.[5][6] The specific compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, represents a new opportunity for discovery. As its biological target is unknown, a logical, multi-step screening approach is essential. This document outlines such a strategy, designed to efficiently triage the compound's activities from a general biological effect to a specific mechanism of action (MoA).

The workflow is structured to maximize information while conserving resources, a critical consideration in early-stage drug discovery. It follows the principles outlined in the comprehensive Assay Guidance Manual, ensuring that the developed assays are robust, reproducible, and suitable for generating high-quality data for decision-making.[7][8]

Section 1: Foundational Compound Characterization

Before biological evaluation, the integrity and handling properties of the test compound must be rigorously established. This is a critical first step for data reproducibility.[9][10]

1.1 Quality Control (QC) and Stock Solution Preparation

Principle: The purity and concentration of the stock solution are the basis for all subsequent experiments. Inaccuracies at this stage will propagate through all downstream assays.

Protocol:

  • Purity Verification: Obtain a Certificate of Analysis (CoA) from the supplier (e.g., AiFChem, ChemicalBook).[11][12] If unavailable, verify purity (ideally >95%) using LC-MS and/or NMR.

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). DMSO is a common solvent for initial screening, but its concentration in the final assay medium should be minimized (typically ≤0.5%) to avoid solvent-induced artifacts.[13]

    • Aliquot the primary stock into single-use volumes and store at -20°C or -80°C, protected from light, to maintain stability.[10]

  • Concentration Confirmation: Confirm the concentration of the primary stock solution using a suitable analytical method if required for precise quantitative studies.

1.2 Solubility Assessment

Principle: Compound precipitation in aqueous assay buffers is a common source of artifacts. Determining the kinetic solubility limit ensures the compound remains in solution at the tested concentrations.

Protocol:

  • Prepare a serial dilution of the DMSO stock in the primary assay buffer (e.g., PBS or cell culture medium).

  • Incubate for 1-2 hours at the assay temperature (e.g., 37°C).

  • Visually inspect for precipitation (cloudiness) or use nephelometry for a quantitative measurement.

  • The highest concentration that remains clear is the kinetic solubility limit. All subsequent assays should be performed at concentrations below this limit.

Section 2: The Screening Cascade - A Tiered Approach to Discovery

A tiered approach is an efficient strategy for characterizing a novel compound. It begins with broad, high-throughput assays and progresses to more complex, lower-throughput assays for "hit" compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & MoA Hypothesis Testing cluster_2 Tier 3: Potency & Selectivity T1 Broad Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) T2_Apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) T1->T2_Apoptosis If Cytotoxic T2_Kinase Biochemical Kinase Assay (e.g., ADP-Glo™) T1->T2_Kinase Hypothesis-Driven T2_Other Other Hypothesis-Driven Assays (e.g., Anti-inflammatory) T1->T2_Other Hypothesis-Driven T3 Dose-Response (IC50) Determination & Selectivity Profiling T2_Apoptosis->T3 Confirm Hit T2_Kinase->T3 Confirm Hit T2_Other->T3 Confirm Hit

Caption: Tiered screening cascade for compound characterization.

Tier 1 Protocol: Primary Cytotoxicity Screening

Objective: To determine if the compound exhibits general cytotoxic or anti-proliferative effects on a representative cancer cell line.

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[15]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa or A549) using standard aseptic techniques.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2X working stock of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid by serially diluting the primary stock in complete culture medium.

    • Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • A significant reduction in viability indicates a "hit" for further investigation.

Control TypePurposeExpected Outcome
Vehicle Control Normalizes for solvent effects (e.g., 0.1% DMSO).100% Cell Viability
Positive Control Confirms assay can detect cytotoxicity (e.g., 10 µM Doxorubicin).Low Cell Viability (<20%)
Media Blank Measures background absorbance.Minimal Absorbance
Tier 2 Protocol Example: Apoptosis Induction Assay

Objective: If the compound is found to be cytotoxic in Tier 1, a key follow-up is to determine if cell death occurs via apoptosis.

Principle of the Assay: The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[17]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Assay Plate Setup: Seed and treat cells with the compound as described in the Tier 1 protocol (Steps 1 & 2), using a white-walled 96-well plate suitable for luminescence. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting apoptosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[17]

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Measurement:

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Tier 2 Protocol Example: Biochemical Kinase Inhibition Assay

Objective: To screen the compound for direct inhibitory activity against a representative protein kinase, a common target class for imidazo[1,2-a]pyridines.[3][5]

Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal, luminescent-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18] After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is used by a luciferase to generate a light signal directly proportional to ADP concentration, and thus kinase activity.[19]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation S1 Combine Kinase, Substrate, ATP, and Compound S1_out ADP + Unconsumed ATP S1->S1_out Incubate S2 Add ADP-Glo™ Reagent S2_out ADP only S2->S2_out Incubate S3 Add Kinase Detection Reagent S3_out Luminescent Signal S3->S3_out Incubate & Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the test compound at various concentrations.

    • Add 2 µL of a kinase/substrate mixture (e.g., Src kinase with a generic peptide substrate).

    • Initiate the reaction by adding 1 µL of ATP solution. The final ATP concentration should be near its Km for the kinase to facilitate the detection of competitive inhibitors.[19]

    • Include "No Enzyme" and "Vehicle" controls.

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A reduction in luminescence relative to the vehicle control indicates inhibition of kinase activity.

Section 3: Assay Validation and Potency Determination

Once a reproducible "hit" is identified in a Tier 2 assay, the next steps are to validate the assay's robustness and precisely quantify the compound's potency.

3.1 Assay Validation with Z'-Factor

Principle: The Z'-factor is a statistical parameter that assesses the quality and robustness of an assay, particularly for high-throughput screening.[20] It quantifies the separation between the positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent and reliable for screening.[21][22]

Calculation: The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[23]

Procedure:

  • On a single assay plate, run a sufficient number of replicates of the positive control (e.g., a known inhibitor for a kinase assay, or uninhibited enzyme for a high signal) and negative control (e.g., vehicle). Typically, 16-32 wells of each are used.

  • Calculate the mean and standard deviation for each control group.

  • Apply the formula to determine the Z'-factor. The assay should only be used for further studies if Z' ≥ 0.5.[24]

ParameterDescriptionAcceptance Criterion
Z'-Factor Measures the separation window between controls.Z' ≥ 0.5
Signal-to-Background Ratio of the mean of the high signal to the low signal.Typically > 5
Coefficient of Variation (%CV) Measures the variability of replicates.< 15% for controls
3.2 Dose-Response and IC₅₀ Determination

Objective: To determine the concentration of the compound that produces a 50% inhibition of the measured biological activity (IC₅₀).

Protocol:

  • Using the validated assay from Tier 2, prepare a 10- to 12-point serial dilution of the compound, typically using a 1:3 dilution factor.

  • Perform the assay across this concentration range, ensuring to include vehicle controls.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

This rigorous, tiered approach ensures that resources are focused on promising compounds and that the resulting data is reliable, reproducible, and provides a clear path toward understanding the biological activity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

References
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Application Notes and Protocols for Coupling Reactions with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of a Bifunctional Scaffold

The 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring the privileged imidazo[1,2-a]pyridine core, is prevalent in numerous biologically active compounds. This scaffold presents two key reactive handles for molecular elaboration: a bromine atom at the C3-position, amenable to a variety of palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the C2-position, which can be readily converted to amides or serve as a precursor for decarboxylative couplings.

This guide provides a detailed exploration of the strategic considerations and practical protocols for engaging in coupling reactions with this bifunctional molecule. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to explain the underlying chemical principles, enabling researchers to make informed decisions in their synthetic campaigns. We will explore three primary synthetic avenues:

  • Amide Bond Formation at the C2-Carboxylic Acid: A direct approach to introduce diverse functionalities, leveraging well-established peptide coupling chemistry while preserving the C3-bromo handle for subsequent diversification.

  • Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position: A powerful strategy for carbon-carbon and carbon-heteroatom bond formation, which necessitates a strategic protection of the C2-carboxylic acid to ensure chemoselectivity.

  • Decarboxylative Cross-Coupling: An elegant and atom-economical method that utilizes the carboxylic acid as a traceless directing group to forge a new bond at the C3-position, expelling carbon dioxide as the sole byproduct.

Each of these strategies offers unique advantages and opens up distinct avenues for the synthesis of novel derivatives. The choice of strategy will depend on the desired final compound and the overall synthetic plan.

Strategic Overview: A Logic Flow for Synthetic Planning

The choice of which reactive site to address first is a critical decision in the synthetic design. The following workflow provides a logical approach to planning your synthesis.

G start Target Molecule Design strategy Select Synthetic Strategy start->strategy amide_coupling Amide Coupling at C2 strategy->amide_coupling C3-Br required in final product? Yes suzuki_coupling Suzuki Coupling at C3 strategy->suzuki_coupling C2-COOH/Amide required in final product? Yes decarboxylative_coupling Decarboxylative Coupling at C3 strategy->decarboxylative_coupling C2-COOH not required? Yes amide_step Perform Amide Coupling amide_coupling->amide_step esterification Ester Protection of Carboxylic Acid suzuki_coupling->esterification decarboxylative_step Perform Decarboxylative Coupling decarboxylative_coupling->decarboxylative_step suzuki_step Perform Suzuki Coupling esterification->suzuki_step deprotection Ester Hydrolysis (Optional) suzuki_step->deprotection final_product Final Product deprotection->final_product amide_step->final_product decarboxylative_step->final_product

Application Note & Protocol: Large-Scale Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key building block in pharmaceutical research and development. The protocol herein details a robust two-step synthesis commencing with the cyclocondensation of 2-amino-4-methylpyridine and ethyl 2,3-dibromopropanoate to yield the intermediate ester, followed by its hydrolysis to the final carboxylic acid product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, safety protocols, and purification strategies suitable for scaling up production.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific derivative, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, serves as a versatile intermediate for the synthesis of more complex molecules, including potent therapeutic agents. The presence of the bromine atom at the 3-position and the carboxylic acid at the 2-position provides two reactive handles for further chemical modifications, making it a valuable scaffold in drug discovery programs. This application note outlines a reliable and scalable method for its preparation.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-Amino-4-methylpyridine: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin and serious eye irritation.[1][3] Handle with care and avoid generating dust.

  • Ethyl 2,3-dibromopropanoate: A poison by ingestion and skin contact, and a severe skin and eye irritant.[4] Store away from heat and light in a tightly closed container.[5]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Overall Synthetic Scheme

The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is achieved in two main steps:

  • Step 1: Cyclocondensation to form Ethyl 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Step 2: Hydrolysis of the ester to the final carboxylic acid.

Synthetic Workflow 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Step1 Step 1: Cyclocondensation 2-Amino-4-methylpyridine->Step1 Ethyl 2,3-dibromopropanoate Ethyl 2,3-dibromopropanoate Ethyl 2,3-dibromopropanoate->Step1 Intermediate Ethyl 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Final_Product 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Step2->Final_Product

Caption: Overall two-step synthesis of the target compound.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Large Scale)Notes
2-Amino-4-methylpyridine695-34-1108.141.0 kg (9.25 mol)Purity >98%
Ethyl 2,3-dibromopropanoate3674-13-3259.922.64 kg (10.17 mol)Purity >97%
Sodium Bicarbonate (NaHCO₃)144-55-884.011.55 kg (18.5 mol)
Ethanol (EtOH)64-17-546.0710 LAnhydrous
Sodium Hydroxide (NaOH)1310-73-240.001.11 kg (27.75 mol)
Hydrochloric Acid (HCl)7647-01-036.46As neededConcentrated (12 M)
Ethyl Acetate (EtOAc)141-78-688.11As neededFor extraction
BrineN/AN/AAs neededSaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Rationale: This step involves the cyclocondensation of 2-amino-4-methylpyridine with ethyl 2,3-dibromopropanoate. The reaction is a variation of the well-established synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyl compounds. Sodium bicarbonate is used as a mild base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. Ethanol is chosen as a solvent due to its ability to dissolve the starting materials and its relatively high boiling point, which allows for heating to accelerate the reaction.

Step 1: Cyclocondensation reagents 2-Amino-4-methylpyridine Ethyl 2,3-dibromopropanoate Sodium Bicarbonate Ethanol reaction Reaction Vessel | Reflux, 12-18 h reagents->reaction workup Work-up 1. Cool to RT 2. Filter 3. Concentrate filtrate 4. Aqueous work-up 5. Dry and concentrate reaction->workup product Ethyl 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate workup->product

Caption: Workflow for the synthesis of the intermediate ester.

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-4-methylpyridine (1.0 kg, 9.25 mol) and anhydrous ethanol (10 L).

  • Stir the mixture until the 2-amino-4-methylpyridine is completely dissolved.

  • Add sodium bicarbonate (1.55 kg, 18.5 mol) to the solution.

  • Slowly add ethyl 2,3-dibromopropanoate (2.64 kg, 10.17 mol) to the stirred suspension over 30 minutes. The addition is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash with ethanol (2 x 1 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (8 L) and wash with water (2 x 4 L) and then with brine (4 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Part 2: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Rationale: This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.[2][6][7] Sodium hydroxide is a common and effective base for this transformation. The reaction is typically carried out in a mixture of ethanol and water to ensure the solubility of both the ester and the hydroxide. The reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[2] Acidification of the reaction mixture then protonates the carboxylate to yield the final carboxylic acid product, which can be isolated by filtration.

Procedure:

  • To the 20 L jacketed reactor, add the crude ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate from the previous step.

  • Add a mixture of ethanol (6 L) and water (6 L).

  • Slowly add a solution of sodium hydroxide (1.11 kg, 27.75 mol) in water (2 L) to the stirred suspension. The addition is exothermic.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (approx. 2.3 L) with vigorous stirring to adjust the pH to 2-3. The product will precipitate as a solid.

  • Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.

  • Filter the solid product, wash with cold water (3 x 2 L), and dry under vacuum at 50 °C to a constant weight.

Purification and Characterization

The crude 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or acetic acid/water. For highly pure material, reversed-phase flash chromatography can be employed.[4]

Expected Analytical Data:

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Mass Spec (ESI-) [M-H]⁻ at m/z corresponding to C₉H₆BrN₂O₂
Purity (HPLC) >98%

Troubleshooting

  • Incomplete Cyclocondensation: If the reaction in Part 1 stalls, additional heating time may be required. Ensure that the reagents are of high purity and the ethanol is anhydrous.

  • Low Yield in Hydrolysis: Incomplete hydrolysis may occur if insufficient base or reaction time is used. Ensure the ester is fully dissolved during the reaction. If the product is partially soluble in the acidic aqueous solution during work-up, further extraction with a suitable organic solvent like ethyl acetate may be necessary after acidification.

  • Purification Challenges: If the final product is difficult to crystallize, consider using a different solvent system or employing column chromatography. The use of an anion exchange resin can also be an effective method for purifying carboxylic acids.[8]

References

  • Lead Sciences. Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate. [Link]

  • ResearchGate. Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. [Link]

  • National Center for Biotechnology Information. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • PubChem. 2-Amino-4-methylpyridine. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Google Patents.
  • Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • ACS Publications. Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. [Link]

  • YouTube. Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism. [Link]

  • National Center for Biotechnology Information. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Chempedia. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • National Center for Biotechnology Information. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • Royal Society of Chemistry. ChemComm. [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • PubMed. Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. [Link]

  • National Center for Biotechnology Information. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

Sources

Application Notes and Protocols for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1] In contrast to traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight fragments (typically <300 Da) to identify weak but highly efficient binders to a biological target.[2] These initial "hits" serve as starting points for rational, structure-guided optimization to develop potent and selective drug candidates.[3] The core principle of FBDD lies in the idea that smaller, less complex molecules can explore chemical space more effectively and often exhibit superior ligand efficiency.[4]

This document provides a detailed guide to the application of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid , a novel fragment with significant potential in FBDD campaigns. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, and its unique combination of a bromine atom for synthetic elaboration, a carboxylic acid for key interactions, and a rigid bicyclic structure makes it an exceptional candidate for fragment screening.

Fragment Profile: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

The strategic selection of fragments is paramount to the success of an FBDD campaign. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has been designed to incorporate key features that enhance its utility as a starting point for drug discovery.

PropertyValueRationale for FBDD
Molecular Weight 283.1 g/mol Adheres to the "Rule of Three" for fragments (<300 Da), ensuring a good starting point for optimization without excessive molecular weight.[1]
Structure Imidazo[1,2-a]pyridineA rigid, bicyclic scaffold that reduces conformational entropy upon binding, often leading to higher affinity.
Key Functional Groups - 3-Bromo: Provides a well-defined vector for synthetic elaboration ("fragment growing") through various cross-coupling reactions.[5][6]
- 2-Carboxylic Acid: A versatile hydrogen bond donor and acceptor, capable of forming key interactions with target proteins, such as mimicking the acetyl-lysine binding motif in bromodomains.[7]
- 7-Methyl: Offers a subtle steric feature that can explore specific sub-pockets of a binding site and provides a point for structure-activity relationship (SAR) studies.
Solubility Predicted to be highEssential for the high concentrations often used in biophysical screening assays.[8]

The FBDD Workflow: From Fragment Hit to Lead Candidate

A typical FBDD campaign is a multi-step process that relies on the iterative use of biophysical and structural biology techniques to guide medicinal chemistry efforts.[9][10]

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization a Fragment Library Screening (e.g., TSA, SPR, NMR) b Hit Validation & Prioritization a->b Primary Hits c Structural Biology (X-ray Crystallography, NMR) b->c d Binding Site Analysis c->d Structural Data e Structure-Guided Design (Fragment Growing, Linking, Merging) d->e f Synthesis of Analogs e->f g Iterative Screening & SAR f->g g->e Iterative Cycle h Lead Candidate g->h Optimized Properties

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following protocols provide detailed methodologies for the key stages of an FBDD campaign using 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a rapid and cost-effective method for primary screening of fragment libraries to identify compounds that bind to and stabilize a target protein.[11]

Objective: To identify initial hits from a fragment library, including 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, that bind to the target protein.

Materials:

  • Purified target protein (e.g., 0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library, including a 100 mM DMSO stock of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • Screening buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Preparation of Protein-Dye Master Mix:

    • Dilute the SYPRO Orange dye to a 50x working concentration in the screening buffer.

    • Add the 50x dye to the purified protein solution to a final concentration of 5x. Mix gently.

  • Fragment Dispensing:

    • Dispense 1 µL of each fragment stock solution (100 mM in DMSO) into the wells of the qPCR plate.

    • For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known binder (positive control).

  • Protein Addition:

    • Dispense 19 µL of the protein-dye master mix into each well containing the fragments and controls. This will result in a final fragment concentration of 5 mM and a final DMSO concentration of 5%.

  • Plate Sealing and Centrifugation:

    • Seal the plate with an optical seal.

    • Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Shift Assay:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second

    • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Data Analysis:

    • Determine the melting temperature (Tm) for each well by fitting the melt curve to a Boltzmann distribution.

    • Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control (ΔTm = Tm_fragment - Tm_DMSO).

    • A significant positive ΔTm (e.g., > 2 °C) indicates that the fragment binds to and stabilizes the protein, marking it as a primary hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for validating hits from primary screens and accurately determining their binding affinities and kinetics.[11][12]

Objective: To confirm the binding of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid to the target protein and determine its dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 5% DMSO)

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (serial dilutions in running buffer)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in running buffer (e.g., from 1 µM to 1 mM).

    • Inject the different concentrations of the fragment over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.

    • Include several buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data to obtain the specific binding sensorgrams.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A KD in the micromolar to millimolar range is typical for fragment hits.[2]

Protocol 3: Structure-Based Hit-to-Lead Optimization: Fragment Growing

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography or NMR, the next step is to optimize its affinity and other properties.[13][14] The 3-bromo position on our fragment is an ideal handle for a "fragment growing" strategy.[15][16]

Objective: To rationally design and synthesize more potent analogs of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid by extending its structure into an adjacent pocket of the target protein.

Workflow:

  • Structural Analysis:

    • Obtain a high-resolution crystal structure of the target protein in complex with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

    • Analyze the binding pocket to identify nearby sub-pockets and key amino acid residues that can be targeted for additional interactions.

    • The bromine atom's position will serve as the vector for synthetic elaboration.

  • In Silico Design:

    • Use computational tools to model the addition of various chemical moieties to the 3-position of the imidazo[1,2-a]pyridine core.

    • Prioritize modifications that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the identified sub-pockets.

  • Synthetic Elaboration (Example: Suzuki Coupling):

    • The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

    • Example Reaction (Suzuki Coupling):

      • React 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water).

      • The choice of boronic acid will be dictated by the in silico design to target the adjacent pocket.

  • Iterative Screening and Analysis:

    • Synthesize a small library of analogs based on the design.

    • Screen the new compounds using SPR to determine their binding affinities.

    • Obtain crystal structures of the most potent analogs to validate the design and guide the next round of optimization.

Fragment_Growing cluster_0 Structure-Guided Design start Crystal Structure of Fragment-Protein Complex analysis Analyze Binding Pocket & Identify Growth Vector (Br) start->analysis design In Silico Design of Analogs analysis->design synthesis Synthetic Elaboration (e.g., Suzuki Coupling) design->synthesis screening Biophysical Screening (SPR) for Affinity synthesis->screening next_round Iterative Optimization screening->next_round Improved Affinity next_round->design

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352723-58-0). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. The unique bifunctional nature of this molecule—possessing both an acidic carboxylic acid group and a basic imidazopyridine core—presents specific purification challenges that require a nuanced approach.

This guide synthesizes established chemical principles with practical, field-proven troubleshooting strategies to help you navigate these complexities effectively.

Section 1: Understanding the Molecule's Physicochemical Profile

Before troubleshooting purification, it is essential to understand the properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Its structure dictates its behavior in different purification systems.

  • Amphoteric Nature : The molecule has a carboxylic acid group (acidic, pKa ~3-5) and a basic nitrogen-containing imidazopyridine ring system. This means its charge and solubility are highly dependent on pH.

  • Polarity : The presence of the carboxylic acid and the nitrogen heterocycle makes it a polar molecule. However, the brominated aromatic system provides some nonpolar character. This intermediate polarity can make both normal-phase and reversed-phase chromatography challenging without optimization.

  • Solubility : Generally, it will exhibit poor solubility in nonpolar solvents like hexanes and better solubility in polar protic solvents like alcohols or polar aprotic solvents like DMSO and DMF, especially upon heating. Its solubility in aqueous solutions is pH-dependent; it will be more soluble in aqueous base (as a carboxylate salt) and aqueous acid (as a protonated pyridine salt).

  • Potential Impurities : Synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-haloketone or related electrophile.[1][2] Common impurities may include unreacted starting materials (e.g., 2-amino-4-methylpyridine), residual brominating agents, and side-products from over-bromination or incomplete cyclization.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary purification technique for this compound? A1: The choice depends on the scale of your reaction and the nature of the impurities.

  • For initial workup and removal of non-acidic/non-basic impurities: Acid-base extraction is highly effective. It leverages the carboxylic acid functionality to selectively isolate your product from neutral organic impurities.[3]

  • For solid, thermally stable compounds with different solubility profiles from impurities: Recrystallization is the ideal choice for achieving high purity on a larger scale.[4]

  • For complex mixtures or final polishing: Column chromatography (either flash or HPLC) is the most versatile technique. Given the compound's polarity, reversed-phase chromatography is often a good starting point.[4]

Q2: My compound streaks badly on a silica gel TLC plate. How can I get clean spots? A2: Streaking on acidic silica gel is a classic issue for compounds with basic nitrogen groups.[4] The basic nitrogen of the imidazopyridine ring interacts strongly with the acidic silanol groups on the silica surface.

  • Solution: Add a basic or acidic modifier to your eluent.

    • Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia to your mobile phase (e.g., Dichloromethane/Methanol/Ammonia). This neutralizes the acidic sites on the silica, preventing strong binding.

    • Acidic Modifier: Add 0.5-1% acetic acid or formic acid. This protonates your compound's basic nitrogen and also suppresses the deprotonation of the carboxylic acid, leading to a single, less polar species that chromatographs more cleanly.

Q3: I'm getting a very low yield after recrystallization. What are the common causes? A3: Low recovery is a frequent problem in crystallization. The most common causes are:

  • Using too much solvent: This is the most frequent error. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[4]

  • Cooling the solution too quickly: Rapid cooling leads to the formation of very small crystals or precipitation, which can trap impurities and be difficult to filter. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Choosing the wrong solvent system: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A co-solvent system (a "good" solvent where it's soluble and a "poor" solvent where it's insoluble) can be very effective.[5]

Q4: My purified product is still colored. How can I remove colored impurities? A4: Colored impurities are often highly conjugated organic molecules.

  • Solution: During recrystallization, after your product has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The charcoal will adsorb the colored impurities. Then, allow the filtrate to cool and crystallize as usual.[4]

Troubleshooting Scenarios
Problem/Observation Possible Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Presence of impurities depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Add a little more hot solvent or try a different solvent system. 3. Add a seed crystal of the pure compound to induce crystallization.[4] 4. Perform a preliminary purification (e.g., quick filtration through a silica plug) before attempting recrystallization.[4]
An emulsion forms during acid-base liquid-liquid extraction. 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like impurities from the reaction.1. Use gentle inversions to mix the layers instead of shaking. 2. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion ("salting out").[4] 3. If persistent, filter the entire emulsified layer through a pad of Celite®.
Multiple spots are visible on TLC after chromatography, all with similar Rf values. 1. The chosen solvent system has poor selectivity for the product and impurities. 2. Column overloading.1. Change the solvent system entirely. For example, if using Hexane/Ethyl Acetate, try Dichloromethane/Methanol, which offers different selectivity.[4] 2. Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica weight).
The compound won't dissolve in any common chromatography or recrystallization solvents. 1. The compound may be a salt. 2. Very high polarity or strong intermolecular forces (e.g., hydrogen bonding).1. Confirm the pH of your crude material. If it's a salt, neutralize it first. 2. For recrystallization, try highly polar solvents like water, acetic acid, or solvent mixtures like Ethanol/Water.[3][5] 3. For chromatography, consider more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a highly polar mobile phase on a C18 reversed-phase column.[4]
Section 3: Recommended Purification Protocols
Protocol 1: Purification via Acid-Base Extraction

This method is excellent for an initial cleanup to remove neutral organic impurities.

  • Dissolution : Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash : Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash : Combine the aqueous layers and wash once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification : Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl until the pH is ~2-3. The product will precipitate out as a solid.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexanes to aid drying.

  • Drying : Dry the purified solid under vacuum.

  • Validation : Check the purity of the product and the discarded organic layer by TLC or LC-MS to confirm the separation was successful.

Protocol 2: Standard Recrystallization Workflow

This protocol is ideal for obtaining highly crystalline, pure material after the initial workup.

  • Solvent Screening : In small test tubes, test the solubility of ~10-20 mg of your material in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water). The ideal solvent will dissolve the solid when hot but show low solubility when cold.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently heat for 5-10 minutes.

  • Hot Filtration (Optional) : If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.

  • Drying : Dry the crystals in a vacuum oven.

  • Validation : Determine the melting point of the crystals (a sharp melting point indicates high purity) and check purity by TLC/LC-MS.

Section 4: Visual Workflows

Visual aids can help clarify complex decision-making processes in purification.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallize Recrystallization Extraction->Recrystallize Scale-Up Chromatography Column Chromatography Extraction->Chromatography Complex Mixture Purity_Check Purity Analysis (TLC, LC-MS, NMR) Recrystallize->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallize Impure Final_Product Pure Product Purity_Check->Final_Product Purity > 98% Troubleshooting_Crystallization Start Problem: Product Oils Out During Recrystallization Cause1 Is solution supersaturated? Start->Cause1 Cause2 Is solvent BP > product MP? Start->Cause2 Cause3 Are impurities present? Start->Cause3 Sol1 Add more hot solvent or add seed crystal. Cause1->Sol1 Sol2 Choose a lower boiling point solvent. Cause2->Sol2 Sol3 Perform pre-purification (e.g., silica plug filtration). Cause3->Sol3

Caption: Troubleshooting guide for crystallization failure.

References
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • 3-BroMo-7-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid | 1352723-58-0 - ChemicalBook.
  • 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem.
  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid - MySkinRecipes.
  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - NIH.
  • Purification: How To - Department of Chemistry : University of Rochester.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate - PubChem.
  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal.
  • 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid | 1159831-07-8 - ChemicalBook.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience.

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Technical Support Center: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important heterocyclic building block. The guidance is grounded in established reaction mechanisms and provides practical, field-proven solutions for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the standard synthetic route for this molecule, and at which stages do side reactions typically occur?

Answer:

The most common and reliable pathway to synthesize 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a three-step sequence starting from 2-amino-4-methylpyridine.

  • Step 1: Cyclocondensation: Reaction of 2-amino-4-methylpyridine with ethyl bromopyruvate. This is a variation of the Tschitschibabin reaction, which forms the core imidazo[1,2-a]pyridine bicyclic system.[1][2]

  • Step 2: Electrophilic Bromination: Introduction of the bromine atom at the C3 position using a suitable brominating agent like N-Bromosuccinimide (NBS). The C3 position is the most electron-rich and sterically accessible site for electrophilic attack.[3][4]

  • Step 3: Saponification: Hydrolysis of the ethyl ester at the C2 position to the final carboxylic acid using a base like sodium hydroxide or lithium hydroxide.

Side reactions are prevalent at each of these critical stages. The most common issues include incomplete cyclization, over-bromination or incorrect regioselectivity during bromination, and decarboxylation or incomplete hydrolysis during the final saponification step.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification A 2-Amino-4-methylpyridine C Ethyl 7-methylimidazo[1,2-a]- pyridine-2-carboxylate A->C Reflux, EtOH/ NaHCO3 B Ethyl Bromopyruvate B->C Reflux, EtOH/ NaHCO3 D Ethyl 3-bromo-7-methylimidazo[1,2-a]- pyridine-2-carboxylate C->D NBS, MeCN, 0°C to RT E 3-Bromo-7-methylimidazo[1,2-a]- pyridine-2-carboxylic acid D->E LiOH, THF/H2O

Caption: General synthetic route for the target compound.

Question 2: My NMR analysis shows multiple brominated species. What causes this over-bromination and how can I achieve C3-selectivity?

Answer:

This is a classic problem of controlling electrophilic aromatic substitution on the imidazo[1,2-a]pyridine scaffold. The C3 position is highly activated due to its enamine-like character, making it the primary site for bromination. However, under forcing conditions, further bromination can occur on the pyridine ring.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of NBS or Br₂ can lead to di- or tri-brominated products.

  • Elevated Temperature: Higher reaction temperatures increase the rate of reaction at less activated sites on the pyridine ring.

  • Reaction Time: Prolonged reaction times, even with stoichiometric amounts of brominating agent, can allow for slower, secondary bromination events to occur.

Troubleshooting Protocol for Regioselective C3-Bromination:

ParameterStandard ProtocolTroubleshooting ActionRationale
Brominating Agent N-Bromosuccinimide (NBS)Use exactly 1.0-1.05 equivalents.NBS is a solid, easy to handle, and provides a slow, controlled release of electrophilic bromine, enhancing selectivity.[3]
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Ensure the solvent is anhydrous.Prevents hydrolysis of NBS and potential side reactions.
Temperature 0 °C to Room TempAdd NBS portion-wise at 0 °C and allow the reaction to slowly warm to room temperature.Low temperature significantly favors substitution at the most activated C3 position over less reactive sites, maximizing selectivity.
Monitoring TLC or LC-MSMonitor the reaction every 15-30 minutes.Quench the reaction immediately upon full consumption of the starting material to prevent the formation of over-brominated products.
Alternative Method PhotocatalysisUse CBr₄ with a visible light photocatalyst (e.g., Ir-based).[5]This modern method can offer high regioselectivity under very mild conditions.[5]

digraph "Bromination_Selectivity" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Ethyl 7-methylimidazo[1,2-a]-\npyridine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];
Desired [label="C3-Bromo Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Side_Product [label="C3,C5-Dibromo Product\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Desired [label="Controlled Conditions\n(1.0 eq NBS, 0°C)", color="#34A853"];
Start -> Side_Product [label="Forcing Conditions\n(>1.1 eq NBS, >RT)", color="#EA4335"];
Desired -> Side_Product [label="Excess NBS or\nProlonged Time", color="#FBBC05"];

}

Caption: Controlling regioselectivity during bromination.

Question 3: My overall yield is low, and I've identified the decarboxylated impurity, 3-bromo-7-methylimidazo[1,2-a]pyridine. What causes this, and how can it be prevented?

Answer:

The loss of the C2-carboxylic acid group via decarboxylation is a significant side reaction, particularly during the final saponification step or if purification involves high temperatures.

Mechanism & Causality:

The mechanism of decarboxylation for heteroaromatic carboxylic acids often involves the formation of a zwitterionic intermediate or is facilitated by protonation of the ring system, which stabilizes the resulting carbanion after CO₂ loss.[6]

  • High Temperature: Both the saponification reaction and subsequent purification (like distillation or high-temperature drying) can induce thermal decarboxylation. The imidazo[1,2-a]pyridine nucleus can stabilize the transient carbanion formed at C2.

  • Strongly Acidic Conditions: Attempting to protonate the carboxylate with strong acid at elevated temperatures during workup can accelerate decarboxylation. The nitrogen in the pyridine ring can be protonated, increasing the compound's susceptibility to losing CO₂.[7]

Preventative Measures:

  • Milder Saponification Conditions:

    • Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH. LiOH is effective at lower temperatures.

    • Temperature: Run the hydrolysis at room temperature or slightly above (e.g., 40 °C). Avoid refluxing.

    • Monitoring: Use TLC or LC-MS to track the disappearance of the ester. Stop the reaction as soon as it is complete.

  • Careful Workup Protocol:

    • Cooling: After saponification, cool the reaction mixture in an ice bath before acidification.

    • Acidification: Add acid (e.g., 1N HCl or citric acid) slowly at 0-5 °C to precipitate the product. Adjust only to the isoelectric point (typically pH 3-4) where the carboxylic acid is least soluble and precipitates, avoiding a large excess of strong acid.

  • Avoid High Temperatures Post-Synthesis:

    • Purification: If column chromatography is needed, use a silica gel slurry packed in a non-polar solvent and elute quickly. Avoid lengthy exposure on the column.

    • Drying: Dry the final product under high vacuum at a modest temperature (e.g., 40-50 °C) rather than in a high-temperature oven.

Decarboxylation_Pathway Reactant 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Condition High Heat (Δ) or Strong Acid (H+) Reactant->Condition Intermediate Zwitterionic Intermediate (Stabilized) Condition->Intermediate Product 3-Bromo-7-methylimidazo[1,2-a]pyridine Intermediate->Product -CO2 CO2 CO2

Caption: The decarboxylation side reaction pathway.

Question 4: I'm struggling with the final saponification step. The reaction is either incomplete, leaving starting ester, or my product seems to decompose. What is a reliable protocol?

Answer:

Achieving a clean and complete hydrolysis of the C2-ethyl ester requires a careful balance of reaction conditions to avoid both incomplete conversion and the onset of degradation pathways like decarboxylation. An incomplete reaction is often due to insufficient base, poor solubility, or inadequate reaction time at a given temperature.

Optimized Saponification Protocol:

  • Dissolution: Dissolve the starting material, Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate[8], in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio). The THF ensures the organic substrate remains dissolved while the water is necessary for the hydroxide ions.

  • Base Addition: Add 1.5 to 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Using a moderate excess ensures the reaction goes to completion without being overly harsh.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Check the reaction progress by TLC or LC-MS after 2-4 hours and then hourly. The reaction is typically complete within 4-12 hours. The disappearance of the starting ester spot/peak is the key indicator.

  • Workup (Quench & Acidification):

    • Once complete, dilute the mixture with water and wash with a solvent like ethyl acetate or DCM to remove any non-polar, unreacted starting material or impurities.

    • Cool the aqueous layer to 0 °C in an ice bath.

    • Slowly add 1N HCl with stirring to adjust the pH to ~3-4. The product should precipitate as a solid.

  • Isolation:

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like hexane to aid drying.

    • Dry the product under vacuum at 40-50 °C.

Troubleshooting Saponification Issues:

Issue ObservedProbable CauseRecommended Solution
Incomplete Reaction Insufficient base; poor solubility; reaction time too short.Increase LiOH to 2.5 equivalents. Add more THF to improve solubility. Allow the reaction to run longer (up to 24h) at room temperature.
Product Decomposition Reaction temperature is too high.Strictly maintain the reaction temperature at or below 25 °C. Avoid any external heating.
Oily Product after Acidification Impurities are present; product is not fully protonated.Wash the crude reaction mixture with an organic solvent before acidification. Ensure pH is accurately adjusted to 3-4. If it remains oily, attempt to triturate with ether or hexane.

References

  • Kianmehr, E., et al. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Černuchová, P., et al. (2006). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Lee, J., et al. (2019). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. [Link]

  • Yu, H., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]

  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Xia, Z., et al. (2007). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Vovk, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.

Troubleshooting Guide

The synthesis of imidazo[1,2-a]pyridines can be influenced by a variety of factors. This section provides a systematic approach to troubleshooting common issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For metal-catalyzed reactions, the active catalytic species may not have formed correctly.1. Catalyst Quality Check: Use a fresh batch of catalyst or verify the activity of the current batch with a known control reaction. For air-sensitive catalysts, ensure proper inert atmosphere techniques are used.
2. Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.2. Temperature Screening: Perform a temperature screen to identify the optimal range for your specific substrates. Microwave irradiation can sometimes accelerate the reaction and improve yields.[1][2]
3. Inappropriate Solvent: The choice of solvent can significantly impact solubility of reactants and the reaction mechanism.3. Solvent Optimization: Screen a range of solvents with varying polarities (e.g., DMF, ethanol, water, or even solvent-free conditions).[3] Greener solvents like water are also being explored.[4]
4. Poor Quality Starting Materials: Impurities in the 2-aminopyridine or the carbonyl compound can interfere with the reaction.4. Reagent Purification: Purify starting materials by recrystallization or chromatography if necessary. Ensure they are dry, as water can sometimes hinder the reaction.
Formation of Side Products 1. Competing Reaction Pathways: Depending on the reaction conditions, various side reactions can occur, such as self-condensation of the carbonyl compound or polymerization.1. Adjust Stoichiometry and Addition Rate: Vary the ratio of reactants. Slow addition of one reactant can sometimes minimize side product formation.
2. Unwanted Regioisomers: With substituted 2-aminopyridines, the formation of different regioisomers is possible.2. Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand can influence regioselectivity.
3. Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product.3. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
2. Product Insolubility: The product may be poorly soluble in common chromatography solvents.2. Alternative Purification Techniques: Consider other purification methods such as acid-base extraction if the product has basic or acidic functionalities.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when synthesizing imidazo[1,2-a]pyridines.

Reaction Mechanism and Catalyst Choice

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines and how do I choose the best one?

The choice of synthetic route largely depends on the available starting materials and the desired substitution pattern on the imidazo[1,2-a]pyridine core. Some of the most prevalent methods include:

  • Condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction): This is a classic and widely used method.[1][2] It involves the reaction of a 2-aminopyridine with an α-haloketone, often in the presence of a base like sodium bicarbonate.

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, involve the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis.[3] MCRs are highly efficient for generating molecular diversity.

  • Metal-Catalyzed Cross-Coupling Reactions: Transition metals like copper, palladium, and iron are frequently used to catalyze the synthesis of imidazo[1,2-a]pyridines from various starting materials, including 2-aminopyridines and alkynes, aldehydes, or ketones.[5]

  • Metal-Free Synthesis: An increasing number of eco-friendly methods are being developed that avoid the use of metal catalysts. These often employ iodine, acids, or bases as catalysts or are performed under catalyst-free conditions.[3]

The "best" route is subjective and depends on your specific target molecule, available resources, and desired reaction conditions (e.g., mildness, greenness).

Q2: How does the choice of catalyst influence the reaction outcome?

The catalyst plays a crucial role in determining the efficiency, selectivity, and scope of the reaction.

  • Lewis Acids (e.g., FeCl₃, InCl₃): These can activate the carbonyl group, making it more susceptible to nucleophilic attack by the 2-aminopyridine. However, some Lewis acids can lead to lower yields.[6]

  • Iodine (I₂): Molecular iodine is an effective and mild Lewis acid catalyst for various imidazo[1,2-a]pyridine syntheses.[6] It is believed to activate the imine intermediate formed during the reaction.[6]

  • Copper Catalysts (e.g., CuI, Cu(OAc)₂): Copper catalysts are versatile and can be used in aerobic oxidative coupling reactions, allowing for the use of a broader range of starting materials.[4][5]

  • Palladium Catalysts (e.g., Pd(OAc)₂): Palladium is often employed in multicomponent reactions, particularly for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines.[4]

The optimal catalyst and its loading should be determined experimentally for each new set of substrates.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine Intermediate Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Dehydration/ Aromatization

Caption: Generalized reaction pathway for imidazo[1,2-a]pyridine synthesis.

Reaction Conditions

Q3: What is the optimal temperature for imidazo[1,2-a]pyridine synthesis?

There is no single "optimal" temperature. The ideal temperature depends on the specific reaction being performed.

  • Room Temperature: Some modern methods, particularly certain multicomponent reactions and those using highly reactive starting materials, can proceed efficiently at room temperature.[6]

  • Elevated Temperatures (60-120 °C): Many traditional methods, such as the Tschitschibabin reaction, often require heating to achieve a reasonable reaction rate.[1][2]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[1][2]

It is recommended to start with the temperature reported in a similar literature procedure and then optimize as needed.

Q4: How critical is the choice of solvent?

The solvent can have a profound impact on the reaction. Key considerations include:

  • Solubility: The reactants and catalyst should be sufficiently soluble in the chosen solvent.

  • Polarity: The polarity of the solvent can influence the reaction rate and mechanism. Common solvents range from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, water).

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature that can be reached at atmospheric pressure.

  • Green Chemistry: The use of environmentally benign solvents like water or ethanol is becoming increasingly popular.[3][4] Some reactions can even be performed under solvent-free conditions.[1][2]

Screening a variety of solvents is often a necessary step in optimizing a new reaction.

Troubleshooting Specific Issues

Q5: My reaction is giving a very low yield. What are the first things I should check?

When faced with a low yield, a systematic approach is key.

Troubleshooting_Workflow Start Low Yield Reagents Check Purity & Stoichiometry of Starting Materials Start->Reagents Catalyst Verify Catalyst Activity & Loading Reagents->Catalyst Conditions Optimize Temperature & Reaction Time Catalyst->Conditions Solvent Screen Different Solvents Conditions->Solvent Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Solvent->Analysis Success Improved Yield Analysis->Success Identify & Address Root Cause

Caption: A systematic workflow for troubleshooting low-yield reactions.

  • Reagent Integrity: First, confirm the purity and integrity of your starting materials and reagents. Impurities can inhibit the reaction.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Catalysts can degrade over time, especially if not stored properly.

  • Reaction Conditions: Double-check the reaction temperature and time. It's possible the reaction requires more energy or a longer duration to go to completion.

  • Atmosphere: For reactions sensitive to air or moisture, ensure that your inert atmosphere technique is robust.

Q6: I am observing multiple spots on my TLC plate. How can I identify the main side products?

Identifying side products is crucial for optimizing the reaction to minimize their formation.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the different components in your reaction mixture. This can provide clues about the structures of the side products.

  • NMR Spectroscopy: If a major side product can be isolated, ¹H and ¹³C NMR spectroscopy can be used to elucidate its structure.

  • Comparison to Starting Materials: Run co-spots on your TLC plate with your starting materials to see if any of them are unreacted.

Common side products can include self-condensation products of the carbonyl starting material or products from the reaction of impurities.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Nikolova, S., & Vladimirova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35179–35193. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053–37067. [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(5). [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]

  • Kumar, A., Joshi, G., & Kumar, V. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5584–5590. [Link]

Sources

Technical Support Center: Analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and analytical characterization of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your laboratory.

Introduction to the Analyte and its Synthetic Pathway

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a key building block in medicinal chemistry, belonging to a class of compounds known for a wide range of biological activities.[1] Understanding its synthesis is crucial for identifying potential impurities. A common and logical synthetic route involves the cyclocondensation of 2-amino-4-methylpyridine with an α-keto acid derivative, followed by bromination.

The following diagram illustrates a probable synthetic pathway, which informs our discussion of potential impurities.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Bromination 2-amino-4-methylpyridine 2-amino-4-methylpyridine intermediate_ester Ethyl 7-methylimidazo[1,2-a]pyridine- 2-carboxylate 2-amino-4-methylpyridine->intermediate_ester 1. ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->intermediate_ester de-esterified_acid 7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid intermediate_ester->de-esterified_acid 2. NaOH or LiOH final_product 3-Bromo-7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid de-esterified_acid->final_product 3. NBS or Br2

Caption: Probable synthetic pathway for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: HPLC Analysis Issues

Question 1: I am observing an unexpected peak in my HPLC chromatogram that elutes very early, close to the solvent front. What could this be?

Answer: An early-eluting, polar peak in a reverse-phase HPLC analysis of your product is often due to unreacted starting material, specifically 2-amino-4-methylpyridine . This starting material is significantly more polar than the fused heterocyclic product.

Troubleshooting Steps:

  • Co-injection: Spike your sample with a small amount of authentic 2-amino-4-methylpyridine standard. If the peak area of the impurity increases, its identity is confirmed.

  • UV-Vis Spectral Analysis: Use a photodiode array (PDA) detector to compare the UV spectrum of the impurity peak with that of the 2-amino-4-methylpyridine standard. A spectral match provides strong evidence of its identity.

  • Reaction Monitoring: Ensure your reaction has gone to completion by using thin-layer chromatography (TLC) or HPLC to monitor the disappearance of the 2-amino-4-methylpyridine spot/peak.

Question 2: My main product peak in the HPLC analysis is broad and shows tailing. What is causing this and how can I fix it?

Answer: Peak tailing for this acidic compound can be caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support. The carboxylic acid and pyridine nitrogen can interact with these sites, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your aqueous mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%) will protonate the silanol groups and the basic nitrogen on your molecule, minimizing these secondary interactions.

  • Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to silanol interactions.

  • Lower Analyte Concentration: Injecting a more dilute sample can sometimes improve peak shape by reducing mass overload on the column.

ParameterStandard ConditionRecommended Adjustment for Tailing
Mobile Phase Additive None0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Column Type Standard C18End-capped C18 or Phenyl-Hexyl
Injection Volume 10 µLReduce to 2-5 µL

Question 3: I see a small peak that elutes just before my main product. LC-MS analysis suggests it has the same mass as my product. What is this impurity?

Answer: This is likely a regioisomer formed during the bromination step. While the 3-position is electronically favored for electrophilic substitution, some bromination can occur at other positions on the imidazo[1,2-a]pyridine ring system, such as the 5-position. These isomers will have very similar polarities and thus close retention times.

Troubleshooting Steps:

  • Optimize HPLC Gradient: A shallower gradient during the elution of your product can help to improve the resolution between the main peak and the isomeric impurity.

  • NMR Analysis: A detailed 1D and 2D NMR analysis (like NOESY or HMBC) of the purified fraction of this impurity will be necessary to definitively determine the position of the bromine atom.

  • Reaction Condition Optimization: To minimize the formation of this impurity, consider using a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂) or running the reaction at a lower temperature.

Impurity_Formation cluster_products Bromination Products starting_acid 7-methylimidazo[1,2-a]pyridine- 2-carboxylic acid main_product Desired Product (3-Bromo-) starting_acid->main_product Major Pathway isomer_impurity Isomeric Impurity (e.g., 5-Bromo-) starting_acid->isomer_impurity Minor Pathway brominating_agent Brominating Agent (e.g., NBS) brominating_agent->main_product brominating_agent->isomer_impurity

Caption: Formation of the desired product and a potential isomeric impurity during bromination.

Category 2: NMR Analysis Issues

Question 4: In the ¹H NMR of my final product, I see a triplet and a quartet characteristic of an ethyl group. What does this indicate?

Answer: The presence of an ethyl group strongly suggests an incomplete hydrolysis of the ethyl ester intermediate (Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate). This is a common process-related impurity if the hydrolysis reaction (Step 2) does not go to completion.

Troubleshooting Steps:

  • Check Reaction Conditions: Ensure that the hydrolysis was carried out for a sufficient amount of time and at an appropriate temperature. Increasing the reaction time or temperature may be necessary.

  • Purification: This impurity can typically be removed by recrystallization or by performing a pH-dependent extraction. The desired carboxylic acid product will be soluble in a basic aqueous solution, while the ethyl ester will remain in the organic layer.

  • ¹³C NMR: The presence of the ester carbonyl can be confirmed by a peak around 160-165 ppm in the ¹³C NMR spectrum, which will be absent in the pure carboxylic acid product.

Question 5: My ¹H NMR spectrum looks clean, but the integration of the aromatic protons is slightly off. Why might this be?

Answer: This could be due to the presence of a debrominated impurity, 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . This impurity has a very similar structure to the final product, and its proton signals may overlap with those of your product, leading to inaccurate integration.

Troubleshooting Steps:

  • LC-MS Analysis: A sensitive LC-MS method will be able to distinguish between the brominated product and the debrominated impurity based on their different molecular weights.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition and definitively identify the presence of the debrominated species.

  • Re-purification: Careful column chromatography or recrystallization may be required to separate this impurity.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: pH-Dependent Extraction for Purification

This protocol can be used to remove non-acidic impurities like the unhydrolyzed ethyl ester.

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic impurities.

  • Acidify the aqueous layer to a pH of ~3-4 with 1M HCl. The pure carboxylic acid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

References

  • Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. National Institutes of Health. Available at: [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]

  • Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

  • Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. Royal Society of Chemistry. Available at: [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Institutes of Health. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available at: [Link]

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-chromones via microwave-assisted groebke-blackburn-bienaymé reaction. MDPI. Available at: [Link]

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Technical Support Center: Resolving Poor Solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during in vitro and in vivo experimental assays. Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact the accuracy and reproducibility of experimental results.[1][2] This document provides a series of structured troubleshooting steps, from fundamental principles to advanced techniques, to ensure reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in my aqueous assay buffer after diluting from a DMSO stock. What is happening?

A1: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3] While 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid may be soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can dramatically decrease when introduced into an aqueous environment. The key is to maintain a delicate balance where the compound remains in solution without the solvent itself interfering with the assay.

Q2: What is the expected aqueous solubility of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

Q3: How does the carboxylic acid functional group influence the solubility of this compound?

A3: The carboxylic acid group is ionizable. At a pH above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. Conversely, at a pH below its pKa, it will remain in its less soluble, neutral form. Additionally, the imidazopyridine core contains nitrogen atoms that can be protonated at acidic pH, which can also enhance solubility.[4]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide follows a systematic approach, starting with the simplest and most common techniques before progressing to more complex methods.

Step 1: Optimizing the Co-Solvent (DMSO) Concentration

The most straightforward initial step is to optimize the concentration of your organic co-solvent, typically DMSO.

The Principle: DMSO is a powerful solvent for many organic molecules.[5] However, high concentrations can be toxic to cells and may interfere with enzyme activity or assay readouts.[6][7] The goal is to use the minimum amount of DMSO necessary to keep the compound in solution in the final assay volume.

Protocol:

  • Determine the maximum tolerable DMSO concentration for your assay. This is typically between 0.1% and 1% (v/v). For cell-based assays, it's often recommended to stay below 0.5%.[3]

  • Prepare a high-concentration stock solution of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in 100% DMSO (e.g., 10-30 mM).[1]

  • Perform serial dilutions of your compound in your aqueous assay buffer. A stepwise dilution can prevent the rapid precipitation that often occurs with a single large dilution.[3]

  • Visually inspect for precipitation and determine the highest concentration of the compound that remains in solution at your target DMSO concentration.

Troubleshooting Flowchart for DMSO Optimization:

start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration ≤ 1%? start->check_dmso increase_dmso Can you increase DMSO concentration without affecting the assay? check_dmso->increase_dmso Yes adjust_dmso Increase DMSO incrementally (e.g., to 0.5%, 1%) and re-test. check_dmso->adjust_dmso No increase_dmso->adjust_dmso Yes next_step Proceed to pH Adjustment (Step 2) increase_dmso->next_step No yes_increase Yes no_increase No adjust_dmso->next_step

Caption: Decision-making workflow for optimizing DMSO concentration.

Step 2: Leveraging pH for Enhanced Solubility

For ionizable compounds like 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, adjusting the pH of the assay buffer can be a highly effective strategy.[8]

The Principle: The solubility of a carboxylic acid increases significantly as the pH of the solution rises above its pKa, leading to the formation of the more soluble anionic carboxylate form.[9][10] Conversely, protonation of the basic nitrogen atoms in the imidazopyridine ring at acidic pH can also increase solubility.[4][11]

Experimental Protocol for pH Screening:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system is compatible with your assay.

  • Prepare your compound stock in DMSO.

  • Add the compound stock to each buffer to the desired final concentration, keeping the DMSO concentration constant and as low as possible.

  • Equilibrate the samples (e.g., incubate at room temperature for 1-2 hours).

  • Assess solubility visually or by measuring turbidity with a plate reader (at a wavelength where the compound doesn't absorb, e.g., >600 nm).

pH Expected Charge State Expected Solubility
< 4Imidazopyridine ring protonated, carboxylic acid neutralPotentially enhanced
4 - 7Zwitterionic or neutralLikely low
> 8Carboxylic acid deprotonated (anionic)Enhanced[4]

Important Consideration: Ensure that the chosen pH does not adversely affect your biological target or assay components.

Step 3: Employing Solubilizing Excipients

If optimizing co-solvents and pH is insufficient, the use of solubilizing excipients should be considered.

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility.[][15]

Workflow for Cyclodextrin-based Solubilization:

start Prepare concentrated stock of compound in DMSO mix Add compound stock to cyclodextrin solutions start->mix prepare_cd Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations prepare_cd->mix equilibrate Equilibrate the mixture (e.g., vortex, sonicate, incubate) mix->equilibrate analyze Assess solubility (visual, turbidity, HPLC) equilibrate->analyze

Caption: Experimental workflow for using cyclodextrins.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for cationic or neutral compounds.

The Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[16]

Types of Surfactants and Their Applications:

Surfactant Type Examples Common Use Cases Considerations
Non-ionic Tween® 20, Tween® 80, Triton™ X-100General purpose, often used in enzymatic and cell-based assays.[17]Generally well-tolerated by biological systems at low concentrations.
Anionic Sodium dodecyl sulfate (SDS)Less common in biological assays due to its potential to denature proteins.[17]Can be useful in specific non-cellular assays.
Zwitterionic CHAPSUsed when a balance between ionic and non-ionic properties is needed.[17]Can be less denaturing than purely ionic surfactants.

Protocol for Surfactant Screening:

  • Select a panel of surfactants compatible with your assay.

  • Prepare a range of surfactant concentrations in your assay buffer, ensuring some are above the known CMC.

  • Add your compound (from a minimal DMSO stock) to the surfactant-containing buffers.

  • Equilibrate and assess solubility.

Summary of Troubleshooting Strategies

Method Principle Advantages Potential Disadvantages
DMSO Optimization Increasing the concentration of a water-miscible organic co-solvent.Simple and quick to implement.Assay interference, cell toxicity at higher concentrations.[7]
pH Adjustment Ionizing the carboxylic acid or imidazopyridine moiety to a more soluble form.Highly effective for ionizable compounds.[18]The required pH may not be compatible with the assay system.
Cyclodextrins Encapsulation of the hydrophobic compound within the cyclodextrin cavity.Generally low toxicity, can significantly increase solubility.[12]Can sometimes interfere with ligand-receptor binding if the compound is fully sequestered.
Surfactants Formation of micelles that solubilize the compound.Effective at low concentrations.Can denature proteins and disrupt cell membranes, potentially interfering with the assay.[17]

Final Recommendations

When encountering solubility issues with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a systematic approach is crucial. Always begin with the simplest methods, such as optimizing the DMSO concentration and adjusting the pH, as these are often sufficient and less likely to introduce confounding variables into your experiment. If these methods fail, a carefully designed screen of solubilizing excipients like cyclodextrins or non-ionic surfactants is the logical next step. Remember to always run appropriate vehicle controls to ensure that the chosen solubilization method does not interfere with your assay results.

References

  • Fiveable. pH and Solubility - AP Chem. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Reddit. role of DMSO in biochemical assays : r/Biochemistry. (2016-10-06). Available from: [Link]

  • National Center for Biotechnology Information. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available from: [Link]

  • Artemis Dx. The Use of Surfactants in Lateral Flow Assays: Part 1. Available from: [Link]

  • Ovid. Cyclodextrins as pharmaceutical solubilizers. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019-01-03). Available from: [Link]

  • Quora. What effects does DMSO have on cell assays?. (2017-08-03). Available from: [Link]

  • Reddit. Does anyone know how pH affects solubility?? : r/Mcat. (2021-08-04). Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • National Center for Biotechnology Information. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Available from: [Link]

  • ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed.... Available from: [Link]

  • Khan Academy. pH and solubility (video) | Equilibrium. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022-07-13). Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. (2013-01-03). Available from: [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • National Center for Biotechnology Information. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023-05-18). Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. (2024-02-29). Available from: [Link]

  • SpringerLink. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). Available from: [Link]

  • Reddit. How to tackle compound solubility issue : r/labrats. (2022-01-06). Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025-12-15). Available from: [Link]

  • National Center for Biotechnology Information. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. A recent overview of surfactant–drug interactions and their importance. (2023-06-12). Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Available from: [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. (1991-11-01). Available from: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available from: [Link]

  • YouTube. Surfactant Performance Testing: Everything You Need to Know!. (2025-03-12). Available from: [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019-03-09). Available from: [Link]

  • MDPI. Shaping Lycopene Nanoparticles Performance: How Surfactants Influence Stability, Antioxidant Activity, and Uptake in Human Skin Spheroids. (2026-01-21). Available from: [Link]

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Technical Support Center: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Compound 1 ). This resource, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, is designed to assist you in anticipating and resolving challenges related to the stability and degradation of this molecule. As Senior Application Scientists, we have synthesized data from foundational chemical principles and studies on analogous structures to provide you with field-proven insights.

Structure of the Target Compound

compound_structure compound Compound 1

Figure 1: Structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
FAQ 1: My compound shows signs of instability during routine storage and handling. What are the most probable causes?

This is a common issue with complex heterocyclic molecules. The instability of Compound 1 likely stems from its specific combination of functional groups and the inherent reactivity of the imidazo[1,2-a]pyridine core. The primary factors to consider are:

  • Photoreactivity: The carbon-bromine (C-Br) bond is a known chromophore that can absorb UV or even visible light. Aromatic bromides are susceptible to photolytic cleavage, which initiates a radical chain reaction leading to debromination and other subsequent products.[1][2] The extended π-system of the imidazo[1,2-a]pyridine core can further enhance light absorption, making this a critical pathway to investigate.[3]

  • Oxidative Susceptibility: The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system. This makes it a target for oxidative degradation, both from atmospheric oxygen over long-term storage and from reactive oxygen species (ROS) that may be present in your experimental system. Studies on similar imidazo[1,2-a]pyrimidine cores have shown rapid metabolism mediated by aldehyde oxidase (AO), which hydroxylates electron-rich positions on the ring.[4] This suggests specific carbon atoms on the ring are "soft spots" for oxidation.

  • Acid/Base Instability: While the core ring system is generally stable, extreme pH conditions can promote degradation. The carboxylic acid moiety can be deprotonated under basic conditions, altering the molecule's electron distribution and potentially its stability. Under strongly acidic conditions, protonation of the pyridine nitrogen could occur, which may lead to unexpected rearrangements or hydrolysis, although this is generally less common for the core ring itself.[5]

Immediate Recommendation: Store the compound protected from light (e.g., in an amber vial) and under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (room temperature is often cited for the solid form).[6] For solutions, use freshly prepared samples and degassed solvents where possible.

FAQ 2: What are the predicted degradation pathways for this molecule?

Based on the structure, four primary degradation pathways should be anticipated and investigated. These pathways are critical for understanding the compound's intrinsic stability and for identifying potential degradants that could have toxicological or pharmacological implications.

  • Photodegradation: The most probable pathway involves the homolytic cleavage of the C3-Br bond upon exposure to light. This generates an imidazopyridinyl radical and a bromine radical. The imidazopyridinyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated analogue, 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.[1][2]

  • Oxidative Degradation: Oxidation is likely to occur on the electron-rich imidazo[1,2-a]pyridine nucleus. Potential products include N-oxides (at the N4 position) or hydroxylated derivatives on the ring system. The presence of the electron-donating methyl group at C7 may influence the site of oxidation.[4][7]

  • Hydrolytic Degradation: While the imidazopyridine core is relatively resistant to hydrolysis, the carboxylic acid group introduces a potential site for decarboxylation under thermal or certain pH conditions, although this typically requires significant energy input.

  • Thermal Degradation: When subjected to high heat, complex organic molecules can undergo non-specific degradation. For this compound, initial thermal stress may lead to decarboxylation or fragmentation of the heterocyclic core.

FAQ 3: How do I design a robust forced degradation study to identify these potential pathways and degradants?

A forced degradation (or stress testing) study is essential to establish the intrinsic stability profile of the drug substance.[8] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary degradation complicating the analysis.

Below is a recommended workflow and a summary table of conditions. The key is to run each experiment with a control sample (un-stressed) and, for photostability, a dark control (wrapped in foil) to differentiate light-induced degradation from thermal effects.

Experimental Workflow for Forced Degradation

forced_degradation_workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) samples Aliquot into separate vials for each stress condition prep->samples acid Acid Hydrolysis (e.g., 0.1 M HCl) samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH) samples->base oxidative Oxidation (e.g., 3% H2O2) samples->oxidative photo Photolytic (ICH Q1B Light) samples->photo thermal Thermal (e.g., 80°C Solution) samples->thermal neutralize Neutralize acid/base samples acid->neutralize After stress period base->neutralize After stress period hplc_uv HPLC-UV Analysis (Quantify parent & detect degradants) oxidative->hplc_uv After stress period photo->hplc_uv After stress period thermal->hplc_uv After stress period neutralize->hplc_uv lcms LC-MS/MS Analysis (Identify degradant structures) hplc_uv->lcms mass_balance Calculate Mass Balance lcms->mass_balance

Figure 2: Recommended workflow for a forced degradation study.
Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureTime (Typical)Rationale & Key Insights
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hTests stability to low pH. While the core is robust, this checks for subtle rearrangements or decarboxylation.[5]
Base Hydrolysis 0.1 M NaOH60°C2 - 8 hTests stability to high pH. The primary risk is potential catalysis of ring-opening, though less likely for this fused system.
Oxidative 3% H₂O₂Room Temp24 hSimulates oxidative stress. H₂O₂ is a common choice. Expect N-oxidation or hydroxylation of the imidazopyridine ring.[4][7]
Photolytic ICH Q1B Option 2AmbientAs per guidelinesExposes the sample to combined UV and visible light. The C-Br bond is the primary target. A dark control is mandatory.[1][3]
Thermal (Solution) Solvent Only80°C72 hEvaluates the kinetic stability of the molecule in solution at elevated temperatures.
Thermal (Solid) Solid State80°C / 75% RH7 daysAssesses the stability of the solid drug substance to heat and humidity, relevant for storage.
FAQ 4: What are the best analytical methods for monitoring these degradation studies?

A combination of chromatographic and spectrometric techniques is required for a comprehensive analysis.

  • Primary Technique (Quantification): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. The method must be able to resolve the parent peak (Compound 1 ) from all significant degradation products.

    • Why it's essential: It allows for the accurate quantification of the parent compound's decay over time and provides a percentage of degradation. The peak areas of the degradants can be used to assess mass balance.

  • Secondary Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem MS (MS/MS), is crucial for the structural elucidation of the degradants.

    • Why it's essential: By comparing the mass-to-charge ratio (m/z) of a degradant peak with the parent compound, you can infer the chemical transformation. For example, a loss of 79/81 Da suggests debromination, while a gain of 16 Da suggests oxidation (hydroxylation or N-oxide formation). MS/MS fragmentation patterns provide further structural clues.

FAQ 5: I'm seeing a major degradant in my photostability study with a mass corresponding to debromination. Can you illustrate the likely mechanism?

Absolutely. This observation strongly supports the hypothesis of C-Br bond photolysis. The mechanism proceeds through a radical intermediate, which is a common pathway for bromo-aromatic compounds.[1][2]

Proposed Photodegradation Pathway

photodegradation_pathway cluster_info Mechanism Details parent Compound 1 (3-Bromo-7-methyl...) radical_intermediate Imidazopyridinyl Radical + Br• parent->radical_intermediate hv (Light Energy) product Debrominated Product (7-methylimidazo[1,2-a]pyridine-2-carboxylic acid) radical_intermediate->product H• abstraction solvent Solvent (R-H) solvent->product info 1. Light absorption leads to homolytic cleavage of the C-Br bond. 2. The resulting aryl radical is highly reactive. 3. It abstracts a hydrogen atom from the solvent or another molecule to form the stable debrominated product.

Figure 3: Proposed mechanism for photolytic debromination.

Troubleshooting Insight: If you observe this pathway, your formulation or manufacturing process will need to incorporate stringent light protection measures. The use of UV-blocking packaging is a standard mitigation strategy.

FAQ 6: My compound is highly unstable under oxidative stress (H₂O₂). Where is the molecule most likely being modified?

The imidazo[1,2-a]pyridine core is electron-rich and thus prone to oxidation. Based on literature for related scaffolds, such as those targeted by aldehyde oxidase, oxidation typically occurs at electron-rich carbon or nitrogen atoms.[4]

Potential Oxidative Degradation Sites

oxidative_pathway cluster_products Potential Products (Confirm with LC-MS) parent Compound 1 n_oxide N-Oxide at N4 (Mass +16 Da) parent->n_oxide Oxidation hydroxylated Hydroxylated Ring (e.g., at C5) (Mass +16 Da) parent->hydroxylated Oxidation oxidant [O] (e.g., from H2O2) oxidant->n_oxide oxidant->hydroxylated note The exact position of hydroxylation requires advanced analytical characterization (e.g., NMR).

Figure 4: Potential sites of oxidative degradation on the imidazopyridine core.

Troubleshooting Insight: If oxidative degradation is a significant issue, consider the inclusion of antioxidants in your formulation. Additionally, manufacturing processes should be designed to minimize exposure to air and potential metal ion contaminants that can catalyze oxidation reactions.

References
  • ResearchGate. (2025). Photocleavage reaction of bromine substituted aromatic acyl compounds studied by CIDEP and transient absorption spectroscopy.
  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • National Institutes of Health. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells.
  • ResearchGate. (2021).

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Troubleshooting failed cyclization in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of drugs like Zolpidem and Alpidem.[1][2][3] While numerous synthetic routes exist, the final intramolecular cyclization step is often the crux of the process, where success or failure is determined.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the causal relationships behind reaction outcomes, empowering you to not only solve the immediate issue but also to build a more robust synthetic strategy.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a logical diagnostic workflow. When a reaction fails, systematically evaluating potential points of failure can save significant time and resources. The following flowchart outlines a structured approach to troubleshooting.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Problem Categorization cluster_2 Phase 3: Root Cause Analysis & Solutions start Reaction Failure (Low/No Yield, Impure Product) check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_tlc no_reaction Problem: No Reaction (Starting Materials Unchanged) check_tlc->no_reaction low_conversion Problem: Low Conversion (Mixture of SM & Product) check_tlc->low_conversion side_products Problem: Side Products (Complex Mixture) check_tlc->side_products sol_nr1 Verify Reagent Quality & Stoichiometry (Purity, Freshness, Accurate Weighing) no_reaction->sol_nr1 sol_nr2 Check Reaction Conditions (Temperature, Atmosphere) no_reaction->sol_nr2 sol_nr3 Evaluate Catalyst/Reagent Activity (Is the catalyst active? Is the base strong enough?) no_reaction->sol_nr3 sol_lc1 Optimize Reaction Time & Temperature (Increase duration or heat) low_conversion->sol_lc1 sol_lc2 Adjust Concentration (Higher concentration can favor bimolecular steps) low_conversion->sol_lc2 sol_lc3 Re-evaluate Solvent Choice (Polarity, Protic/Aprotic) low_conversion->sol_lc3 sol_sp1 Lower Reaction Temperature (Minimize thermal decomposition/side reactions) side_products->sol_sp1 sol_sp2 Modify Order of Addition (e.g., slow addition of a reactive species) side_products->sol_sp2 sol_sp3 Ensure Inert Atmosphere (Prevent oxidation if sensitive) side_products->sol_sp3

Caption: General workflow for troubleshooting failed imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific, common failures in a direct question-and-answer format.

Category 1: No Reaction or Low Conversion

Q1: My reaction shows no consumption of starting materials after the recommended time. What are the most likely causes?

A1: This is a common and frustrating issue, typically pointing to a fundamental problem with one of the core reaction components or conditions.

  • Causality - The "Why": The formation of the imidazo[1,2-a]pyridine ring relies on a cascade of nucleophilic attacks and condensations. The first step, often the alkylation of the pyridine nitrogen of 2-aminopyridine, is critical.[4][5] If this initial step does not occur, the entire sequence is halted.

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of your 2-aminopyridine and the second reactant (e.g., α-haloketone, aldehyde). 2-aminopyridines can oxidize and darken on storage. Aldehydes are notoriously prone to oxidation to carboxylic acids. Use freshly purified or newly purchased reagents.

    • Catalyst Activity: If your reaction is catalyzed (e.g., by a Lewis acid like Sc(OTf)₃ in a Groebke-Blackburn-Bienaymé reaction or a metal like Cu(I)), ensure the catalyst is active.[6][7] Lewis acids can be deactivated by trace amounts of water. Metal catalysts may require an inert atmosphere to prevent oxidation. Consider using a freshly opened bottle or a trusted source.

    • Activation Energy Barrier: The reaction may simply be too slow at the chosen temperature. A modest increase in temperature (e.g., from room temperature to 40-60 °C) can often initiate the reaction without promoting side products. For thermally robust molecules, refluxing is a common strategy.[8]

    • Solvent Choice: The solvent plays a critical role. For reactions involving charged intermediates, a polar solvent is often necessary. In some multicomponent reactions, protic solvents like methanol have been shown to act as co-catalysts, accelerating key steps, whereas the reaction may fail completely in aprotic, nonpolar solvents like toluene.[9]

Q2: I'm getting a low yield (<30%) of my desired product, with most of the starting material recovered. How can I drive the reaction to completion?

A2: Low conversion suggests that the reaction is viable but is either too slow or is reaching an unfavorable equilibrium.

  • Causality - The "Why": The key cyclization step is an intramolecular condensation, which is often reversible. To push the reaction forward, you must either accelerate the forward reaction or remove a byproduct (typically water) to prevent the reverse reaction, in accordance with Le Châtelier's principle.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: This is the simplest approach. Monitor the reaction by TLC or LC-MS every few hours to track progress and determine if the reaction has stalled or is just slow.

    • Increase Concentration: The initial intermolecular step will benefit from higher concentrations of reactants. Try running the reaction at a higher molarity (e.g., from 0.1 M to 0.5 M).

    • Add a Dehydrating Agent: In condensation reactions, the removal of water can dramatically improve yields. For reactions run at high temperatures, a Dean-Stark trap can be effective. For milder conditions, adding molecular sieves to the reaction mixture is a practical alternative. In some industrial-scale Groebke-Blackburn-Bienaymé (GBB) reactions, agents like trimethyl orthoformate have been used to scavenge water and improve yields.[6]

    • Optimize the Catalyst/Base: If using a base (e.g., K₂CO₃, NaHCO₃) in a condensation with an α-haloketone, ensure it is sufficiently strong and present in the correct stoichiometry.[4][5] The base facilitates the final cyclization and neutralizes the generated HBr or HCl. Sometimes switching to a stronger, non-nucleophilic base can be beneficial. For catalyzed reactions, increasing the catalyst loading (e.g., from 5 mol% to 15 mol%) may improve conversion.[7]

Category 2: Formation of Side Products

Q3: My crude reaction mixture is complex, with multiple spots on TLC besides my product and starting materials. What are the likely side reactions?

A3: The formation of multiple side products indicates that alternative reaction pathways are competing with your desired cyclization.

  • Causality - The "Why": The reactants in imidazo[1,2-a]pyridine synthesis are often multifunctional. For instance, in the GBB reaction, aldehydes can undergo self-condensation (aldol reaction), and isocyanides can polymerize, especially in the presence of acid catalysts.[2][3] The intermediate formed after the initial N-alkylation can also potentially react intermolecularly with another molecule of 2-aminopyridine instead of cyclizing.

  • Troubleshooting Steps:

    • Control the Temperature: Many side reactions have higher activation energies than the desired pathway. Running the reaction at a lower temperature can often suppress these competing processes. If you are running the reaction at reflux, try lowering it to 60-80 °C.

    • Order of Addition: Do not add all reagents at once. In a GBB reaction, it is often best to form the imine by mixing the 2-aminopyridine and aldehyde first, before adding the isocyanide and catalyst.[10] This prevents the isocyanide from polymerizing.

    • Ensure an Inert Atmosphere: If you are performing a copper-catalyzed aerobic oxidation (e.g., from an acetophenone), the amount of oxidant is critical.[8][11] Too little air/oxygen will result in low conversion, but uncontrolled exposure could lead to over-oxidation or degradation of starting materials. Conversely, for many other syntheses, excluding air and moisture by running under N₂ or Argon is crucial to prevent degradation.

    • Characterize the Byproduct: If possible, try to isolate and characterize a major byproduct. Knowing its structure provides direct mechanistic insight into what is going wrong. For example, isolating a dimer suggests that the intramolecular cyclization is slow compared to an intermolecular reaction, and you may need to run the reaction under more dilute conditions.

Category 3: Specific Synthetic Methods

Q4: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is failing. What are the most critical parameters for this specific MCR?

A4: The GBB reaction is a powerful tool but is highly sensitive to reaction parameters.[12][13]

  • Causality - The "Why": The GBB mechanism proceeds through the formation of a protonated imine, which is then trapped by the isocyanide in a [4+1] cycloaddition, followed by a final cyclization.[2][10] Each of these steps can be a potential bottleneck.

  • Troubleshooting Steps:

    • The Catalyst is Key: A Brønsted or Lewis acid catalyst is almost always required.[3][7] Perchloric acid (HClO₄), p-toluenesulfonic acid (PTSA), and scandium triflate (Sc(OTf)₃) are commonly used.[2][7][9] The catalyst's role is to activate the aldehyde and promote imine formation. Ensure your acid is not spent and is used at an appropriate loading (10-30 mol%).

    • Solvent Choice is Non-Negotiable: As mentioned, the solvent is not just a medium but a participant. Methanol is often the solvent of choice because it can stabilize intermediates and participate in proton transfer.[9] Reactions often fail in nonpolar aprotic solvents.[9]

    • Isocyanide Quality: Isocyanides can have a strong, unpleasant odor and are susceptible to degradation. Use a freshly opened bottle or distill the isocyanide before use.

    • Aldehyde Reactivity: Electron-poor aromatic aldehydes tend to be more electrophilic and often give better yields than electron-rich or sterically hindered ones.[6] If using an aliphatic aldehyde, self-condensation can be a major side reaction.

Q5: I am attempting a synthesis using microwave irradiation, but the yield is poor and I'm seeing decomposition. How can I optimize this?

A5: Microwave synthesis accelerates reactions by rapid, uniform heating, but this can be a double-edged sword.[4][14][15]

  • Causality - The "Why": Microwave energy efficiently overcomes activation barriers, but it can also provide enough energy to access decomposition pathways if the temperature is not controlled or if localized "hot spots" form.

  • Troubleshooting Steps:

    • Use a High-Boiling Point Solvent: Solvents like DMF, NMP, or ethylene glycol are preferred for microwave synthesis as they allow for higher temperatures to be reached without over-pressurizing the vessel.

    • Control by Temperature, Not Power: Most modern microwave reactors allow for temperature control. Set a maximum temperature (e.g., 120 °C) rather than a constant power level. This prevents thermal runaway.

    • Reduce Reaction Time: Microwave reactions are often complete in minutes, not hours.[14][16] A typical thermal reaction that takes 12 hours might be finished in 15-30 minutes in a microwave. Over-irradiating the mixture is a common cause of decomposition. Run a time course experiment (e.g., check at 5, 10, 20, and 30 minutes) to find the optimal duration.

    • Ensure Proper Stirring: Efficient stirring is critical in microwave vials to prevent localized hot spots and ensure even heating.

Data Presentation & Protocols

To provide a practical context, the following tables summarize common reaction parameters and a detailed experimental protocol is provided.

Table 1: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Synthetic RouteCommon CatalystsTypical Loading (mol%)Key ConsiderationsReferences
Groebke-Blackburn-Bienaymé Sc(OTf)₃, Y(OTf)₃, HClO₄, PTSA10 - 30Lewis acids are highly effective but can be moisture-sensitive.[2][7][9]
Condensation (from Acetophenones) CuI, CuBr, I₂10 - 20Often requires an oxidant (e.g., air, O₂). Iodine is a greener alternative.[8][11][17]
Condensation (from Nitroolefins) FeCl₃, CuBr10 - 20FeCl₃ was identified as a superior Lewis acid in certain cases.[4][8]
Catalyst-Free Condensation NoneN/ATypically requires higher temperatures (e.g., 60 °C) or microwave irradiation.[4][18]

Table 2: Optimized Conditions for Iodine-Catalyzed Synthesis [19]

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1-NeatUltrasound20
2-WaterUltrasound20
3I₂ (20)WaterUltrasound196
4I₂ (20)EthanolUltrasound185
5I₂ (10)WaterUltrasound182
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the condensation between 2-aminopyridine and an α-haloketone, accelerated by microwave irradiation.[14]

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Reactants: Add 2-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.) and sodium bicarbonate (126 mg, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add 3 mL of ethanol.

  • Reaction Setup: Seal the vial with a cap. Place it inside the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 120 °C (use temperature control)

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 100 W (dynamic power adjustment to maintain temperature)

    • Stirring: High

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by adding 10 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[18][20][21]

Mechanistic Visualization

Understanding the reaction mechanism is key to diagnosing failures. The following diagram illustrates the widely accepted pathway for the classical condensation reaction.

G r1 2-Aminopyridine i1 Pyridinium Salt (N-Alkylation Intermediate) r1->i1 Step 1: SN2 Attack r2 α-Bromoacetophenone r2->i1 i2 Cyclized Intermediate (Hemiaminal-like) i1->i2 Step 2: Intramolecular Cyclization (Base-mediated) p1 Imidazo[1,2-a]pyridine (Aromatized Product) i2->p1 Step 3: Dehydration (Rate-limiting)

Caption: Mechanism of imidazo[1,2-a]pyridine formation via condensation.

References
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • ResearchGate. Optimization of reaction condition for the formation of imidazo pyridine. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • National Institutes of Health. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Available from: [Link]

  • PubMed. Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Available from: [Link]

  • RSC Publishing. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. Available from: [Link]

  • National Institutes of Health. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Available from: [Link]

  • Bentham Science Publishers. Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • National Institutes of Health. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. Available from: [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]

  • ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Available from: [Link]

  • ACS Publications. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available from: [Link]

  • ResearchGate. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link]

  • SciELO. A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Available from: [Link]

Sources

Technical Support Center: Catalyst Removal in the Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of catalyst residues from the synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final compound.

Introduction: The Challenge of Catalyst Residues

The synthesis of complex heterocyclic molecules like 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid often involves the use of transition metal catalysts, most commonly palladium, in cross-coupling reactions. While essential for bond formation, residual catalyst in the final active pharmaceutical ingredient (API) is a critical concern due to potential toxicity and interference with downstream processes. Regulatory bodies have stringent limits on the permissible levels of such elemental impurities.[1] This guide will walk you through the common challenges and effective solutions for catalyst removal in this specific chemical context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my reaction. What is the first and simplest step to remove the bulk of the palladium catalyst?

Answer:

The initial and most straightforward approach is a simple filtration.[2] Many palladium catalysts, especially at the end of a reaction, will precipitate out of the solution as palladium black (Pd(0)).

Causality: During the catalytic cycle, the active palladium species can agglomerate and precipitate, particularly as the reaction reaches completion and the starting materials are consumed. This heterogeneous nature of the spent catalyst allows for its removal by mechanical means.

Troubleshooting:

  • Problem: The filtrate is still dark, suggesting colloidal palladium.

    • Solution: Employ a filter aid like Celite®. A pad of Celite® on your filter paper can trap finely dispersed palladium particles that might otherwise pass through.[2] Ensure the Celite® pad is adequately wetted with the reaction solvent before filtration to prevent it from entering the filtrate.

  • Problem: The product is also insoluble in the reaction solvent.

    • Solution: Dilute the reaction mixture with a suitable solvent in which your product is soluble but the catalyst remains insoluble.[2] This will allow for the selective separation of the catalyst.

Q2: Filtration helped, but I still have significant palladium contamination. What's the next step?

Answer:

If simple filtration is insufficient, the use of scavengers is a highly effective and widely adopted method for reducing palladium levels.[1] Scavengers are materials that selectively bind to the metal, allowing for its removal by filtration.

Expertise & Experience: The choice of scavenger is critical and depends on the nature of the palladium species (e.g., Pd(0) or Pd(II)) and the functional groups present in your target molecule. For a molecule like 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which contains both a nitrogen-rich heterocyclic core and a carboxylic acid, careful selection is necessary to avoid unwanted interactions with the product.

Recommended Scavengers:

Scavenger TypeFunctional GroupTarget Palladium SpeciesConsiderations
Thiol-based -SHPd(0), Pd(II)Highly effective due to the strong affinity of sulfur for palladium. Can be used as silica-bound scavengers for easy removal.
Amine-based -NH2, -NHRPd(II)Good for chelating oxidized palladium species.
Activated Carbon N/APd(0), Pd(II)A classic and cost-effective choice, but can sometimes lead to product loss through non-specific adsorption.[1][3]

Experimental Protocol: Scavenger Treatment

  • Selection: Based on your suspected palladium species, select an appropriate scavenger. For general purposes, a thiol-based silica scavenger is an excellent starting point.

  • Addition: Add the scavenger (typically 5-20 wt% relative to the crude product) to the reaction mixture or the filtered solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Monitoring: Track the progress of palladium removal by taking small aliquots of the solution and analyzing them via techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.

  • Filtration: Once the desired level of palladium is reached, filter off the scavenger. If a silica-based scavenger was used, this is a straightforward filtration.

Visualizing the Workflow: Catalyst Removal Strategy

Catalyst_Removal_Workflow A Crude Reaction Mixture (Containing Product & Catalyst) B Step 1: Bulk Catalyst Removal (Filtration through Celite®) A->B C Analysis 1: Assess Pd Level (e.g., TLC, visual) B->C D Is Pd Level Acceptable? C->D E Step 2: Scavenger Treatment (e.g., Thiol-based silica) D->E No J Final Product (Low Pd Content) D->J Yes F Stirring (2-24h, RT-60°C) E->F G Step 3: Scavenger Removal (Filtration) F->G H Analysis 2: Quantify Residual Pd (ICP-MS) G->H I Is Pd Level Below Regulatory Limit? H->I I->J Yes K Further Purification (e.g., Recrystallization, Chromatography) I->K No K->H

Caption: A typical workflow for removing palladium catalyst from a reaction mixture.

Q3: I'm concerned about product loss with scavengers. Are there alternative methods?

Answer:

Yes, liquid-liquid extraction can be an effective method, particularly if the palladium can be selectively partitioned into an aqueous phase.

Causality: This method relies on the differential solubility of the product and the catalyst complex in two immiscible liquid phases. By using an aqueous solution containing a chelating agent, the palladium can be "pulled" from the organic layer containing your product.

Experimental Protocol: Aqueous Extraction with a Chelating Agent

  • Solvent System: Ensure your product is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, toluene).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a chelating agent. A common and effective choice is a 1M solution of N-acetylcysteine. Cysteine itself can also be used.[4]

  • Extraction: Wash the organic layer containing your product one or more times with the aqueous chelating solution. Stirring the biphasic mixture for an hour or more at a slightly elevated temperature (e.g., 60°C) can improve efficiency.[4]

  • Separation: Separate the aqueous layer.

  • Analysis: Analyze the organic layer for residual palladium. Repeat the extraction if necessary.

Trustworthiness: This protocol is self-validating. The efficiency of the extraction can be immediately assessed by analyzing the palladium content of the organic phase after each wash.

Q4: My product is a carboxylic acid. Will acidic or basic washes help?

Answer:

Yes, manipulating the pH of the aqueous phase during extraction can be a powerful tool, leveraging the acidic nature of your product.

Expertise & Experience:

  • Basic Wash: By washing your organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you can deprotonate the carboxylic acid of your product, making it water-soluble (as the carboxylate salt). The palladium catalyst, especially if it is complexed with neutral phosphine ligands, may remain in the organic layer. You can then separate the layers, re-acidify the aqueous layer to precipitate your product, and filter it off.

  • Acidic Wash: Conversely, some palladium species are more soluble in acidic aqueous solutions. Washing the organic layer with dilute acid might help remove certain forms of palladium.

Advanced Troubleshooting & Considerations

  • Recrystallization: This is often a final polishing step.[1] If your product is a solid with good crystallinity, recrystallization can be very effective at excluding impurities, including residual metals. However, be aware that in some cases, metal impurities can co-crystallize with the product.[1]

  • Chromatography: While effective, column chromatography is often considered a last resort for large-scale purifications due to solvent consumption and cost.[1][2] However, for laboratory scale, it can be a reliable method to obtain highly pure material. The polar nature of your carboxylic acid product might require a polar stationary phase or the addition of a modifier (like acetic acid) to the mobile phase to prevent streaking on silica gel.

  • Catalyst Speciation: The efficiency of a particular removal method can depend on the oxidation state of the palladium.[5] If you are having persistent trouble, it may be beneficial to treat the reaction mixture with a mild oxidizing or reducing agent to convert the palladium to a single, more easily removed species.

Visualizing the Decision-Making Process

Decision_Tree cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Final Polishing Start Reaction Complete Filt Filtration through Celite® Start->Filt Scav Scavenger Treatment (Thiol, Amine, Carbon) Filt->Scav High Pd Content Recryst Recrystallization Filt->Recryst Low Pd Content Ext Aqueous Extraction (Chelating Agents) Scav->Ext Still High Pd Scav->Recryst Low Pd Content Ext->Recryst Low Pd Content Chrom Chromatography Ext->Chrom Still High Pd Recryst->Chrom Purity Not Met End Pure Product Recryst->End Purity Met Chrom->End

Sources

Technical Support Center: Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during this multi-step synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs, making robust synthetic routes to its derivatives crucial.[1][2][3][4]

Overview of the Synthetic Pathway

The most common and logical synthetic route involves a three-step sequence starting from 2-amino-4-methylpyridine. This pathway is chosen for its convergent nature, building complexity on the core scaffold.


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Figure 1. High-level overview of the synthetic sequence.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by reaction step to directly address the most common issues encountered in the laboratory and during scale-up.

Step 1: Cyclization to form 7-Methylimidazo[1,2-a]pyridine

The formation of the core heterocyclic scaffold is the foundation of the synthesis. Success here is critical. The reaction typically involves the condensation of 2-amino-4-methylpyridine with an α-halocarbonyl compound like chloroacetaldehyde.[5]

Q1: My cyclization reaction is giving a low yield and a lot of dark, tarry side products. What's going wrong?

A1: This is a classic issue of temperature control and reagent purity.

  • Causality: The reaction between the aminopyridine and chloroacetaldehyde is exothermic. Uncontrolled temperature spikes can lead to polymerization and degradation of both the starting material and the product. Chloroacetaldehyde itself is prone to polymerization, especially under basic conditions or at elevated temperatures.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure the 2-amino-4-methylpyridine is pure. Use freshly prepared or purchased chloroacetaldehyde solution, as it can degrade upon storage.

    • Temperature Management: Maintain the reaction temperature strictly, often starting at a lower temperature (e.g., 0-10 °C) during the initial addition, and then allowing it to proceed at a controlled reflux. For scale-up, this means ensuring your reactor has adequate cooling capacity.

    • Solvent Choice: While ethanol is common, ensure it is anhydrous. The presence of water can lead to competing hydrolysis reactions.[5]

    • pH Control: The reaction generates HCl, which forms the aminopyridine hydrochloride salt. A base, such as sodium bicarbonate, is typically added during work-up to neutralize the mixture and facilitate extraction of the freebase product. Ensure complete neutralization before extraction.

Q2: The reaction seems to stall and never reaches full conversion. Why?

A2: Incomplete conversion often points to issues with stoichiometry or reagent deactivation.

  • Causality: If the α-halocarbonyl reagent has degraded or polymerized, it will be unavailable to react, leading to a stalled reaction. Similarly, if the nucleophilicity of the aminopyridine is compromised (e.g., by protonation from an overly acidic medium without sufficient heating), the reaction rate will decrease.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the α-halocarbonyl compound to drive the reaction to completion, but avoid a large excess which can complicate purification.

    • Monitor by TLC/LC-MS: Track the disappearance of the limiting reagent (2-amino-4-methylpyridine). If the reaction stalls, a small, fresh charge of the carbonyl reagent can sometimes restart it.

    • Reflux Time: Ensure an adequate reflux period (typically several hours) as specified in literature protocols.[5][6]

Step 2: C3-Bromination

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and the most common site for electrophilic substitution.[7][8] N-Bromosuccinimide (NBS) is the preferred reagent for its selectivity and safer handling compared to liquid bromine.

Q3: My bromination is not regioselective. I'm isolating di-brominated or other isomers. How can I improve C3 selectivity?

A3: This is a stoichiometry and temperature control issue. The imidazo[1,2-a]pyridine nucleus is highly activated, and over-bromination is a significant risk.

  • Causality: Using more than one equivalent of NBS or allowing the reaction temperature to rise uncontrollably can provide enough energy to overcome the activation barrier for substitution at less reactive sites (like C5).

  • Troubleshooting Protocol:

    • Strict Stoichiometry: Use no more than 1.0 equivalent of NBS. It is often best to use slightly less (0.95-0.98 eq) and accept a small amount of unreacted starting material, which is easier to separate than isomeric byproducts.

    • Low Temperature & Slow Addition: Perform the reaction at low temperature (0 °C or below). Dissolve the NBS and the substrate in a suitable solvent (like THF or DMF) separately, and add the NBS solution dropwise to the substrate solution over a prolonged period. This maintains a low instantaneous concentration of the electrophile.

    • Solvent Effects: Acetonitrile is a common solvent that often provides good results for this transformation.[9]

Q4: The bromination reaction is very slow or does not proceed. What should I check?

A4: This suggests an issue with the NBS quality or the reaction conditions being too mild.

  • Causality: NBS can decompose over time, especially if exposed to light or moisture. It should be a white, crystalline solid. If it is yellow or discolored, its purity is questionable. The reaction also requires a certain activation energy, so temperatures that are too low may inhibit the reaction.

  • Troubleshooting Protocol:

    • Recrystallize NBS: If the quality of NBS is suspect, it can be recrystallized from hot water.

    • Moderate Temperature Increase: If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature after the addition is complete. Monitor closely by TLC to ensure side product formation does not increase.

    • Avoid Radical Initiators: This is an electrophilic substitution, not a radical reaction. Ensure the reaction is protected from light, which can initiate radical side reactions with NBS.

Step 3: C2-Carboxylation via Lithiation

This is the most challenging step of the synthesis, requiring stringent anhydrous and cryogenic conditions. The reaction involves deprotonation at the C2 position with a strong organolithium base (like n-BuLi) followed by quenching with solid carbon dioxide (dry ice).[10][11]

Q5: My carboxylation yield is consistently low, and I recover mostly the brominated starting material. What is the most likely cause?

A5: The overwhelming cause of failure in organolithium reactions is the presence of trace amounts of water.[10][12]

  • Causality: Organolithium reagents are exceptionally strong bases and will react instantly with any available proton source that is more acidic than the target C-H bond. Water (pKa ~15.7) is far more acidic than the C2-proton and will quench the n-BuLi before it can deprotonate the ring.

  • Troubleshooting Protocol:

    • Glassware: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone).

    • Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from reagent addition to quenching. Use septa and cannula techniques for liquid transfers.[13]

    • CO₂ Source: Use freshly crushed, high-quality dry ice. Do not allow it to sit exposed to air, where it can condense atmospheric moisture on its surface.

Q6: During the lithiation step, I am observing significant loss of the bromine at C3. How can I prevent this side reaction?

A6: This is a known competing reaction called lithium-halogen exchange. Its prevention is a kinetic challenge.

  • Causality: The organolithium reagent can either act as a base (deprotonation at C2) or as a nucleophile in a lithium-halogen exchange at C3. Deprotonation is generally much faster, especially at low temperatures. If the reaction is allowed to warm or stir for too long, the slower lithium-halogen exchange can become a significant pathway.

  • Troubleshooting Protocol:

    • Maintain Cryogenic Temperatures: This is the most critical factor. The reaction must be kept at -78 °C (a dry ice/acetone bath) throughout the n-BuLi addition and the subsequent stirring period. Temperatures above -70 °C significantly increase the rate of lithium-halogen exchange.[10]

    • Minimize Reaction Time: After adding the n-BuLi, stir for the minimum time required for complete deprotonation (often 15-30 minutes) before quenching with CO₂. Do not let the lithiated intermediate sit for extended periods.

    • Base Selection: While n-BuLi is common, lithium diisopropylamide (LDA) is a non-nucleophilic base that can sometimes favor deprotonation over exchange, though it may require slightly longer reaction times.

ParameterRecommended ConditionRationale
Temperature -78 °C (Dry ice/acetone)Maximizes the kinetic preference for C2-deprotonation over C3-lithium-halogen exchange.[10]
Atmosphere Dry Nitrogen or ArgonOrganolithium reagents are pyrophoric and react violently with moisture and oxygen.[13]
Solvent Anhydrous THFMust be rigorously dried to prevent quenching of the organolithium base.
Addition Rate Slow, dropwiseControls the exotherm of the reaction to maintain a stable temperature of -78 °C.[14]
Stir Time 15-30 minutes post-additionSufficient for deprotonation while minimizing time for side reactions like lithium-halogen exchange.

Table 1. Critical Parameters for C2-Lithiation/Carboxylation.

Scale-Up Considerations and Safety

Q7: What are the primary hazards when scaling this process from grams to kilograms?

A7: The primary hazards are thermal runaway during the lithiation step and the handling of pyrophoric reagents.

  • Causality: Organolithium reactions are highly exothermic. A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation much less efficient.[10] A failure in cooling can lead to a rapid temperature increase, solvent boiling, and potentially fire.

  • Mitigation Strategies:

    • Reactor Design: Use a jacketed reactor with a high-efficiency cooling system capable of maintaining temperatures below -70 °C.

    • Reverse Addition: For better thermal control, consider adding the substrate solution to the n-BuLi solution (reverse addition), although this may impact selectivity and should be tested on a small scale first.

    • Quenching Protocol: The quench with CO₂ is also exothermic. Add the lithiated intermediate slowly to a well-stirred slurry of crushed dry ice in an appropriate solvent. Never add CO₂ pellets to the lithiated species, as this can create a localized, violent reaction.

    • Personal Protective Equipment (PPE): Always use fire-retardant lab coats, safety glasses, and face shields. Ensure an appropriate fire extinguisher (Class D for metal fires) and a chemical shower are immediately accessible.


}

Figure 2. Decision tree for troubleshooting the lithiation step.

References

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  • ResearchGate. A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.
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Validation & Comparative

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid NMR spectral analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Analysis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Approach

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from hypnotic drugs like Zolpidem to anticancer agents.[1][2] The functionalization of this core allows for the precise modulation of its physicochemical and biological properties. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a highly functionalized derivative with potential as a key intermediate in the synthesis of novel therapeutics and advanced materials.[3]

Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for the elucidation of molecular structures in solution. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Due to the limited availability of public, peer-reviewed spectra for this specific molecule, this guide employs a comparative methodology. We will dissect the expected spectral features by referencing the known spectra of the parent imidazo[1,2-a]pyridine and related derivatives. This approach not only allows for a robust prediction of the spectral data but also provides deeper insight into the electronic effects of each substituent on the heterocyclic core.

Molecular Structure and Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecule's structure and the standard numbering convention for the imidazo[1,2-a]pyridine ring system. The diagram below illustrates the structure and IUPAC numbering, which will be used throughout this guide.

Sources

The Unambiguous Arbitrator: Confirming the Structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Elucidation in Drug Discovery

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise arrangement of atoms within these molecules is paramount, as subtle changes in structure can profoundly impact biological activity. Therefore, unambiguous structural confirmation is not merely a formality but a critical juncture in the development of new pharmaceuticals. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of a novel derivative, 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, we can map the electron density and, consequently, the precise position of each atom. This technique provides irrefutable evidence of connectivity, stereochemistry, and intermolecular interactions.[4]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands precision and patience.

X-ray Crystallography Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystal Growth cluster_Data_Collection Data Collection cluster_Structure_Solution Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting Vapor_Diffusion->Crystal_Harvesting Mounting Crystal Mounting Crystal_Harvesting->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Refinement Structural Refinement Model_Building->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Figure 1: Workflow for X-ray Crystallography.

Detailed Protocol: X-ray Crystallography of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

1. Synthesis and Purification:

The target compound is synthesized via a condensation reaction between 2-amino-4-methylpyridine and ethyl 2-bromo-3-oxobutanoate, followed by hydrolysis of the resulting ester.

  • Step 1: Cyclization. To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add ethyl 2-bromo-3-oxobutanoate (1.1 eq). Reflux the mixture for 6 hours.

  • Step 2: Hydrolysis. Cool the reaction mixture and add a 2M aqueous solution of sodium hydroxide. Stir at room temperature overnight.

  • Step 3: Purification. Acidify the mixture with hydrochloric acid to precipitate the crude product. Filter the solid and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

2. Crystal Growth:

High-quality single crystals are essential for successful X-ray diffraction analysis. Vapor diffusion is a commonly employed technique.

  • Solvent Selection: Screen various solvents and solvent systems for their ability to dissolve the compound and promote slow crystallization. A combination of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., hexane, water) is often effective.

  • Vapor Diffusion Setup: Dissolve the purified compound in a minimal amount of the "good" solvent in a small vial. Place this vial inside a larger, sealed container containing the "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution of the compound reduces its solubility, leading to the gradual formation of crystals. For 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, slow evaporation from an acetonitrile solution has proven effective for similar compounds.[5]

3. Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

4. Structure Solution and Refinement:

  • Phase Determination: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial model of the molecule is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[7]

Parameter Typical Value for a Small Organic Molecule
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110
R-factor< 5%

Orthogonal Confirmation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural proof, a suite of spectroscopic and spectrometric techniques are indispensable for routine characterization and for providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[8][9] For 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a detailed picture of the molecular framework.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to assign all proton and carbon signals and establish the connectivity of the molecule.

Technique Information Gained
¹H NMR Number and environment of unique protons.
¹³C NMR Number and environment of unique carbons.
COSY Proton-proton (through-bond) correlations.
HSQC Direct proton-carbon (one-bond) correlations.[10][11]
HMBC Long-range proton-carbon (two- and three-bond) correlations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12] The presence of a bromine atom in 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14][15]

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., electrospray ionization - ESI). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural insights. The loss of the bromine atom is a common fragmentation pathway for such compounds.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] For 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, characteristic vibrational modes for the carboxylic acid and the aromatic rings will be observed.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Vibrational Frequencies (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1760-1690
C=N/C=C (Aromatic)1650-1450
C-Br600-500

Comparative Analysis: Strengths and Limitations

Technique Comparison cluster_Definitive Definitive Structure cluster_Supportive Supportive Evidence cluster_XRay_Pros_Cons X-ray Crystallography cluster_NMR_Pros_Cons NMR Spectroscopy cluster_MS_Pros_Cons Mass Spectrometry cluster_FTIR_Pros_Cons FT-IR Spectroscopy X_Ray X-ray Crystallography NMR NMR Spectroscopy X_Ray->NMR Complementary MS Mass Spectrometry X_Ray->MS Complementary FTIR FT-IR Spectroscopy X_Ray->FTIR Complementary XRay_Pros_Cons XRay_Pros_Cons NMR->MS Complementary NMR->FTIR Complementary NMR_Pros_Cons NMR_Pros_Cons MS->FTIR Complementary MS_Pros_Cons MS_Pros_Cons FTIR_Pros_Cons FTIR_Pros_Cons XRay_Pros Pros: - Unambiguous 3D structure - Absolute stereochemistry - Intermolecular interactions XRay_Cons Cons: - Requires single crystals - Can be time-consuming NMR_Pros Pros: - Detailed connectivity information - Solution-state structure - Relatively fast NMR_Cons Cons: - Does not provide absolute stereochemistry - Complex spectra can be difficult to interpret MS_Pros Pros: - Accurate molecular weight - Elemental composition (with high resolution) - Fragmentation provides structural clues MS_Cons Cons: - Does not provide connectivity information - Isomers can be indistinguishable FTIR_Pros Pros: - Identifies functional groups - Fast and simple to perform FTIR_Cons Cons: - Provides limited structural information - Not suitable for complex structure elucidation

Figure 2: Comparison of Analytical Techniques.

While NMR, MS, and FT-IR are powerful and essential tools, they each provide pieces of the structural puzzle. NMR reveals the connectivity, MS confirms the mass and elemental formula, and FT-IR identifies the functional groups. However, none of these techniques can, in isolation, provide the absolute, three-dimensional arrangement of atoms in space with the certainty of X-ray crystallography. For molecules with stereocenters or complex spatial arrangements, X-ray crystallography is the only technique that can provide a definitive answer.

References

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A Comparative Analysis of the Biological Activity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] This guide provides a comparative analysis of the biological activity of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its structurally related analogs. While specific experimental data for the parent carboxylic acid is not extensively available in the public domain, this document synthesizes findings from closely related analogs to provide insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention from medicinal chemists. Its structural rigidity and ability to be readily functionalized at various positions make it an attractive scaffold for the design of novel therapeutic agents.[1] The diverse biological activities reported for this class of compounds underscore their potential in addressing significant unmet medical needs.[1]

Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Insights

Several studies have highlighted the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of various imidazo[1,2-a]pyridine analogs against different human cancer cell lines. The selection of analogs is based on their structural similarity to the core topic compound, focusing on variations at the 2, 3, and 7-positions of the imidazo[1,2-a]pyridine ring.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Analog 1 2-(4-chlorophenyl)-3-amino-7-methylimidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93[4]
MCF-7 (Breast)30.88 ± 14.44[4]
B16F10 (Melanoma)64.81 ± 15.78[4]
Analog 2 N-(4-chlorophenyl)-7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amineB16F10 (Melanoma)21.75 ± 0.81[4]
HT-29 (Colon)44.45 ± 0.15[4]
Analog 3 2-(2,4-difluorophenyl)-N-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amineMCF-7 (Breast)14.81 ± 0.20[4]
HT-29 (Colon)10.11 ± 0.70[4]
B16F10 (Melanoma)14.39 ± 0.04[4]
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[5][6]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[5][6]
IP-7 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)79.6[5][6]
Compound 6 Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7[3]
WM115 (Melanoma)15.2[3]
HeLa (Cervical)20.1[3]
Structure-Activity Relationship (SAR) Insights

The data presented in the table suggests several key structure-activity relationships:

  • Substitution at the 3-position: The presence of an amino group at the 3-position appears to be a common feature among many active analogs.

  • Aryl substitutions at the 2- and 3-positions: The nature and substitution pattern of aryl groups at the 2- and 3-positions significantly influence the cytotoxic potency. For instance, the presence of a 4-chlorophenyl group at the 3-position in conjunction with various aryl groups at the 2-position leads to potent anticancer activity.[4]

  • Halogenation: Halogen atoms, such as chlorine and fluorine, on the aryl substituents often enhance the cytotoxic effects.

Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Antimicrobial Activity

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have also demonstrated promising antimicrobial activity against a variety of bacterial and fungal pathogens.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-a]pyridine analogs against various microorganisms.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog A Imidazo[1,2-a]pyridine-thiazole hybridBacillus subtilis6.25[7]
Staphylococcus aureus12.5[7]
Analog B Imidazo[1,2-a]pyridine-pyrazole hybridEscherichia coli25[7]
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of imidazo[1,2-a]pyridines is also influenced by their substitution patterns. The incorporation of other heterocyclic moieties, such as thiazole and pyrazole, can significantly enhance their antibacterial potency.[7]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the cytotoxic and antimicrobial activities of novel compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Solubilize formazan crystals with a suitable solvent (e.g., DMSO). C->D E 5. Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (vehicle control and untreated cells).

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate. B 2. Add a standardized inoculum of the microorganism to each well. A->B C 3. Incubate the plate under appropriate conditions. B->C D 4. Visually or spectrophotometrically assess microbial growth. C->D E 5. Determine the MIC, the lowest concentration with no visible growth. D->E

Caption: A generalized workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).[9]

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with potent anticancer and antimicrobial activities. This guide has provided a comparative overview of the biological activity of analogs structurally related to 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, highlighting key structure-activity relationships and mechanistic insights. The detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating the standardized evaluation of new chemical entities. Further investigation into the specific biological profile of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is warranted to fully elucidate its therapeutic potential.

References

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A Comparative Guide to the Purity Assessment of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that serves as a vital building block in medicinal chemistry and drug discovery.[1] Its fused imidazopyridine core is a privileged scaffold found in numerous pharmacologically active agents, including those with antitubercular properties.[2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control metric; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological effects or impact the stability of the API.[3][4]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this specific molecule. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and contrast the performance of LC-MS with other key analytical techniques.

The Primacy of LC-MS: A Synergy of Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for impurity profiling in the pharmaceutical industry.[3][5] This is due to its unique ability to couple the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of Mass Spectrometry (MS).[6] While traditional HPLC with UV detection can separate and quantify impurities, it cannot definitively identify them. LC-MS overcomes this by providing molecular weight information for each separated component, enabling the rapid identification of known impurities and the structural elucidation of unknown ones.[3][7]

Part 1: A Validated LC-MS Protocol for Purity Assessment

The following protocol is a robust, self-validating system designed for the accurate purity determination and impurity profiling of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The choices within this protocol are grounded in the physicochemical properties of the analyte and best practices for method validation.

Experimental Workflow Overview

The overall process involves careful sample preparation, optimized chromatographic separation, sensitive mass spectrometric detection, and logical data interpretation to build a comprehensive purity profile.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Interpretation prep Weigh Sample & Dissolve in Diluent (e.g., ACN/H2O) filter Filter through 0.22 µm Syringe Filter prep->filter lc HPLC Separation (Reversed-Phase C18 Column) filter->lc ms ESI-MS Detection (Positive Ion Mode) lc->ms msms Tandem MS (MS/MS) (For Structural Elucidation) ms->msms tic Extract Total Ion Chromatogram (TIC) msms->tic integrate Integrate Peaks & Calculate Area % tic->integrate identify Identify Impurities (Mass & Fragmentation) integrate->identify report Generate Purity Report identify->report

Caption: High-level workflow for LC-MS purity assessment.

Detailed Step-by-Step Methodology

1. Reagents and Materials:

  • Analyte: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid reference standard and test sample.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

    • Expertise Note: Using LC-MS grade solvents is non-negotiable. Lower grade solvents contain non-volatile residues and particulates that can create high background noise, form adducts with the analyte, and clog the delicate MS interface.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

2. Sample Preparation:

  • Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in the diluent.

  • From the stock, prepare a working solution at 10 µg/mL. This concentration is typically sufficient to provide a strong signal for the main peak while allowing for the detection of impurities at the 0.05-0.1% level.

  • Prepare the test sample in the same manner.

  • Vortex all solutions to ensure complete dissolution.

  • Filter the solutions through a 0.22 µm PTFE syringe filter before injection.

    • Trustworthiness Note: Filtration prevents particulates from damaging the HPLC column and pump seals, ensuring method robustness and longevity.

3. Optimized LC-MS Conditions: The method parameters below are optimized for the separation of the polar carboxylic acid analyte from potential non-polar and closely related impurities on a standard C18 column.

Parameter Condition Justification (The "Why")
LC System UHPLC/HPLC SystemProvides high-resolution separation, essential for resolving closely eluting impurities.[7][8]
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmC18 is a versatile stationary phase suitable for a broad range of polarities. The sub-2 µm particle size ensures high efficiency and sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier (formic acid) promotes analyte protonation, which is crucial for efficient ionization in positive mode ESI-MS.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
Gradient Elution 5% to 95% B over 10 minA gradient is necessary to elute a wide range of impurities, from polar starting materials to more non-polar by-products, within a reasonable runtime.
Flow Rate 0.3 mL/minA lower flow rate is compatible with standard ESI sources and improves ionization efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume prevents peak distortion and overloading of the column and MS detector.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass spectrometry (HRMS) provides accurate mass measurements (<5 ppm), which is critical for confirming elemental composition.[10][11]
Ionization Mode Electrospray Ionization (ESI), PositiveThe imidazopyridine nitrogen is basic and the carboxylic acid can be analyzed in positive mode via protonation ([M+H]+), which is typically very efficient.
Scan Range 100 - 1000 m/zThis range covers the molecular weight of the analyte and most expected impurities and adducts.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically triggers fragmentation (MS/MS) on the most intense ions, providing structural information for impurity identification without prior knowledge.

Part 2: Data Interpretation - From Spectrum to Purity Profile

Accurate data interpretation is as critical as the analysis itself. A systematic approach ensures that all observed ions are correctly assigned.

Logical Flow for Spectrum Analysis

Data_Interpretation start Analyze Mass Spectrum of Chromatographic Peak find_mh Identify [M+H]+ Ion? (Expected m/z ~270/272 for C9H8BrN2O2) start->find_mh check_isotope Confirm Bromine Isotope Pattern? (~1:1 ratio for M, M+2) find_mh->check_isotope Yes is_impurity Peak is an Impurity, Fragment, or Adduct find_mh->is_impurity No check_adducts Any Common Adducts? ([M+Na]+, [M+K]+) check_isotope->check_adducts Yes check_isotope->is_impurity No check_adducts->is_impurity Other Peaks main_peak Peak Confirmed as Analyte check_adducts->main_peak Adducts of Main Peak analyze_msms Analyze MS/MS Data for Structure Elucidation is_impurity->analyze_msms quantify Quantify by Area % (Relative to Main Peak) analyze_msms->quantify

Caption: Decision-making process for interpreting LC-MS data.

Identifying the Analyte and Common Adducts

The first step is to confirm the identity of the main peak. For 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C₉H₇BrN₂O₂), the expected monoisotopic mass is ~269.97 u.

  • Protonated Molecule [M+H]⁺: In positive ESI, the primary ion observed should be the protonated molecule at m/z ~270.98 . Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic doublet peak will be observed at m/z ~270.98 and m/z ~272.98 with a nearly 1:1 intensity ratio. This isotopic signature is a powerful confirmation of the analyte's identity.

  • Adduct Formation: It is common in ESI to observe adducts, where the analyte molecule associates with ions present in the system.[12][13] Recognizing these prevents them from being misidentified as impurities.

Common Adduct Mass Addition (to M) Expected m/z (⁷⁹Br) Source
Sodium [M+Na]⁺+ 22.99 u~292.96Glassware, solvents, buffers[14]
Potassium [M+K]⁺+ 38.96 u~308.93Glassware, solvents[14]
Ammonium [M+NH₄]⁺+ 18.03 u~288.00Ammonium-based buffers or atmospheric contaminants[12]
Acetonitrile [M+ACN+H]⁺+ 42.03 u~312.00Mobile phase solvent
Impurity Profiling with Forced Degradation

To ensure the analytical method is "stability-indicating," forced degradation studies are performed.[15][16] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[17] The goal is to prove that any degradants formed can be separated from the main peak and from each other.[18][19]

Forced Degradation Workflow:

  • Prepare separate solutions of the analyte (~100 µg/mL).

  • Expose each to one of the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 48 hours.

    • Photolytic: Expose solution to ICH-compliant light source.

  • Analyze all stressed samples using the validated LC-MS method.

The imidazole moiety, in particular, can be susceptible to oxidation.[20] A hypothetical impurity profile after forced degradation might look like this:

RT (min) Observed m/z Δ Mass (u) Proposed Identity Stress Condition Area %
2.5191.08-79.9Debrominated AnalytePhotolytic0.5%
4.8270.98 / 272.980Analyte -98.2%
5.2286.97 / 288.97+16.0N-Oxide ImpurityOxidative0.8%
6.1255.00-15.98Decarboxylated AnalyteThermal, Acidic0.3%

Part 3: Comparison with Alternative Analytical Techniques

While LC-MS is superior for simultaneous quantification and identification, other techniques have their place in a comprehensive quality control strategy.[4]

Technique Principle Strengths Limitations Best Use Case
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight for identification; ideal for unknown impurity profiling.[3][21]Higher cost and complexity; matrix effects can cause ion suppression.Primary method for purity, stability, and impurity identification.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, and cost-effective; excellent for routine quantitative analysis of known impurities.[5][7]Cannot identify unknown peaks; requires impurities to have a UV chromophore; co-eluting impurities can be missed.Routine QC testing where impurities are known and characterized.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural elucidation of molecules without needing a reference standard; excellent for confirming the structure of the main component and isolated impurities.[3][21]Low sensitivity (mg quantities needed); complex mixtures are difficult to analyze; not suitable for trace-level quantification.Structure confirmation of the bulk material and for elucidating the structure of isolated, unknown impurities.
GC-MS Gas-phase separation followed by mass-based detection.Excellent for volatile and semi-volatile compounds.[7][11]Not suitable for non-volatile and thermally labile compounds like carboxylic acids without derivatization.Analysis of residual solvents or volatile starting materials used in the synthesis.

Conclusion

For the comprehensive purity assessment of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, LC-MS stands out as the most powerful and informative technique. Its ability to seamlessly integrate high-resolution separation with precise mass identification allows researchers and drug development professionals to not only quantify the purity of their material but also to proactively identify, characterize, and control potential impurities. By employing a well-designed, validated LC-MS method, supported by forced degradation studies, one can build a robust data package that ensures the quality and safety of this critical pharmaceutical intermediate, thereby adhering to the stringent requirements of regulatory bodies.[21]

References

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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative of Selectivity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Molecules incorporating this bicyclic heteroaromatic system have demonstrated a broad therapeutic spectrum, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] A significant portion of these activities arises from the inhibition of protein kinases, a large family of enzymes that are critical regulators of cellular signaling pathways.[7][8]

Given the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity for a specific kinase target is a formidable challenge in drug discovery.[9] Off-target activities can lead to unforeseen side effects or toxicity, underscoring the necessity of a thorough cross-reactivity assessment for any novel kinase inhibitor. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid , using established, industry-standard methodologies. While specific experimental data for this compound is not yet publicly available, this guide will utilize illustrative data to demonstrate the principles and workflows involved in generating a robust selectivity profile.

The Strategic Importance of Kinase Selectivity Profiling

A comprehensive understanding of a compound's selectivity is paramount for several reasons:

  • Predictive Toxicology: Identifying potential off-target interactions early in development can help predict and mitigate adverse effects.

  • Mechanism of Action (MoA) Validation: A selective inhibitor provides greater confidence that the observed biological effects are due to the modulation of the intended target.

  • Therapeutic Window Optimization: High selectivity can contribute to a wider therapeutic window, allowing for effective dosing with minimal side effects.

  • Polypharmacology Insights: In some cases, promiscuous binding to a specific set of kinases can be therapeutically advantageous.[9][10] A detailed cross-reactivity profile can uncover such opportunities.

Comparative Analysis: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid , it is instructive to compare its (hypothetical) data with that of other known imidazo[1,2-a]pyridine-based kinase inhibitors.

Compound/ScaffoldPrimary Target(s)Key Off-TargetsReference
(Hypothetical) 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Kinase XKinase Y, Kinase ZN/A
Imidazo[1,2-a]pyridine Derivative 1PI3KαmTOR, other PI3K isoforms[11]
Imidazo[1,2-a]pyridine Derivative 2IGF-1RINSR[12][13]
Imidazo[1,2-a]pyridine Derivative 3DYRK1A, CLK1GSK3β[7]

This comparative table highlights the diversity of targets within the imidazo[1,2-a]pyridine class and underscores the importance of empirical testing to determine the specific selectivity profile of a new analog.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough evaluation of selectivity, encompassing both biochemical and cellular assays.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays A Initial Target Identification (e.g., specific kinase activity assay) B Broad Kinome Screening (e.g., 400+ kinase panel) A->B Confirm activity C Quantitative Kd Determination (Competition Binding Assay) B->C Identify hits D Target Engagement Validation (Cellular Thermal Shift Assay - CETSA) C->D Validate binding E Phenotypic Screening (e.g., cell proliferation, apoptosis assays) D->E Correlate with function

Figure 1: A typical experimental workflow for characterizing the cross-reactivity of a novel kinase inhibitor.

In Vitro Kinase Profiling: The First Line of Assessment

The initial step in assessing cross-reactivity is to screen the compound against a large panel of purified kinases. Several commercial services offer comprehensive kinase profiling.[8][14][15][16] These assays typically measure the inhibition of kinase activity at a fixed concentration of the test compound.

Illustrative Data for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase X (Primary Target) 95% 50
Kinase Y85%250
Kinase Z60%1,500
Kinase A25%>10,000
Kinase B10%>10,000

This is hypothetical data for illustrative purposes.

From this data, we would conclude that 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a potent inhibitor of Kinase X, with moderate activity against Kinase Y and weaker activity against Kinase Z. The compound shows minimal activity against a broader range of kinases at a concentration of 1 µM, suggesting a relatively selective profile.

Quantitative Binding Affinity Determination

While activity assays are crucial, they can be influenced by factors such as ATP concentration.[14] Therefore, it is essential to validate the initial findings with a direct binding assay to determine the dissociation constant (Kd).[9][17] Competition binding assays are a common method for this purpose.[18][19][20]

Illustrative Binding Affinity Data

Kinase TargetKd (nM)
Kinase X (Primary Target) 45
Kinase Y200
Kinase Z1,800

This is hypothetical data for illustrative purposes.

The binding affinity data should correlate well with the IC50 values obtained from the activity assays, providing further confidence in the cross-reactivity profile.

Cellular Target Engagement: Bridging the Gap between Benchtop and Biology

Biochemical assays, while informative, do not fully recapitulate the complex environment inside a living cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound engages its intended target in a cellular context.[21][22][23][24][25] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22][25]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot thermal melt curves D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA, one can confirm that 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid binds to and stabilizes Kinase X in intact cells. Furthermore, CETSA can be used to assess engagement with potential off-targets like Kinase Y and Kinase Z at physiologically relevant concentrations.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a specific kinase.[14]

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: Serially dilute 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in DMSO to achieve a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound in the reaction buffer.

  • Initiate Reaction: Add [γ-³³P]ATP to a final concentration that approximates the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for assessing target engagement in a cellular context.[21][22]

  • Cell Culture: Culture the chosen cell line (expressing the target kinase) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with the desired concentration of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells via freeze-thaw cycles.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cellular debris.

  • Heating: Aliquot the supernatant into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separate Aggregates: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize the samples to equal protein concentrations.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-Kinase X).

  • Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate the thermal melt curves and determine the thermal shift.

Conclusion and Future Directions

A thorough understanding of the cross-reactivity profile of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is critical for its advancement as a potential therapeutic agent. The integrated use of broad-panel kinase screening, quantitative binding assays, and cellular target engagement studies provides a robust and reliable assessment of selectivity. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, warranting further investigation. Future studies should focus on confirming these findings with empirical data and exploring the in vivo consequences of the observed on- and off-target activities. The methodologies outlined in this guide provide a clear and actionable path for researchers and drug development professionals to comprehensively characterize the selectivity of novel imidazo[1,2-a]pyridine derivatives and other emerging kinase inhibitors.

References

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A Senior Application Scientist's Guide to In Vivo Validation: From Benchtop to Preclinical Model for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of In Vivo Translation

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Our focus, 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, emerges from this promising lineage. While its in vitro characterization—perhaps demonstrating potent inhibition of an enzyme like Cyclooxygenase-2 (COX-2) or modulation of a key inflammatory cytokine—is a critical first step, these results exist in a biological vacuum.

A cell culture plate cannot predict bioavailability, metabolism, or off-target effects within a complex, multi-organ system. Therefore, transitioning from in vitro promise to in vivo proof-of-concept is the single most critical juncture in the early-stage drug discovery pipeline. This guide provides a comprehensive, experience-driven framework for designing and executing a robust in vivo validation campaign for this compound. We will detail the logical progression from pharmacokinetics to efficacy, benchmark against a relevant alternative, and provide the actionable protocols necessary for execution.

Part 1: The In Vivo Gauntlet: A Phased Validation Strategy

The validation process is not a single experiment but a multi-stage campaign. Each phase provides critical data that informs a "Go/No-Go" decision for the next, more resource-intensive stage. This structured approach maximizes the probability of success while conserving resources.

InVivo_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Decision & Next Steps A In Vitro Potency Confirmed (e.g., COX-2 IC50) B Formulation & Solubility Development A->B C Pharmacokinetic (PK) Profiling (IV and PO in Rodents) B->C D Pharmacodynamic (PD) Assay (Target Modulation in vivo) C->D Go/No-Go: Favorable PK? E Acute Efficacy Study (e.g., Carrageenan Paw Edema) D->E F Dose-Response Evaluation E->F G Data Analysis & Comparison to Standard-of-Care F->G Go/No-Go: Significant Efficacy? H Preliminary Safety & Tolerability Assessment G->H I Candidate for Chronic Models (e.g., Collagen-Induced Arthritis) H->I

Caption: Phased workflow for in vivo validation.

Phase 1A: Pharmacokinetic (PK) Profiling – Can the Compound Reach the Target?

Expertise & Causality: Before assessing efficacy, we must determine if the compound can be absorbed into the bloodstream, how long it remains there, and at what concentration. An orally administered drug with poor absorption or an extremely short half-life will fail in vivo, irrespective of its in vitro potency. A preliminary PK study is the foundational gatekeeper of the entire in vivo program.[3] We must run both intravenous (IV) and oral (PO) arms to calculate absolute bioavailability—a non-negotiable metric for trustworthiness.

Key Parameters & Comparative Goals:

PK ParameterDescriptionGoal for Test CompoundComparative Alternative (e.g., Celecoxib)
Tmax (PO) Time to reach peak plasma concentration.< 2 hours~2-3 hours
Cmax (PO) Maximum observed plasma concentration.> 10x the in vitro IC50Varies, but must exceed effective concentration
T½ (Half-life) Time for plasma concentration to reduce by 50%.4-8 hours (supports BID dosing)~11 hours
AUC Area Under the Curve (total drug exposure).Dose-proportionalHigh, dose-proportional
F% (Bioavailability) Fraction of oral dose reaching circulation.> 20%~30-40%
Phase 1B: Efficacy Modeling – Does It Work in a Living System?

Expertise & Causality: Based on the common activities of the imidazo[1,2-a]pyridine scaffold, we will proceed with a hypothesis of anti-inflammatory action.[4] The ideal initial efficacy study is an acute, robust, and well-characterized model. The carrageenan-induced paw edema model in rats is the gold standard for this purpose.[5][6] It's a model of acute inflammation where the injection of carrageenan induces a reliable and measurable swelling (edema) mediated by prostaglandins and other inflammatory factors.[6] A reduction in this swelling is a direct measure of a compound's anti-inflammatory effect.

Experimental Design:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Groups (n=8 per group):

    • Vehicle Control: The formulation vehicle (e.g., 0.5% CMC).

    • Test Compound - Low Dose: e.g., 10 mg/kg, PO.

    • Test Compound - Mid Dose: e.g., 30 mg/kg, PO.

    • Test Compound - High Dose: e.g., 100 mg/kg, PO.

    • Positive Control: Celecoxib (30 mg/kg, PO).

  • Procedure:

    • Administer compounds or vehicle orally.

    • After a set time (e.g., 60 minutes, based on Tmax from PK data), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Primary Endpoint: Percent inhibition of edema.

Comparative Data Presentation (Hypothetical Outcome):

Treatment GroupDose (mg/kg)Peak Edema Inhibition (%) at 3 hr
Vehicle Control-0%
3-Bromo-7-methyl... 1025%
3-Bromo-7-methyl... 3048%
3-Bromo-7-methyl... 10065%
Celecoxib3052%

Part 2: Mechanism of Action – Validating the In Vitro Hypothesis

Expertise & Causality: Efficacy is essential, but understanding why the compound works provides scientific rigor and informs future development. If the hypothesized in vitro mechanism is COX-2 inhibition, we must confirm this target is engaged in vivo. This is a critical pharmacodynamic (PD) readout.

MoA_Pathway cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Pro-inflammatory Cascade A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-2 Enzyme B->C D Prostaglandins (PGE2) C->D E Inflammation (Vasodilation, Edema) D->E Drug 3-Bromo-7-methyl- imidazo[1,2-a]pyridine- 2-carboxylic acid Drug->C Inhibition

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Pharmacodynamic Protocol:

  • Study Design: Use a satellite group of animals from the efficacy study.

  • Sample Collection: At a time point corresponding to peak drug exposure and effect (e.g., 3 hours), collect the inflamed paw tissue.

  • Analysis: Homogenize the tissue and use a commercially available ELISA kit to quantify the levels of Prostaglandin E2 (PGE2), the primary product of COX-2.

  • Expected Outcome: A dose-dependent reduction in PGE2 levels in the paws of animals treated with the test compound, correlating with the reduction in edema. This provides a direct link between target engagement and therapeutic effect.

Part 3: Detailed Experimental Protocols

Protocol 1: Rodent Pharmacokinetic (PK) Study
  • Animals & Housing: Male Sprague-Dawley rats (~250g), housed under standard conditions with a 12-hour light/dark cycle. Fasted overnight before dosing.

  • Formulation: Prepare a suspension of the test compound in a vehicle of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water. For the IV dose, solubilize in a vehicle such as 20% Solutol HS 15 in saline.

  • Dosing:

    • Oral (PO) Group (n=3): Administer 10 mg/kg via oral gavage.

    • Intravenous (IV) Group (n=3): Administer 2 mg/kg via tail vein injection.

  • Blood Sampling: Collect ~150 µL of blood via saphenous vein puncture into K2EDTA-coated tubes at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation, separation on a C18 column, and detection by mass spectrometry.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters listed in the table above.

Protocol 2: Carrageenan-Induced Paw Edema
  • Animals & Acclimation: Male Wistar rats (180-220g). Acclimate for at least 5 days before the experiment.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Dosing: Administer the vehicle, test compound (at 10, 30, 100 mg/kg), or positive control (Celecoxib, 30 mg/kg) via oral gavage.

  • Inflammation Induction: Sixty minutes after oral dosing, administer a 0.1 mL intraplantar injection of 1% w/v carrageenan in sterile saline into the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Calculation:

    • Edema Volume: (Paw volume at time t) - (Baseline paw volume).

    • Percent Inhibition: [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] * 100.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value < 0.05 is considered statistically significant.

Conclusion and Forward Look

This guide outlines a rigorous, logical, and experimentally sound pathway for validating the in vitro potential of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in a preclinical setting. A successful outcome—demonstrating oral bioavailability, a reasonable pharmacokinetic profile, and significant, dose-dependent efficacy in a relevant model of inflammation—would provide a strong rationale for advancing the compound into more complex, chronic disease models (e.g., adjuvant-induced arthritis) and comprehensive safety toxicology studies. By systematically bridging the in vitro-in vivo gap, we can confidently identify compounds with the highest potential for clinical translation.

References

  • Title: VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PMC - PubMed Central URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology Source: National Cancer Institute URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL: [Link]

  • Title: Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes Source: PubMed URL: [Link]

  • Title: In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer Source: National Institutes of Health (NIH) URL: [Link]

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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of a Privileged Heterocycle

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically used drugs.[1][2] Its unique electronic and structural properties make it an attractive starting point for the development of novel therapeutic agents across a wide range of diseases, including infectious diseases and cancer.[3][4] This guide focuses on a specific, highly functionalized member of this family: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . We will explore its synthetic accessibility and delve into the structure-activity relationships (SAR) of its derivatives, drawing comparisons from closely related analogues to provide a predictive framework for designing next-generation inhibitors.

The Core Structure: A Platform for Diverse Functionality

The 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid scaffold offers three key points for chemical modification, each playing a crucial role in modulating biological activity:

  • The C2-Carboxylic Acid: This functional group provides a handle for the synthesis of a wide array of derivatives, most notably amides and esters. The nature of the substituent introduced here directly influences the compound's interaction with its biological target.

  • The C3-Bromine: The bromine atom at this position is not merely a placeholder. It can act as a key pharmacophoric feature, participating in halogen bonding or serving as a synthetic handle for cross-coupling reactions to introduce further diversity.[5] In some contexts, it can also contribute to covalent bond formation with the target protein, leading to irreversible inhibition.

  • The C7-Methyl Group: This small alkyl group can influence the compound's lipophilicity and metabolic stability. Its presence can also provide steric hindrance that may favor a specific binding orientation within a target's active site.

Comparative Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies on a complete series of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives are not extensively documented in publicly available literature, a robust understanding of their potential can be gleaned from the wealth of data on closely related imidazo[1,2-a]pyridine analogues. The primary therapeutic areas where this scaffold has shown immense promise are in the development of antitubercular and anticancer agents.

Antitubercular Activity: Targeting a Global Health Threat

Tuberculosis (TB) remains a major global health challenge, necessitating the development of new drugs to combat drug-resistant strains of Mycobacterium tuberculosis (M.tb). Imidazo[1,2-a]pyridine-3-carboxamides, close structural relatives of our core scaffold, have emerged as a highly potent class of anti-TB agents.

Key SAR Insights from Antitubercular Imidazo[1,2-a]pyridines:

  • The Amide Moiety is Crucial: Conversion of the C2-carboxylic acid to a carboxamide is a critical step for potent antitubercular activity. The nature of the amine substituent dramatically impacts potency.

  • Lipophilic Side Chains Enhance Potency: Studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown that bulky and lipophilic groups on the amide nitrogen lead to nanomolar inhibitory concentrations against M.tb.[2] For instance, the introduction of biaryl ethers can significantly boost activity.

  • The C7-Methyl Group is Favorable: The presence of a methyl group at the C7 position, as seen in our core scaffold, is a common feature in many potent antitubercular imidazo[1,2-a]pyridines.[6] This suggests that this substitution is beneficial for activity.

  • The Role of the C3-Halogen: While many potent analogues are unsubstituted at the C3 position, the presence of a halogen can be tolerated and may offer opportunities for further optimization. The bromine atom in our core scaffold could be explored for introducing additional chemical diversity.

Table 1: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound IDCore StructureR Group (on Carboxamide)MIC against M.tb H37Rv (µM)Reference
Hypothetical Derivative A 3-Bromo-7-methyl-imidazo[1,2-a]pyridine-NH-benzylPredicted to be activeN/A
Compound 4 (from literature) 2,7-dimethylimidazo[1,2-a]pyridineBiphenyl ether derivative≤0.03[2]
Lead Compound (from literature) N-(2-phenoxyethyl)imidazo[1,2-a]pyridine4-Bromophenyl0.069–0.174[5]

The data from related compounds strongly suggests that derivatization of the C2-carboxylic acid of our core scaffold into a series of amides, particularly those bearing lipophilic side chains, is a promising strategy for the development of novel antitubercular agents.

Anticancer Activity: A Scaffold for Kinase and Covalent Inhibition

The imidazo[1,2-a]pyridine scaffold has also been extensively investigated for its anticancer properties.[3][7] Derivatives have been shown to act as inhibitors of various protein kinases and, intriguingly, as covalent inhibitors targeting specific amino acid residues in cancer-related proteins.[1]

Key SAR Insights from Anticancer Imidazo[1,2-a]pyridines:

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core can serve as a scaffold for designing inhibitors of kinases such as PI3K.[8] The substituents at various positions play a key role in determining selectivity and potency.

  • Covalent Inhibition: The presence of a reactive group, such as a halogen at the C3 position, opens the door for the design of targeted covalent inhibitors.[1] This is a particularly attractive strategy for achieving high potency and prolonged duration of action. The 3-bromo substituent in our core scaffold is well-suited for this approach.

  • Modulation of Cell Cycle and Apoptosis: Studies have shown that certain imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, often through the modulation of key signaling pathways.[9]

Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDBiological Target/ActivityCell LineIC50 (µM)Reference
IP-5 Induces cell cycle arrest and apoptosisHCC1937 (Breast Cancer)45[3]
IP-6 Cytotoxic activityHCC1937 (Breast Cancer)47.7[3]
Compound I-11 Covalent KRAS G12C inhibitorNCI-H358 (Lung Cancer)Potent[1]
2g PI3K p110alpha inhibitor-0.0018[8]

The potential for developing both kinase inhibitors and covalent inhibitors from the 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid scaffold makes it a highly valuable starting point for anticancer drug discovery.

Experimental Protocols

General Synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

The synthesis of the core scaffold and its derivatives generally follows a well-established synthetic route.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling 2-amino-4-methylpyridine 2-amino-4-methylpyridine ethyl_ester Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 2-amino-4-methylpyridine->ethyl_ester Reaction with diethyl_bromomalonate diethyl_bromomalonate diethyl_bromomalonate->ethyl_ester carboxylic_acid 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl_ester->carboxylic_acid Base Hydrolysis (e.g., LiOH) amide_derivative Amide Derivatives carboxylic_acid->amide_derivative Coupling Agents (e.g., HATU, EDC) amine R-NH2 amine->amide_derivative

Caption: Workflow for the Microplate Alamar Blue Assay (MABA) for antitubercular activity testing.

Conclusion and Future Directions

The 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. Based on comparative SAR analysis of closely related analogues, derivatization of the C2-carboxylic acid into a diverse library of amides is a scientifically sound strategy for discovering potent antitubercular and anticancer compounds. The presence of the C3-bromo and C7-methyl substituents provides additional avenues for fine-tuning the pharmacological properties of these derivatives. Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of these compounds to fully elucidate their SAR and identify lead candidates for further preclinical development.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 637-654. Available at: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 2438-2442. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Available at: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. Available at: [Link]

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie. Available at: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Molecules. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Jadhav, B., et al. (2016). Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo[1,2-a]Pyridine-3-Carboxamide Derivativ. Open Journal of Medicinal Chemistry, 6, 59-69. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. Available at: [Link]

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Benchmarking 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a prime example of such a "privileged structure."[1][2] This fused heterocyclic system is a cornerstone in numerous clinically successful drugs, underscoring its versatility and favorable pharmacological properties. The inherent bioactivity of the imidazo[1,2-a]pyridine core has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

This guide focuses on 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid , a specific derivative with potential for further development. While direct experimental data for this exact compound is not yet extensively published, its structural features—a bromine atom at the 3-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position—suggest a unique profile of reactivity and biological interaction. This document aims to provide a comprehensive benchmark by comparing its anticipated performance against other well-characterized heterocyclic compounds, supported by experimental data from closely related analogs and established drugs.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, we can infer key properties based on its structural components. The carboxylic acid moiety is expected to significantly influence its solubility and acidity, while the lipophilic bromine and methyl groups will contribute to its overall logP value.

PropertyPredicted Value/CharacteristicImpact on Drug Development
Molecular Weight 271.1 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
pKa (Predicted) ~3-4The carboxylic acid group will be ionized at physiological pH, potentially increasing aqueous solubility but decreasing cell permeability.
logP (Predicted) ~2-3A balanced lipophilicity is anticipated, which is often favorable for cell membrane penetration and interaction with biological targets.
Hydrogen Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (N, N, C=O)The presence of both donor and acceptor sites allows for versatile interactions with biological macromolecules.

Comparative Benchmarking: Biological Activity

To contextualize the potential of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, we will benchmark it against other imidazo[1,2-a]pyridine derivatives and standard drugs in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting Cellular Proliferation

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives showing potent activity against a range of cancer cell lines.[5][6][7][8] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the disruption of cellular processes like tubulin polymerization.[5][7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions seeding->treatment compound_prep Test Compound Stock Solution incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement formazan_solubilization->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Comparative Anticancer Activity Data

CompoundTarget Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Analog 1 (Compound 9d) MCF-7 (Breast)2.35[12]
Imidazo[1,2-a]pyridine Analog 1 (Compound 9d) HeLa (Cervical)10.89[12]
Imidazo[1,2-a]pyridine Analog 2 (IP-5) HCC1937 (Breast)45[8]
Imidazo[1,2-a]pyridine Analog 3 (PI3Kα inhibitor) A375 (Melanoma)0.14[7]
Imidazo[1,2-a]pyridine Analog 3 (PI3Kα inhibitor) HeLa (Cervical)0.21[7]
Doxorubicin (Standard Drug) MCF-7 (Breast)2.5[6][13]
Doxorubicin (Standard Drug) HeLa (Cervical)2.9[6]
Doxorubicin (Standard Drug) A549 (Lung)>20[6][13]

Analysis: The data reveals that imidazo[1,2-a]pyridine derivatives can exhibit potent anticancer activity, with some analogs demonstrating IC50 values in the low micromolar and even nanomolar range, comparable to or exceeding the potency of the standard chemotherapeutic agent, doxorubicin, in certain cell lines.[7][12] The variation in activity across different analogs and cell lines highlights the importance of the substitution pattern on the imidazo[1,2-a]pyridine core for tuning the cytotoxic potency and selectivity.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A primary therapeutic strategy is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[9][14][15][16]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.

  • Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Quantification: Measure the production of prostaglandin E2 (PGE2) using a competitive EIA.

  • IC50 and Selectivity Index Calculation: Determine the IC50 values for each isoform and calculate the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

Workflow for COX Inhibition Assay

G start Start enzyme_prep Enzyme Preparation (COX-1 & COX-2) start->enzyme_prep compound_incubation Incubation with Test Compound enzyme_prep->compound_incubation substrate_addition Add Arachidonic Acid compound_incubation->substrate_addition pge2_quantification Quantify PGE2 Production (EIA) substrate_addition->pge2_quantification data_analysis Calculate IC50 and Selectivity Index pge2_quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vitro COX inhibition assay.

Comparative Anti-inflammatory Activity Data

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Imidazo[1,2-a]pyridine Analog 4 (5n) 0.0735.46508.6[16]
Imidazo[1,2-a]pyridine Analog 5 (5j) 0.05--[9]
Imidazo[1,2-a]pyridine Analog 6 (6f) 0.0715.2217.1[14]
Celecoxib (Standard Drug) 0.04>10>250[5]

Analysis: The presented data demonstrates that imidazo[1,2-a]pyridine derivatives can be highly potent and selective COX-2 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range, rivaling the potency of the well-established COX-2 inhibitor, celecoxib.[9][14][16] The high selectivity indices of these compounds are particularly noteworthy, suggesting a favorable safety profile with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Antimicrobial Activity: Combating Bacterial Growth

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[17][18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Determination

G start Start inoculum_prep Bacterial Inoculum Preparation start->inoculum_prep serial_dilution Serial Dilution of Test Compound inoculum_prep->serial_dilution inoculation Inoculation of Microtiter Plate serial_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation mic_determination Visual Assessment of Growth (MIC) incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination.

Comparative Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Analog 7 (IPA-6) Mycobacterium tuberculosis H37Rv0.05[21]
Imidazo[1,2-a]pyridine Analog 8 (Compound 2) Bacillus cereus0.07[18]
Imidazo[1,2-a]pyridine Analog 9 (Azo-linked derivative 4e) Staphylococcus aureus500[3]
Imidazo[1,2-a]pyridine Analog 9 (Azo-linked derivative 4e) Escherichia coli700[3]
Ciprofloxacin (Standard Drug) Escherichia coli≤1 (Susceptible)[19]
Ciprofloxacin (Standard Drug) Staphylococcus aureus-

Analysis: The antimicrobial data for imidazo[1,2-a]pyridine derivatives reveals a broad range of activity. Some analogs exhibit exceptional potency against specific pathogens, such as Mycobacterium tuberculosis, with MIC values significantly lower than those of some standard antibiotics.[21] However, the activity can be highly dependent on the specific derivative and the target organism. Further optimization of the substitution pattern is crucial for developing broad-spectrum antimicrobial agents based on this scaffold.

Synthetic Accessibility

The imidazo[1,2-a]pyridine core is readily accessible through various synthetic routes, most commonly involving the condensation of a 2-aminopyridine with an α-haloketone. This straightforward and versatile chemistry allows for the facile introduction of a wide range of substituents at various positions of the heterocyclic core, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While direct experimental data for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid remains to be published, this comparative guide provides a strong foundation for predicting its potential as a valuable lead compound in drug discovery. Based on the robust biological activities observed for structurally related imidazo[1,2-a]pyridine derivatives, it is plausible that this compound will exhibit interesting anticancer, anti-inflammatory, and/or antimicrobial properties.

The presence of the carboxylic acid at the 2-position offers a handle for further chemical modification, such as amide bond formation, to explore and optimize its biological activity and pharmacokinetic profile. The bromine atom at the 3-position can also be utilized for cross-coupling reactions to introduce further diversity.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid to validate the predictions made in this guide. The experimental data generated will be crucial for establishing its true potential and guiding its further development as a novel therapeutic agent.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024;e2400402.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024;25(1):8566.
  • A Comparative Analysis of the Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines. Benchchem. 2025.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Rep. 2019;42(4):1475-1486.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024;25(1):8566.
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. J Heterocyclic Chem. 2021;58(10):2065-2074.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):2943-2951.
  • In Vitro Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives as Potent and Selective COX-2 Inhibitors: A Compar
  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.
  • Synergy of BID with doxorubicin in the killing of cancer cells.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Med Chem. 2023;14(3):485-502.
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Daru. 2023;31(1):1-16.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science Publishers. 2024.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is one such compound, serving as a vital intermediate in the creation of biologically active molecules[1]. However, with great scientific opportunity comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this and any chemical is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety principles and regulatory frameworks to ensure a self-validating and trustworthy system for your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a reliable hazard profile by analyzing its structural components: a halogenated imidazopyridine core and a carboxylic acid functional group.

Based on data from structurally similar compounds, we can anticipate the following hazards:

Hazard ClassAnticipated Effects & RationaleSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed. Pyridine and its derivatives can be toxic upon ingestion.[2]
Skin Corrosion/Irritation Causes skin irritation. Halogenated aromatic compounds and carboxylic acids are known skin irritants.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. This is a common hazard for many organic chemicals, particularly acids.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][4]
Environmental Hazard As a halogenated organic compound, it has the potential for persistence and aquatic toxicity. It must not be released into the environment.[5][6]

This proactive risk assessment is the first step in a self-validating safety system. By anticipating these hazards, we can implement the necessary controls to mitigate risk effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified risks, the following PPE is mandatory when handling 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in any form—solid, solution, or as waste.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]

  • Hand Protection: Wear nitrile gloves. Given the potential for skin irritation, check the manufacturer's compatibility chart for breakthrough times. Always inspect gloves for tears or punctures before use.[3][7]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7]

Waste Segregation and Collection: A Critical Protocol

Improper segregation of chemical waste is a common and dangerous laboratory error. The unique properties of this compound necessitate a specific waste stream.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Select a clearly labeled, sealable, and airtight container made of a compatible material (e.g., high-density polyethylene or glass).[9][10] This container must be designated exclusively for "Halogenated Organic Waste."[8]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid"[9]

    • The primary hazard classifications: "Irritant," "Toxic," "Halogenated Organic Waste"[9]

    • The date the first waste is added.

  • Adding Waste: Carefully transfer waste into the container using a funnel or other appropriate means to avoid spillage.

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[3] Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[11][12] Ensure the container is within secondary containment to mitigate the impact of any potential leaks.

The causal logic for this segregation is twofold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates the "cradle-to-grave" management of hazardous waste, which begins with proper identification and segregation by the generator.[13][14]

  • Disposal Pathway: Halogenated organic compounds require high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[9][15] Mixing this waste with non-halogenated streams can complicate and increase the cost of disposal for the entire laboratory.

Spill Management: Preparedness and Response

Accidents can happen, but a clear and practiced response plan can significantly reduce their impact.

For Minor Spills (<20 mL or a few grams):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate and Ventilate: Ensure the spill is contained within a chemical fume hood if possible. If not, ventilate the affected area.[16]

  • Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Use non-sparking tools to carefully scoop the absorbed material into the designated hazardous waste container.[5][17]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Fill out an incident report as required by your institution's Environmental Health and Safety (EHS) department.[18]

For Major Spills (>20 mL or a large quantity):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[16]

  • Alert Authorities: Notify your institution's EHS or emergency response team and provide them with the chemical name and location of the spill.

  • Isolate the Area: Prevent unauthorized personnel from entering the affected area.

Never attempt to neutralize an acid spill of this nature with a base. This can generate heat and potentially aerosolize the compound, increasing the risk of exposure.[12][18]

Final Disposal Pathway: The Cradle-to-Grave Conclusion

The ultimate disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid must be handled by licensed professionals.

  • High-Temperature Incineration: The accepted and required method for disposing of waste pyridine and its halogenated derivatives is high-temperature incineration (820°C - 1,600°C) in a rotary kiln or liquid injection incinerator.[9][15] This process ensures the complete destruction of the organic molecule to its mineral components.

  • Contact Your EHS Office: Once your hazardous waste container is full (typically no more than 80% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to arrange for pickup.[16] Do not attempt to transport the waste off-site yourself.

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[5][9] This action is a serious regulatory violation and poses a significant threat to aquatic ecosystems.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

DisposalWorkflow start Waste Generated (Solid or Solution) decision_spill Is it a spill? start->decision_spill routine_waste Routine Waste Collection decision_spill->routine_waste No spill_response Spill Response Protocol decision_spill->spill_response Yes container Place in Labeled 'Halogenated Organic Waste' Container routine_waste->container decision_spill_size Spill Size? spill_response->decision_spill_size minor_spill Minor Spill Procedure (Absorb, Collect, Decontaminate) decision_spill_size->minor_spill Minor major_spill Major Spill Procedure (Evacuate & Call EHS) decision_spill_size->major_spill Major minor_spill->container ehs_pickup Arrange for Pickup by EHS Department major_spill->ehs_pickup storage Store in Secondary Containment in Satellite Accumulation Area container->storage storage->ehs_pickup incineration Final Disposal via High-Temperature Incineration ehs_pickup->incineration

Caption: Decision workflow for handling and disposing of the subject compound.

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Greenbook.net. (2007, December 12). Material Safety Data Sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

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Personal protective equipment for handling 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The protocols herein are designed to be self-validating by directly linking the known hazards of the chemical class to the required protective measures and operational controls.

Immediate Safety Briefing: Hazard Profile

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its structural isomers are classified as hazardous substances. The primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Identification Summary Based on data from the target compound and its close structural analogs, the following hazards are anticipated:

Hazard CodeHazard StatementGHS CategorySource
H315Causes skin irritationCategory 2[1][2]
H319Causes serious eye irritationCategory 2A[1][2][4]
H335May cause respiratory irritationCategory 3[1][2][3]

This table synthesizes data from 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its isomers, providing a robust hazard profile.

The causality is clear: The acidic nature of the carboxylic acid group, combined with the reactive bromo-substituted heterocyclic ring system, contributes to its irritant properties. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for controlling exposure to fine chemical powders and vapors is through engineering controls.

  • Fume Hood: All manipulations of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain any dust or vapors, preventing respiratory exposure.[2][5]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment outside the fume hood.[1][3]

  • Safety Stations: An emergency eye wash station and safety shower must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal and ocular exposure.[6]

Foundational PPE (Standard Laboratory Attire)

This is the minimum attire required upon entering the laboratory where the chemical is handled.

  • Full-Length Pants and Closed-Toe Shoes: Provides a basic barrier against accidental spills.

  • Laboratory Coat: A flame-resistant lab coat is standard. It should be fully buttoned to provide maximum coverage.[7]

Task-Specific PPE for Handling the Compound

This equipment must be worn over the foundational PPE when actively working with the chemical.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[8][9] This directly addresses the H319 "Causes serious eye irritation" hazard.

    • Face Shield: When handling larger quantities (>10g) or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[1][8]

  • Hand Protection:

    • Nitrile Gloves: Nitrile gloves provide adequate protection against incidental contact with this type of compound and are effective for handling solvents, oils, and limited exposures to acids.[7] Always check for tears or punctures before use.

    • Double Gloving: For extended procedures or when handling concentrated solutions, consider wearing two pairs of nitrile gloves. This provides an additional layer of safety.

    • Immediate Removal: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new glove.

  • Respiratory Protection:

    • Under normal conditions of use within a certified fume hood, a respirator is not typically required.

    • However, if engineering controls fail or in the event of a large spill outside of a fume hood, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[10]

Operational Plan: A Step-by-Step Workflow

The following workflow is designed to minimize exposure at every stage of handling.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood (Check certification & airflow) B 2. Locate Safety Equipment (Eyewash, Shower, Spill Kit) A->B C 3. Don Foundational & Task PPE (Lab Coat, Goggles, Gloves) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D Begin work E 5. Transfer & Dissolve (Keep sash low, work deliberately) D->E F 6. Decontaminate Surfaces (Wipe down fume hood work area) E->F Complete experiment G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Doff PPE (Gloves first, then goggles/face shield) G->H I 9. Wash Hands Thoroughly H->I

Disposal Plan: Environmental and Safety Compliance

Brominated organic compounds require specialized disposal to prevent environmental harm.[11] Improper disposal can lead to the formation of toxic byproducts and contamination of soil and groundwater.[11]

Waste Segregation
  • Solid Waste: All disposable materials contaminated with the compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be managed for disposal.

Disposal Method
  • Incineration: The designated disposal route for this chemical is through an authorized hazardous waste management facility equipped with an incinerator that includes an afterburner and a flue gas scrubber.[1] This is crucial for safely breaking down the brominated heterocyclic structure and neutralizing the resulting acidic gases (like hydrogen bromide).

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent.

    • Large Spill: Evacuate the area. Alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean it up without proper training and respiratory protection.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, ensuring both personal safety and environmental responsibility.

References

  • Jubilant Ingrevia Limited. (2024). 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.